6-Chloroquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUQCVVGPZTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944520 | |
| Record name | 6-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21921-70-0, 23432-43-1 | |
| Record name | 21921-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23432-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloroquinolin-4-ol via the Gould-Jacobs Reaction
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Chloroquinolin-4-ol, a critical intermediate in the production of various pharmaceuticals, notably antimalarial agents like chloroquine. The focus of this document is the Gould-Jacobs reaction, a classical and robust method for the construction of the 4-hydroxyquinoline scaffold. We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's efficiency and yield. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical grounding and practical, actionable insights for laboratory application.
Introduction: The Significance of the Quinoline Scaffold
Quinoline derivatives are a prominent class of heterocyclic compounds, forming the core structure of a vast array of pharmacologically active molecules.[1] Their applications are extensive, encompassing antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] Specifically, the this compound (also known as 6-chloro-4-hydroxyquinoline) moiety is a foundational precursor for the synthesis of widely used antimalarial drugs.[4][5]
The Gould-Jacobs reaction, first reported in 1939, offers a reliable and effective pathway for preparing 4-hydroxyquinolines.[2][6] The reaction sequence begins with the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization to construct the fused heterocyclic ring system.[1][7] This methodology is particularly powerful for synthesizing key pharmaceutical intermediates, making it a cornerstone reaction in medicinal chemistry.[2]
The Gould-Jacobs Reaction: A Mechanistic Perspective
The synthesis of this compound via the Gould-Jacobs reaction is not a single transformation but a multi-step sequence. Understanding the causality behind each step is critical for optimizing the reaction and ensuring a high yield of the desired product. The process can be dissected into two primary stages: initial condensation and subsequent thermal cyclization.
Stage 1: Nucleophilic Substitution and Condensation
The reaction commences with the nucleophilic attack of the amino group of 4-chloroaniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.[7][8]
Stage 2: High-Temperature Electrocyclization
This is the defining step of the Gould-Jacobs reaction. The enamine intermediate undergoes a thermal intramolecular 6-electron electrocyclization at high temperatures, typically exceeding 250°C.[2][9] This high activation energy barrier necessitates the use of high-boiling point solvents, such as diphenyl ether, to achieve the required reaction temperature.[2][9][10] The cyclization yields an ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The product exists predominantly in its 4-oxo tautomeric form.[3][7]
Stage 3 & 4: Saponification and Decarboxylation
For the synthesis of the target this compound, the ester group at the 3-position must be removed. This is typically achieved through saponification (base-catalyzed hydrolysis) to form the corresponding carboxylic acid, followed by thermal decarboxylation, which readily occurs at high temperatures to yield the final product.[3][7][10]
Caption: The multi-step pathway of the Gould-Jacobs reaction.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system, with clear steps for synthesis, isolation, and purification. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part A: Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (Intermediate)
This initial step involves the condensation of the aniline with the malonate derivative.
Materials & Equipment:
-
4-Chloroaniline (e.g., 12.76 g, 0.1 mol)
-
Diethyl ethoxymethylenemalonate (DEEM) (e.g., 21.62 g, 0.1 mol)
-
Round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
Procedure:
-
Combine 4-chloroaniline and diethyl ethoxymethylenemalonate in the round-bottom flask.
-
Heat the mixture with stirring in an oil bath to approximately 130-140°C.[1]
-
Maintain this temperature for 2-3 hours. Ethanol is generated as a byproduct during the reaction.[1]
-
Allow the reaction mixture to cool to room temperature. The resulting product is often a viscous oil or a low-melting solid and can typically be used in the next step without further purification.
Causality & Field Insights:
-
Temperature Control: The temperature is high enough to drive the condensation and remove the ethanol byproduct, but low enough to prevent premature cyclization or decomposition.
-
Purity: Using the crude intermediate is often acceptable as minor impurities will be removed in the subsequent high-temperature step and final purification.
Part B: Synthesis of this compound (Final Product)
This stage involves the critical high-temperature cyclization followed by hydrolysis and decarboxylation.
Materials & Equipment:
-
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (from Part A)
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Reaction flask with a reflux condenser and distillation head
-
High-temperature heating mantle
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Hydrochloric Acid (HCl) for neutralization
-
Hexane or Cyclohexane for precipitation
-
Vacuum filtration apparatus
Procedure:
-
Cyclization: Place the intermediate from Part A into a reaction flask and add a high-boiling solvent like diphenyl ether.[2] Heat the mixture to reflux, typically around 250-260°C, and maintain this temperature for 30-60 minutes.[9]
-
Cooling & Precipitation: After the cyclization is complete (monitored by TLC), allow the mixture to cool below 100°C. While still warm, add a non-polar solvent such as hexane or cyclohexane to precipitate the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[1][2]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the residual high-boiling solvent.[2]
-
Saponification: Suspend the crude ester in a 2N NaOH solution and heat to reflux until the solid dissolves, indicating the hydrolysis of the ester to the sodium salt of the carboxylic acid is complete.[11]
-
Decarboxylation & Neutralization: Cool the basic solution and carefully neutralize it with hydrochloric acid. The 6-chloro-4-hydroxyquinoline-3-carboxylic acid intermediate will precipitate. Continued heating of this acidic solution will promote decarboxylation to yield this compound, which will precipitate as a solid.
-
Final Purification: Collect the final solid product by vacuum filtration, wash with water to remove salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.[9]
Causality & Field Insights:
-
Solvent Choice: The use of high-boiling solvents like diphenyl ether is critical as they are thermally stable and allow the reaction to reach the necessary temperature for electrocyclization.[9][10] However, their removal can be challenging, necessitating thorough washing of the precipitated product.[10]
-
Modern Alternatives: Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. It can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating to high temperatures.[2][8]
Quantitative Data Summary
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The following table summarizes key parameters for this synthesis.
| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Stage 3/4: Saponification/Decarboxylation |
| Key Reagents | 4-Chloroaniline, DEEM | Enamine Intermediate | Cyclized Ester, NaOH, HCl |
| Solvent | None (neat) or Ethanol | Diphenyl Ether / Dowtherm A | Water |
| Temperature | 130-140°C | 250-260°C | Reflux (approx. 100°C) |
| Reaction Time | 2-3 hours | 30-60 minutes | 1-2 hours |
| Typical Yield | High (>90%) | Good to Excellent (70-95%) | High (>90%) |
Experimental Workflow Visualization
The overall process from starting materials to the final product is outlined in the following workflow diagram.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. Its application to the production of this compound demonstrates a robust, albeit high-temperature, pathway to a crucial pharmaceutical intermediate. By understanding the underlying mechanism and the rationale behind the specific experimental conditions—from the initial condensation to the critical thermal cyclization and final purification steps—researchers can effectively and efficiently produce this valuable compound. While challenges such as high reaction temperatures persist, modern adaptations like microwave-assisted synthesis offer promising avenues for process optimization, further cementing the Gould-Jacobs reaction's place in the synthetic chemist's toolkit.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. Benchchem.
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Various Authors. (n.d.). Gould–Jacobs reaction | Request PDF.
- Various Authors. (n.d.). Gould-Jacobs Reaction. Organic-Chemistry.org.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. Benchchem.
- Kucharz, E. J., & Kopeć-Szlęzak, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3561.
- Maj, P., Szymański, P., & Wujec, M. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3145.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis. ChemicalBook.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-Chloroquinolin-4-ol
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 6-chloroquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the Pfitzinger reaction offers a classical approach to quinoline synthesis, this document will focus on the more direct and widely utilized Conrad-Limpach reaction for the preparation of 4-hydroxyquinolines. We will explore the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative scientific literature.
Strategic Synthesis of 4-Hydroxyquinolines: The Conrad-Limpach Approach
The quinoline core is a privileged structure in numerous biologically active compounds. [No valid source detected] For the synthesis of 4-hydroxyquinolines, such as this compound, the Conrad-Limpach reaction is often the method of choice over the Pfitzinger reaction. The Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, typically yields a quinoline-4-carboxylic acid.[1] To obtain the desired 4-hydroxyquinoline, a subsequent, often high-temperature, decarboxylation step is required.[2][3]
The Conrad-Limpach synthesis, however, provides a more direct route by condensing an aniline with a β-ketoester, followed by a thermal cyclization.[4][5] This method avoids the additional decarboxylation step, making it a more efficient and atom-economical approach for the target molecule.
The Conrad-Limpach Synthesis of this compound: Mechanism and Rationale
The synthesis of this compound via the Conrad-Limpach reaction proceeds in two key stages:
Stage 1: Formation of the Enamine Intermediate
The reaction is initiated by the condensation of 4-chloroaniline with ethyl acetoacetate. This acid-catalyzed reaction forms an enamine intermediate, ethyl 3-((4-chlorophenyl)amino)crotonate. The use of an acid catalyst facilitates the dehydration step, driving the equilibrium towards the formation of the enamine.
Stage 2: Thermal Cyclization
The crucial step in the Conrad-Limpach synthesis is the high-temperature intramolecular cyclization of the enamine intermediate.[4] Heating the intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C, induces an electrocyclic ring closure.[6][7] This is followed by the elimination of ethanol to yield the final product, this compound. The high temperature is necessary to overcome the activation energy barrier for the cyclization.
dot
Caption: Conrad-Limpach synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chloroaniline | 127.57 | Specify | Calculate | Ensure high purity. |
| Ethyl acetoacetate | 130.14 | Specify | Calculate | Use freshly distilled. |
| Diphenyl ether | 170.21 | Specify | - | High-boiling point solvent. |
| Ethanol | 46.07 | Specify | - | For recrystallization. |
| Hydrochloric acid (conc.) | 36.46 | Catalytic amount | - | For enamine formation. |
| Sodium hydroxide | 40.00 | For work-up | - | For purification. |
| Acetic acid | 60.05 | For work-up | - | For neutralization. |
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)crotonate (Enamine Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid).
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a separate round-bottom flask, preheat a high-boiling point solvent (e.g., diphenyl ether) to approximately 250°C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260°C for 30-60 minutes.[7] Ethanol will distill off during this process. Monitor the completion of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling.
-
Dilute the cooled reaction mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.
Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Alternatively, for a more rigorous purification, dissolve the crude product in a dilute aqueous sodium hydroxide solution.
-
Treat the solution with activated charcoal to remove colored impurities and filter.
-
Acidify the filtrate with acetic acid to a pH of approximately 6 to re-precipitate the purified product.
-
Collect the purified solid by filtration, wash with water, and dry under vacuum.
dot
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system.
-
13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching (in the quinolone tautomer), C=O stretching, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Enamine | Incomplete reaction. | Ensure complete removal of water using a Dean-Stark trap. Extend the reflux time. |
| Impure starting materials. | Use freshly distilled ethyl acetoacetate and pure 4-chloroaniline. | |
| Low Yield of Final Product | Insufficient cyclization temperature. | Ensure the reaction temperature is maintained at 250-260°C. Use a calibrated thermometer.[7] |
| Decomposition of product. | Minimize the reaction time at high temperature. | |
| Product Contamination | Incomplete removal of solvent. | Wash the crude product thoroughly with a non-polar solvent. |
| Presence of starting materials. | Monitor the reaction to completion using TLC. Adjust reaction time and temperature accordingly. |
Conclusion
The Conrad-Limpach reaction provides a robust and efficient method for the synthesis of this compound, a key intermediate for further chemical exploration. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable compound with good yield and purity. This guide serves as a practical resource for scientists engaged in the synthesis of quinoline derivatives for applications in drug discovery and materials science.
References
- PrepChem. Synthesis of ethyl 3-amino-2-(4-chlorophenylcarbamoyl)crotonate.
- Wikipedia. Pfitzinger reaction.
- Wikipedia. Conrad–Limpach synthesis.
- SynArchive. Conrad-Limpach Synthesis.
- Google Patents. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
- ResearchGate. Thermal Cyclization of 3Acyl4-azidopyridines to Isoxazolo[4,3-c]pyridines.
- Google Patents. (12) United States Patent.
- Google Patents. United States Patent (19) 11 Patent Number.
- Wikipedia. Decarboxylation.
- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids.
- National Institutes of Health. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Organic Chemistry Portal. Decarboxylation.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
- Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- AIDIC. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Alchemist's Guide to a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Quinolin-4-ols
Foreword: The Enduring Legacy of the Quinoline Core
In the landscape of medicinal chemistry, certain molecular frameworks achieve a "privileged" status. These scaffolds, through a combination of inherent biological activity and synthetic accessibility, become the foundation upon which countless therapeutic agents are built. The quinoline ring system, and specifically its oxidized congener, the quinolin-4-ol (often existing in tautomeric equilibrium with the quinolin-4(1H)-one form), stands as a testament to this principle. From the historical battle against malaria with quinine to modern-day targeted cancer therapies and potent antibiotics, the quinolin-4-ol core is a recurring motif in compounds that have profoundly impacted human health.[1] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of named reactions. It aims to provide a deep, mechanistic understanding and practical, field-proven insights into the synthesis of this vital heterocyclic scaffold. While the classical Friedländer synthesis is a cornerstone of quinoline chemistry, the direct and efficient synthesis of the quinolin-4-ol substructure often necessitates venturing into its equally important, though mechanistically distinct, cousins: the Conrad-Limpach, Niementowski, and Camps reactions. Herein, we dissect these pivotal transformations, offering not just protocols, but the strategic rationale behind the experimental choices that lead to successful and efficient synthesis.
I. Strategic Approaches to the Quinolin-4-ol Core: A Comparative Overview
The direct synthesis of quinolin-4-ols via a classical Friedländer approach is not the most common route. The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, leading to a quinoline.[2] For the introduction of a hydroxyl group at the C4 position, other named reactions have proven to be more direct and versatile. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Method | Key Reactants | General Product Scope | Typical Conditions |
| Conrad-Limpach Synthesis | Anilines and β-ketoesters | 2- and/or 4-hydroxyquinolines | High temperatures (140-250°C), often in high-boiling solvents.[3][4] |
| Niementowski Synthesis | Anthranilic acids and ketones/aldehydes | γ-hydroxyquinoline derivatives | High temperatures (120-200°C), can be acid or base-catalyzed.[2] |
| Camps Quinoline Synthesis | o-Acylaminoacetophenones | 2- and/or 4-hydroxyquinolines | Base-catalyzed intramolecular cyclization.[5] |
II. The Conrad-Limpach Synthesis: A Thermal Cyclization Approach
The Conrad-Limpach synthesis is a robust and widely used method for the preparation of 4-hydroxyquinolines. The reaction proceeds in two distinct stages: the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature cyclization.[3][4]
Mechanism and Rationale
The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate. This is followed by keto-enol tautomerization to form a more stable enamine. The subsequent, and often rate-determining, step is a thermal electrocyclic ring closure, which requires significant thermal energy to overcome the aromaticity of the aniline ring. The choice of a high-boiling solvent, such as mineral oil or Dowtherm A, is crucial for achieving the necessary temperatures for efficient cyclization.[4] The final step involves the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinoline.
Caption: Mechanism of the Conrad-Limpach Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is a modification of previously described preparations and has been shown to be effective for the synthesis of various 2-substituted 4-hydroxyquinolines.[6]
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Mineral oil
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture at 140-150°C for 1 hour. The ethanol formed during the reaction can be distilled off.
-
Cyclization: Allow the reaction mixture to cool slightly. Add the hot ethyl β-anilinocrotonate in a thin stream to a separate flask containing mineral oil preheated to 250°C. Maintain the temperature of the mineral oil at 250-260°C for the duration of the addition and for a further 15 minutes with stirring.
-
Work-up: Cool the reaction mixture to below 100°C and pour it into a beaker containing petroleum ether. Stir the mixture to induce crystallization of the product.
-
Purification: Collect the crude product by filtration and wash thoroughly with petroleum ether to remove the mineral oil. The crude 2-methyl-4-hydroxyquinoline can be purified by recrystallization from ethanol.
Field-Proven Insights: Solvent Effects on Yield
The choice of solvent in the Conrad-Limpach cyclization has a profound impact on the reaction yield. While high-boiling solvents are a necessity, their physical properties and cost can be significant factors in process development. A study comparing various solvents demonstrated a clear correlation between the solvent's boiling point and the yield of the 4-hydroxyquinoline product.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 45 |
| Isobutyl benzoate | 240 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 62 |
| 2,6-Di-tert-butylphenol | 265 | 65 |
| Dowtherm A | 257 | ~95 (literature)[4] |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[7]
This data underscores the principle that higher reaction temperatures facilitate the energetically demanding cyclization step. However, it also reveals that less common, and potentially more user-friendly, solvents like 2,6-di-tert-butylphenol can provide comparable yields to more traditional but less convenient options.
III. The Niementowski Synthesis: A Versatile Route from Anthranilic Acids
The Niementowski synthesis offers a valuable alternative for the preparation of γ-hydroxyquinolines, starting from anthranilic acids and carbonyl compounds. This method is particularly useful when the desired substitution pattern is more readily accessible from a substituted anthranilic acid.
Mechanism and Rationale
Two primary mechanistic pathways are proposed for the Niementowski synthesis, largely dependent on the reaction conditions.[2]
-
Schiff Base Formation First: Under neutral or mildly acidic conditions, the reaction is believed to initiate with the formation of a Schiff base between the anthranilic acid and the carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the quinoline ring.
-
Intermolecular Condensation First: In the presence of a strong acid or base, an initial intermolecular condensation between the carbonyl compound and the anthranilic acid may occur, followed by cyclization.
Caption: A possible reaction mechanism for the Niementowski quinoline synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-4-hydroxyquinoline
This protocol outlines a conventional approach to the Niementowski synthesis.
Materials:
-
Anthranilic acid
-
Acetophenone
-
Ethanol
-
Pyridine (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine anthranilic acid (1 equivalent) and acetophenone (1.1 equivalents) in a suitable solvent such as ethanol.
-
Catalysis and Reflux: Add a catalytic amount of pyridine to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Modern variations of the Niementowski synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[8][9]
IV. The Camps Quinoline Synthesis: An Intramolecular Approach
The Camps synthesis provides a route to both 2- and 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.[5] The regioselectivity of the reaction is a key consideration and can be influenced by the reaction conditions and the nature of the substituents.
Mechanism and Rationale
The mechanism involves the deprotonation of the methylene group adjacent to the ketone, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the amide carbonyl. The resulting tetrahedral intermediate collapses with the elimination of water to form the quinolin-4-one. Alternatively, deprotonation of the methyl group of the acetylamino moiety can lead to the formation of a 2-hydroxyquinoline. The regiochemical outcome is often a delicate balance between the acidity of the different protons and the steric environment of the reacting centers.
Caption: Mechanism of the Camps quinoline synthesis leading to a 4-hydroxyquinoline.
Experimental Protocol: Cyclization of N-(2-acetylphenyl)acetamide
This protocol describes the base-catalyzed cyclization to form a mixture of 2-methylquinolin-4-ol and 4-methylquinolin-2-ol.
Materials:
-
N-(2-acetylphenyl)acetamide
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve N-(2-acetylphenyl)acetamide in ethanol in a round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide in ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Work-up and Separation: After cooling, the product mixture can be isolated by acidification and filtration. The separation of the isomeric products may require chromatographic techniques.
V. Applications in Drug Discovery and Development
The synthetic accessibility of a diverse range of substituted quinolin-4-ols has made this scaffold a cornerstone in the development of new therapeutic agents. The ability to readily modify the substitution pattern on both the benzene and pyridine rings allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Anticancer Activity
A significant number of quinolin-4-ol derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | NCI 60-cell panel (mean) | 0.025 | [10] |
| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime | UO-31, UACC-257, UACC-62 | 0.03, <0.01, <0.01 | [10] |
| Complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Lu-1, Hep-G2 | 0.8, 0.4 | [11] |
Antibacterial Agents
The quinolin-4-one core is the defining feature of the fluoroquinolone class of antibiotics. These drugs exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The synthesis of these complex molecules often starts from a pre-formed quinolin-4-one scaffold, which is then further functionalized.[1][12][13][14]
VI. Conclusion and Future Directions
The synthesis of substituted quinolin-4-ols, while not a direct application of the classical Friedländer synthesis, is a mature and versatile field of organic chemistry. The Conrad-Limpach, Niementowski, and Camps reactions provide a powerful toolkit for accessing a wide array of derivatives. As our understanding of the biological roles of these compounds continues to expand, so too will the demand for more efficient, selective, and sustainable synthetic methods. The ongoing development of novel catalytic systems, including nanocatalysts and biocatalysts, promises to further enhance our ability to construct these privileged scaffolds. For the medicinal chemist, the quinolin-4-ol core remains a fertile ground for the discovery of new medicines to address the ongoing challenges in human health.
VII. References
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (URL: [Link])
-
Niementowski quinoline synthesis - Wikipedia. (URL: [Link])
-
Conrad-Limpach Synthesis - SynArchive. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
-
Conrad–Limpach synthesis - Wikipedia. (URL: [Link])
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
-
Conrad-Limpach Reaction. (URL: [Link])
-
The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL: [Link])
-
Nimentowski Quinoline Synthesis - Cambridge University Press. (URL: [Link])
-
Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4 ... - PubMed. (URL: [Link])
-
Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC. (URL: [Link])
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. (URL: [Link])
-
Niementowski quinazoline synthesis - Wikipedia. (URL: [Link])
-
Camps quinoline synthesis - Wikipedia. (URL: [Link])
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])
-
Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - NIH. (URL: [Link])
-
The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione - ResearchGate. (URL: [Link])
-
Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC - NIH. (URL: [Link])
-
Conrad-Limpach reaction - ResearchGate. (URL: [Link])
-
(PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - ResearchGate. (URL: [Link])
-
(PDF) Camps Reaction and Related Cyclizations - ResearchGate. (URL: [Link])
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
-
Niementowski's quinoline synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])
-
Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives - RSC Advances (RSC Publishing). (URL: [Link])
-
Synthesis of quinolines a | Download Table - ResearchGate. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (URL: [Link])
-
File:Niementowski Quinazoline Synthesis Scheme.png - Wikimedia Commons. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Chloroquinolin-4-ol: Foundational Strategies and Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this important class of heterocycles, 6-chloroquinolin-4-ol stands out as a critical intermediate for the synthesis of more complex and pharmacologically active molecules.[2] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a deep dive into the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.
Core Synthetic Strategies: A Comparative Overview
The construction of the quinoline ring system can be achieved through several classic named reactions. For the synthesis of this compound, the most prevalent and reliable methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[3] Both pathways converge on the fundamental strategy of condensing a substituted aniline with a three-carbon component, followed by a high-temperature cyclization.
| Synthetic Route | Starting Materials | Key Features | Typical Conditions |
| Gould-Jacobs Reaction | 4-Chloroaniline, Diethyl ethoxymethylenemalonate (DEEMM) | Versatile for 4-hydroxyquinolines; proceeds via an anilinomethylenemalonate intermediate.[4][5] | High-temperature thermal cyclization (>250 °C) in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether).[6][7] |
| Conrad-Limpach Synthesis | 4-Chloroaniline, β-ketoester (e.g., Ethyl acetoacetate) | Forms 4-quinolones through a Schiff base intermediate.[8][9] | High-temperature thermal cyclization (~250 °C) in an inert, high-boiling solvent.[2][3] |
| Friedländer Annulation | 2-Amino-5-chlorobenzophenone, α-Methylene Ketone/Ester | A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl.[10] | Can be catalyzed by acids or bases. |
| Camps Cyclization | N-(2-acyl-4-chlorophenyl)amides | Intramolecular cyclization of an o-acylaminoacetophenone derivative. | Typically requires a base. |
This guide will focus primarily on the Gould-Jacobs reaction, as it is a widely employed and well-documented method for accessing 4-hydroxyquinolines.
The Gould-Jacobs Reaction: A Mechanistic Deep Dive
The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM).[4][5] The reaction proceeds in two key stages: the initial condensation to form an intermediate, followed by a thermal cyclization.
Part 1: Formation of Diethyl ((4-chloroanilino)methylene)malonate
The first step is a nucleophilic substitution reaction where the amino group of 4-chloroaniline attacks the electron-deficient carbon of the ethoxymethylene group of DEEMM, with the subsequent elimination of ethanol.
Caption: Initial condensation step of the Gould-Jacobs reaction.
This initial reaction is typically carried out by heating the two starting materials together, often without a solvent, or in a high-boiling solvent to facilitate the removal of the ethanol byproduct.[6]
Part 2: Thermal Cyclization
The second and rate-determining step is the intramolecular cyclization of the diethyl ((4-chloroanilino)methylene)malonate intermediate.[6] This step requires high temperatures, typically above 250 °C, and is usually performed in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[7] The high temperature is necessary to provide the activation energy for the 6-electron electrocyclic ring closure.[4][8] This is followed by the elimination of another molecule of ethanol to form the aromatic quinoline ring.
Caption: Thermal cyclization and aromatization in the Gould-Jacobs reaction.
Part 3: Saponification and Decarboxylation
The resulting ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate can then be saponified using a base (e.g., sodium hydroxide) to the corresponding carboxylic acid, followed by decarboxylation upon heating to yield the final product, this compound.[4]
Experimental Protocol: Synthesis of this compound via the Gould-Jacobs Reaction
This protocol is a generalized procedure based on established methodologies.[4][6]
Materials and Equipment:
-
4-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
Step 1: Synthesis of Diethyl ((4-chloroanilino)methylene)malonate
-
In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.
-
After the reaction is complete, the crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Thermal Cyclization
-
To a separate flask containing a high-boiling solvent (e.g., diphenyl ether), add the crude diethyl ((4-chloroanilino)methylene)malonate.
-
Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.[3]
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.[6]
-
Collect the solid product by filtration and wash with the non-polar solvent to remove the high-boiling solvent.
Step 3: Saponification and Decarboxylation
-
Suspend the crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux for 2-3 hours to effect saponification.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration and wash with water.
-
To decarboxylate, heat the carboxylic acid intermediate in a high-boiling solvent or neat at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[3]
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
Low yields in quinoline synthesis are a common issue. Here are some key factors to consider for optimization:
-
Purity of Starting Materials: Impurities in the 4-chloroaniline or DEEMM can lead to side reactions and lower yields.
-
Cyclization Temperature: The high temperature required for cyclization is critical. Insufficient heat will result in incomplete reaction, while excessive heat can lead to degradation.[3][6]
-
Solvent Choice: The use of a high-boiling inert solvent like mineral oil or diphenyl ether for the cyclization step can significantly improve yields compared to solvent-free conditions.[3][7]
-
Moisture: The reactions can be sensitive to moisture, especially when using acid catalysts. Ensuring anhydrous conditions can be beneficial.[6]
Alternative Synthetic Approaches
While the Gould-Jacobs reaction is robust, other methods can be employed, each with its own set of advantages and disadvantages.
-
Conrad-Limpach Synthesis: This method utilizes a β-ketoester instead of a malonic ester derivative.[8][11] The initial condensation of 4-chloroaniline with a β-ketoester like ethyl acetoacetate forms an enamine intermediate, which then undergoes thermal cyclization.[2] A potential side product is the isomeric 2-hydroxyquinoline, which can form if the initial condensation occurs at the ester group instead of the keto group.[3]
-
Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation have been shown to significantly reduce reaction times and improve yields for quinoline synthesis.[3][6]
Conclusion
The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction offering a reliable and versatile route. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and the use of pure starting materials are paramount to achieving high yields of the desired product. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize this important heterocyclic intermediate.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Wikipedia. (2023, October 29). Conrad–Limpach synthesis.
- Benchchem. (n.d.). Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol.
- Benchchem. (n.d.). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide.
- Benchchem. (n.d.). Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Wikipedia. (2023, November 26). Gould–Jacobs reaction.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Al-Suwaidan, I. A., Abdel-kader, M. S., El-Saeed, R. A., & Jaskolla, T. W. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 52(21), 6608-6618.
- Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Centurion University. (n.d.). Skraup synthesis of Quinoline - CUTM Courseware.
- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(14), 3246.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloroquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, its structural framework is a key motif in numerous biologically active molecules.[1] This document, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical properties, spectroscopic profile, and essential experimental methodologies pertinent to its application in research and development. We will explore not just the "what" but the "why" behind its characteristics and the experimental choices for its analysis, ensuring a trustworthy and authoritative resource.
Core Physicochemical & Structural Characteristics
This compound (CAS No: 23432-43-1) is a substituted quinolinol.[2][3] Its fundamental structure features a quinoline bicyclic system with a chlorine atom at the 6-position and a hydroxyl group at the 4-position. A critical aspect of its chemistry is keto-enol tautomerism, where it can exist in equilibrium between the this compound (enol) form and the 6-chloroquinolin-4(1H)-one (keto) form. This tautomerism influences its reactivity, solubility, and spectroscopic properties.
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1H-quinolin-4-one | [4] |
| CAS Number | 23432-43-1 | [2][3] |
| Molecular Formula | C₉H₆ClNO | [2][4] |
| Molecular Weight | 179.60 g/mol | [4] |
| Melting Point | >250°C | [5] |
| Solubility | Limited aqueous solubility; enhanced in DMSO or DMF. | [5] |
| XLogP3 | 1.2 | [4] |
The high melting point suggests significant thermal stability, likely due to strong intermolecular interactions in the solid state.[5] The XLogP3 value of 1.2 indicates a moderate degree of lipophilicity.[4]
Structural Representation
The chemical structure of this compound is fundamental to understanding its properties.
Caption: Chemical structure of this compound.
Spectroscopic Profile & Characterization
Structural confirmation and purity assessment of this compound rely on a suite of standard analytical techniques. While detailed experimental spectra for this specific compound are not always publicly available, its expected spectroscopic profile can be accurately predicted based on its structural motifs and data from analogous compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.2–8.5 ppm) corresponding to the protons on the quinoline ring system.[5] The proton attached to the nitrogen (in the quinolone tautomer) or the hydroxyl group would likely appear as a broad singlet at a downfield chemical shift (around δ 10-12 ppm), the exact position being dependent on the solvent and concentration.[6]
-
¹³C NMR : The carbon spectrum will display signals for the nine carbon atoms of the quinoline core. The carbonyl carbon (C4) of the quinolone tautomer would be the most downfield signal, typically in the range of δ 170-180 ppm.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the related compound 6-Chloro-2-phenylquinolin-4-ol, the [M+H]⁺ ion is observed, providing a highly accurate mass measurement that validates the molecular formula.[6] A similar approach would be used for this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Key peaks would include a broad O-H stretch (around 3400-3200 cm⁻¹) for the hydroxyl group, an N-H stretching vibration if the quinolone tautomer is present, a C=O stretching peak (around 1650 cm⁻¹) for the quinolone form, and C=C/C=N stretching vibrations for the aromatic and heterocyclic rings. A C-Cl stretching vibration would also be expected in the fingerprint region.[6]
-
UV-Vis Spectroscopy : The quinoline core is a chromophore that absorbs ultraviolet light. UV-Vis spectroscopy is a valuable tool for quantitative analysis.[7] The spectrum, typically recorded in a solvent like ethanol, would show characteristic absorption maxima corresponding to the electronic transitions within the aromatic system.[8][9] This technique forms the basis for many quantitative assays, including solubility determination.
Synthesis & Reactivity
The synthesis of this compound and its derivatives can be accomplished through several established synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns.
A prevalent and effective method is the Gould-Jacobs reaction . This pathway involves the condensation of an appropriately substituted aniline (in this case, 4-chloroaniline) with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[10] Another common approach is the Conrad-Limpach reaction , which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1]
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for synthesizing quinolin-4-ol derivatives, which is applicable to this compound.
Caption: Workflow for the shake-flask solubility determination method.
Biological Context & Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [11]For instance, the 4-aminoquinoline core is central to antimalarial drugs like chloroquine. Hydroxyquinoline derivatives are known for their metal-chelating properties, which can confer antimicrobial activity. [12]Furthermore, the quinoline ring is a component of many tyrosine kinase inhibitors used in cancer therapy, where it interacts with the ATP-binding site of the enzyme. [5]The specific substitution pattern of this compound, with its chloro and hydroxyl groups, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. [1]Its physicochemical properties, particularly solubility and lipophilicity, are foundational to its potential as a drug candidate or a pharmacological tool.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that are crucial for its application in scientific research. Its high melting point, moderate lipophilicity, and characteristic spectroscopic profile provide a solid foundation for its synthesis, purification, and characterization. Understanding these core properties, particularly solubility, is paramount for any researcher in the field of drug discovery and development aiming to utilize this versatile quinoline derivative. The methodologies outlined in this guide provide a reliable framework for the consistent and accurate characterization of this and similar compounds.
References
- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220929, 6-Chloro-4-quinolinol. PubChem. [Link]
- Kose, E., & Bardak, F. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Celal Bayar University Journal of Science, 19(3), 271-281. [Link]
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H6ClNO, 100 grams. [Link]
- Ra, C. H., et al. (2018).
- BenchChem. (2025). 6-Chloro-2-phenylquinolin-4-ol CAS number and molecular weight.
- Shasmitha, R. A., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [Link]
- Lee, S., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
1H NMR and 13C NMR spectral data of 6-Chloroquinolin-4-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Chloroquinolin-4-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the foundational principles governing the NMR characteristics of this molecule, including its predominant tautomeric form. It offers detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. All data is contextualized with authoritative references to ensure scientific integrity and to provide a self-validating framework for experimental design and data interpretation.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs. The substitution pattern on the quinoline ring system is a critical determinant of biological activity, making unambiguous structural characterization essential. This compound is a key heterocyclic compound and a valuable intermediate in the synthesis of more complex bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating its precise molecular structure in solution, providing critical insights into its electronic and chemical environment.
Foundational Principle: The Quinolin-4-ol / Quinolin-4(1H)-one Tautomerism
A crucial aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. For this compound, this equilibrium lies overwhelmingly towards the keto tautomer, 6-chloro-4(1H)-quinolinone . This preference is driven by the stability gained from the amide resonance within the pyridinone ring.[1] Consequently, all subsequent spectral analysis in this guide is based on this predominant and more stable tautomeric form. Solution-state NMR studies in solvents like dimethyl sulfoxide (DMSO) confirm this structural reality.[2]
Experimental Protocols: A Framework for Reliable Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed as a self-validating system, where the rationale behind each step ensures the integrity of the final spectrum.
Protocol 1: NMR Sample Preparation
The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds due to its excellent solubilizing power for polar heterocycles and its ability to allow for the observation of exchangeable protons (e.g., N-H).[3][4]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[5]
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small piece of cotton or glass wool. This step is crucial to filter out any particulate matter that could degrade spectral resolution.[6] Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.
-
Referencing: The residual proton signal of DMSO-d₆ at δ ~2.50 ppm and the carbon signal at δ ~39.52 ppm serve as convenient internal references for the ¹H and ¹³C NMR spectra, respectively.[3][4]
Protocol 2: NMR Data Acquisition
The parameters below are provided as a robust starting point for acquisition on a standard 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
Workflow for NMR Data Acquisition
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Recommended Acquisition Parameters:
| Parameter | Symbol | ¹H NMR (Qualitative) | ¹³C NMR (Quantitative) | Causality & Justification |
| Pulse Angle | p1 | 30-90° | Calibrated 90° | A 90° pulse provides maximum signal intensity in a single scan, crucial for the weaker ¹³C signal. |
| Number of Scans | ns | 8-16 | 1024 or more | A higher number of scans is required to achieve an adequate signal-to-noise ratio (S/N) for the low-abundance ¹³C nucleus.[5] |
| Relaxation Delay | d1 | 1-2 s | 5-10 s | Must be at least 5 times the longest T₁ of any carbon to ensure full relaxation, which is essential for accurate peak integration and quantification. |
| Spectral Width | sw | 12-16 ppm | 220-240 ppm | Encompasses the full range of expected chemical shifts for all proton and carbon environments in the molecule. |
| Acquisition Time | aq | 2-4 s | 1-2 s | A sufficient acquisition time ensures high digital resolution to resolve fine couplings and sharp peaks. |
Spectral Data Analysis and Interpretation
The following spectral assignments are based on experimental data from structurally analogous compounds, specifically ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which shares the same core heterocyclic system.[7] This provides a highly reliable foundation for interpreting the spectrum of this compound.
Molecular Structure with Atom Numbering
Caption: Structure and IUPAC numbering of 6-chloro-4(1H)-quinolinone.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is characterized by a downfield exchangeable proton and distinct signals in the aromatic region. The protons on the carbocyclic ring (H-5, H-7, H-8) form a coupled spin system.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Interpretation |
| ~12.0 | br s | - | 1H | N1-H | A broad singlet far downfield, characteristic of an amide proton. Its chemical shift can be concentration-dependent, and the signal will disappear upon addition of D₂O. |
| ~8.05 | d | J = 2.4 Hz | 1H | H-5 | This proton is a doublet due to ortho-coupling with H-7 being absent and only shows meta-coupling to H-7. The downfield shift is due to its peri-relationship to the C4-carbonyl group. |
| ~7.80 | dd | J = 9.0, 2.4 Hz | 1H | H-7 | Appears as a doublet of doublets due to ortho-coupling with H-8 (large J) and meta-coupling with H-5 (small J). |
| ~7.50 | d | J = 9.0 Hz | 1H | H-8 | This proton is ortho to H-7, resulting in a doublet with a large coupling constant. It is the most upfield of the aromatic protons. |
| ~7.40 (Predicted) | d | J ≈ 7-8 Hz | 1H | H-2 | In the unsubstituted quinolinone ring, H-2 and H-3 are doublets coupled to each other. The presence of the electronegative nitrogen atom shifts H-2 downfield. |
| ~6.10 (Predicted) | d | J ≈ 7-8 Hz | 1H | H-3 | This proton appears as a doublet due to coupling with H-2. It is typically found significantly upfield relative to the other ring protons. |
Note: Chemical shifts for H-5, H-7, and H-8 are based on the closely related structure, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7] Shifts for H-2 and H-3 are predicted based on general quinolone scaffolds as they differ from the reference compound.
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals for the 9 carbon atoms in the core structure. The carbonyl carbon is the most downfield signal.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~176.0 | C-4 | The carbonyl carbon signal appears significantly downfield, which is characteristic of an amide carbonyl group. |
| ~141.0 | C-2 | (Predicted) This carbon is adjacent to the nitrogen atom and is expected to be downfield in the aromatic region. |
| ~138.0 | C-8a | A quaternary carbon, typically appearing as a weaker signal. It is part of the ring fusion and deshielded by the adjacent nitrogen. |
| ~133.0 | C-7 | A protonated aromatic carbon. |
| ~127.0 | C-6 | The signal for the carbon atom directly bonded to the chlorine atom. Its chemical shift is significantly influenced by the electronegativity and inductive effects of the halogen. |
| ~125.0 | C-5 | A protonated aromatic carbon. |
| ~122.0 | C-4a | Another quaternary carbon at the ring junction. |
| ~119.0 | C-8 | A protonated aromatic carbon, typically found in the more upfield region of the aromatic signals. |
| ~110.0 | C-3 | (Predicted) This carbon is typically found at a relatively upfield position in the quinolinone ring system. |
Note: Chemical shifts for C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a are based on the closely related structure, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7] Shifts for C-2 and C-3 are predicted as they differ from the reference compound.
Conclusion
This guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, grounded in its predominant 4(1H)-quinolinone tautomeric form. By utilizing robust experimental protocols and spectral data from closely validated analogs, researchers can confidently perform structural characterization. The provided tables, diagrams, and causal explanations serve as a practical reference for professionals in chemical synthesis and drug development, ensuring accuracy and reproducibility in their work.
References
- Ukrainets, I. V., et al. (2014). 4-Hydroxy-2-quinolones: Tautomerism and Pharmacological Activity. Journal of Heterocyclic Chemistry, 51(5), 1439-1447.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- BenchChem (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts.
- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
- Beilstein Journal of Organic Chemistry (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF).
- University of Alberta. NMR Sample Preparation Guide.
- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
- BenchChem (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.
- Al-dujaili, L. H., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. RSC Advances, 12(53), 34653–34661.
- Grdadolnik, J., & Pihlar, B. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119.
- ResearchGate (2018). Tautomeric forms of 4-hydroxy quinoline.
Sources
- 1. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Revision and advanced aspects [qorganica.es]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 7. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Novel Intermediates
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloroquinolin-4-ol
In the landscape of modern drug discovery and development, the rigorous characterization of chemical intermediates is not merely a procedural step but the very foundation of quality, safety, and efficacy.[1] this compound, a heterocyclic compound belonging to the quinoline family, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity directly influence the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for identification, structural elucidation, and quantification.[2][3]
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, moving beyond rote protocols to explain the causal science behind each methodological choice. Our objective is to establish a robust, self-validating analytical system that ensures data integrity from sample preparation through to final interpretation, in alignment with stringent regulatory expectations.[4][5]
Section 1: Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is the prerequisite for developing a successful analytical method. This compound exists in tautomeric equilibrium with its quinolone form, 6-chloro-1H-quinolin-4-one, a factor that influences its behavior in solution and during ionization.
| Property | Value | Source |
| Chemical Structure | [6] | |
| Molecular Formula | C₉H₆ClNO | [6][7] |
| Average Molecular Weight | 179.60 g/mol | [6][7] |
| Monoisotopic Mass | 179.01379 Da | [6] |
Section 2: Foundational Sample Preparation for LC-MS/MS Analysis
The adage "garbage in, garbage out" is particularly true for mass spectrometry. A clean, well-prepared sample is essential for achieving high sensitivity, reproducibility, and preventing instrument contamination.[8] The choice of preparation technique is dictated by the sample matrix.
Protocol 1: Direct Analysis from Simple Solvents (e.g., Reaction Mixtures)
This protocol is suitable for relatively clean samples where the analyte is dissolved in a compatible organic solvent.
Objective: To achieve an optimal concentration for ESI-MS analysis without introducing contaminants.
Step-by-Step Methodology:
-
Initial Dissolution: Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.[9]
-
Serial Dilution: Perform a serial dilution of the stock solution using a mixture of methanol and water (typically 50:50 v/v) to create a working solution with a final concentration in the range of 10-100 ng/mL. The optimal concentration should be determined during method development.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could block the LC system.[9]
-
Transfer: Transfer the filtrate into a 2 mL autosampler vial with a soft septum cap for analysis.
Protocol 2: Protein Precipitation for Biological Matrices (e.g., Plasma, Serum)
This method is a rapid and effective way to remove the bulk of proteins from biological samples, which would otherwise interfere with the analysis.[10]
Objective: To efficiently remove proteins and extract the analyte for quantification.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The acetonitrile serves to denature and precipitate the proteins.[10] An internal standard should be included in the acetonitrile to correct for extraction variability.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte, to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to ensure compatibility with the LC method.
-
Final Filtration & Transfer: Filter the reconstituted sample through a 0.22 µm syringe filter and transfer to an autosampler vial.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the dual benefits of physical separation of the analyte from matrix components and highly specific detection based on its mass-to-charge ratio and fragmentation pattern.[3]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 5. upm-inc.com [upm-inc.com]
- 6. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. biocompare.com [biocompare.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the X-ray Crystallography of 6-Chloroquinolin-4-ol Derivatives
This guide provides a comprehensive technical overview of the methodologies and critical considerations involved in the X-ray crystallography of 6-chloroquinolin-4-ol derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of determining the three-dimensional atomic structure of this significant class of compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, and the precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and advancing rational drug design.
The Significance of this compound Derivatives in Medicinal Chemistry
The this compound core is a privileged scaffold found in a multitude of biologically active molecules. The presence of the chlorine atom at the 6-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potential applications as anticancer and antimicrobial agents.[2] The 4-hydroxy group introduces the possibility of tautomerism, existing in equilibrium with the quinolin-4-one form, which can play a crucial role in receptor binding and other molecular interactions. A thorough understanding of the three-dimensional structure of these derivatives through X-ray crystallography provides invaluable insights into their biological function and guides the development of more potent and selective therapeutic agents.[3]
Synthesis and Crystallization: The Foundation of a Successful Crystal Structure
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathways to this compound Derivatives
Several synthetic routes can be employed to prepare the this compound scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include:
-
Gould-Jacobs Reaction: This is a versatile method for the synthesis of 4-hydroxyquinolines.[2] It involves the condensation of a substituted aniline, in this case, 4-chloroaniline, with an alkoxymethylenemalonate ester, followed by thermal cyclization.
-
Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either the 4-quinolinone or the 2-quinolinone isomer.
-
Camps Cyclization: This method utilizes an o-acylaminoacetophenone derivative, which undergoes an intramolecular cyclization in the presence of a base to yield the corresponding quinolin-4-ol.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinolin-4-ol via a Modified Gould-Jacobs Reaction
-
Condensation: A mixture of 4-chloroaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a suitable solvent such as dioxane is heated under reflux for 3-4 hours.[2]
-
Work-up: The reaction mixture is cooled, and the intermediate product is isolated.
-
Cyclization: The intermediate is then heated at a high temperature (typically 250-260 °C) in a high-boiling solvent like diphenyl ether to induce cyclization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-chloro-2-phenylquinolin-4-ol.[4]
Diagram: General Synthetic Workflow
Caption: Generalized workflow for the synthesis and purification of this compound derivatives.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[3][5] The process relies on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered crystalline lattice.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually brings the compound to its saturation point and promotes crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.
Experimental Protocol: Recrystallization for Crystal Growth
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: The formed crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
X-ray Diffraction: From Crystal to Diffraction Pattern
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal atomic arrangement.
Data Collection
A single crystal is mounted on a goniometer and placed in a focused beam of X-rays, typically from a synchrotron or a laboratory X-ray source. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffracted beams are recorded by a detector, producing a unique diffraction pattern of spots.
Data Processing
The raw diffraction images are processed to determine the position and intensity of each reflection. This involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal, followed by integration of the intensity of each reflection.
Structure Solution and Refinement: Unveiling the Molecular Architecture
The ultimate goal of X-ray crystallography is to generate a three-dimensional model of the molecule that accurately represents the experimental diffraction data.
Structure Solution
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves cannot be directly measured. For small molecules like this compound derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.
Structure Refinement
The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed using various statistical parameters, such as the R-factor.
Diagram: The X-ray Crystallography Workflow
Caption: A schematic representation of the key stages in an X-ray crystallography experiment.
Case Study: Crystal Structure of a this compound Derivative
To illustrate the outcomes of a successful crystallographic study, we present the data for a derivative of this compound.
Table 1: Crystallographic Data for 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline [4][6]
| Parameter | Value |
| Chemical Formula | C₂₂H₁₆ClNO |
| Formula Weight | 345.81 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5922 (5) |
| b (Å) | 8.2883 (3) |
| c (Å) | 19.1885 (9) |
| β (°) | 92.988 (3) |
| Volume (ų) | 1682.29 (13) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
| R-factor | 0.043 |
The crystal structure of this derivative reveals a nearly planar quinoline ring system.[6] The dihedral angle between the quinoline ring and the adjacent phenyl and benzene rings are 56.30 (6)° and 7.93 (6)°, respectively.[6] Such detailed geometric information is crucial for understanding how the molecule might interact with biological targets.
Data Deposition and Retrieval
To ensure the integrity and accessibility of scientific data, it is standard practice to deposit the final crystal structure data in a public repository such as the Cambridge Structural Database (CSD).[7] The CSD is the world's largest curated database of small-molecule organic and metal-organic crystal structures and serves as an invaluable resource for the scientific community.[7] Each entry in the CSD is assigned a unique reference code (refcode) that allows for easy retrieval of the crystallographic data. Researchers can also access crystallographic data through other open-access databases like the Crystallography Open Database (COD).[2][6]
Conclusion
X-ray crystallography is an indispensable tool in the field of drug discovery and development. For this compound derivatives, this technique provides the definitive three-dimensional atomic arrangement, offering unparalleled insights into their structure and potential biological function. A successful crystallographic study is a multi-step process that requires careful attention to synthesis, purification, crystallization, data collection, and structure refinement. The resulting structural information is a critical component of modern, structure-based drug design, enabling the rational optimization of lead compounds into effective therapeutic agents.
References
- PubChem. 6-Chloro-4-quinolinol. National Center for Biotechnology Information.
- Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration.
- Downs, R. T., & Hall-Wallace, M. (2003). The American Mineralogist Crystal Structure Database. American Mineralogist, 88(1), 247-250.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta crystallographica.
- Cambridge Crystallographic Data Centre. Glossary of Cambridge Structural Database (CSD) Terms.
- PubChem. 6-Chloro-1-methyl-4-phenylquinazolin-4-ol. National Center for Biotechnology Information.
- Merkys, A., Vaitkus, A., Butkus, J., Okulič-Kazarinas, M., Kairys, V., & Gražulis, S. (2016). COD: an open-access collection of crystal structures for personal computers. Journal of applied crystallography, 49(Pt 1), 292–297.
- Digital Curation Centre. Crystallography Open Database.
- CP Lab Safety. This compound, 97% Purity, C9H6ClNO, 100 grams.
- Deschamps, J. R., & George, C. (2004). X-ray crystallography of chemical compounds. Current medicinal chemistry, 11(8), 993–1001.
- Iovu, M., Atkinson, J., Oprea, A., Dumitrescu, D. G., Atkinson, I., & Chifiriuc, M. C. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International journal of molecular sciences, 23(3), 1746.
- ResearchGate. Synthesised quinazoline derivatives (4a-4f).
- Collazo, M., Vaezeslami, S., & Burl, S. (2014). Improving the Crystallization Process for Optimal Drug Development.
- Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2012). Discovery of pyrazolo[4,3-c]quinolines derivatives as potential anti-inflammatory agents through inhibiting of NO production. Molecules (Basel, Switzerland), 17(5), 5858–5870.
- Rojas-Lima, S., Hernández-Mundo, H., Flores-Alamo, M., & Peña-Juárez, C. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules (Basel, Switzerland), 28(8), 3505.
- ACS Publications. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer Cells.
- ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Al-Farhan, K. (2018). Synthesis, Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Molecules (Basel, Switzerland), 23(10), 2603.
- Bonifácio, M. J., Archer, M., Rodrigues, M. L., Matias, P. M., Learmonth, D. A., Carrondo, M. A., & Soares-da-Silva, P. (2002). Crystallization and preliminary X-ray diffraction studies of a catechol-O-methyltransferase/inhibitor complex. Acta crystallographica. Section D, Biological crystallography, 58(Pt 6 Pt 2), 1046–1048.
- Nie, Y., Xu, G., Xu, J. H., & Xiao, R. (2007). Crystallization and preliminary X-ray crystallographic analysis of a carbonyl reductase from Candida parapsilosis. Acta crystallographica.
- Sharma, P., & Kumar, V. (2020). Effect of "magic chlorine" in drug discovery: an in silico approach. RSC advances, 10(52), 31238–31253.
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Solubility of 6-Chloroquinolin-4-ol in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloroquinolin-4-ol in Organic Solvents
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a scaffold for various therapeutic agents.[1][2] A compound's solubility is a cornerstone physicochemical property, profoundly influencing its bioavailability, formulation feasibility, and overall therapeutic potential.[3] Publicly available quantitative solubility data for this compound in common organic solvents is notably scarce. This guide, therefore, moves beyond a simple data sheet to provide a comprehensive framework grounded in first principles. It equips researchers, scientists, and drug development professionals with the theoretical understanding and detailed, field-proven experimental protocols necessary to accurately determine and interpret the solubility of this compound. We will explore the molecular characteristics governing its solubility and present a robust, self-validating methodology for generating reliable data essential for advancing preclinical research.
Introduction: The Critical Role of Solubility in Drug Development
Quinoline derivatives represent a vital class of compounds in pharmacology, with applications ranging from antimalarial to anticancer agents.[1][2] this compound, as a key intermediate, holds considerable promise. However, before a compound can exert its therapeutic effect, it must first be effectively delivered and absorbed, processes that are fundamentally dictated by its solubility. Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in developing viable dosage forms.
Understanding the solubility of this compound in a range of organic solvents is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Preclinical Formulation: Developing solvent systems for in vitro and in vivo assays.
-
Analytical Method Development: Preparing stock solutions and standards for quantification by methods such as HPLC.
-
Structure-Activity Relationship (SAR) Studies: Correlating physicochemical properties like solubility with biological activity.
This document provides the foundational knowledge and practical workflows to empower researchers to generate the precise solubility data required for their specific applications.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of this compound is a direct consequence of its molecular architecture. The key features, identified by its IUPAC name, 6-chloro-1H-quinolin-4-one, and its common synonym, 6-Chloro-4-hydroxyquinoline, dictate its interactions with various solvents.[4][5][6]
-
Quinoline Core: The fused aromatic ring system (benzene fused to pyridine) is inherently hydrophobic and contributes to solubility in nonpolar or moderately polar organic solvents through π-π stacking and van der Waals interactions.[1]
-
4-Oxo/-4-Hydroxy Tautomerism: This compound exists in equilibrium between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms. The hydroxyl group in the enol form can act as a hydrogen bond donor and acceptor, favoring solubility in protic solvents like alcohols. The keto form possesses a polar carbonyl group that can act as a hydrogen bond acceptor, promoting interactions with polar solvents.
-
6-Chloro Group: The electronegative chlorine atom at the 6-position introduces a dipole moment and increases the molecule's overall lipophilicity (LogP ≈ 2.59), which can enhance solubility in non-polar and chlorinated solvents but may reduce solubility in highly polar, aqueous environments.[6][7]
These competing features—a large hydrophobic core, a polar chloro-substituent, and a hydrogen-bonding functional group—suggest a complex solubility profile with moderate solubility in a range of polar and some non-polar organic solvents.
Diagram: Factors Influencing this compound Solubility
Caption: Interplay of solute and solvent properties governing solubility.
Quantitative Solubility Data: A Template for Experimental Determination
As specific quantitative data for this compound is not widely published, the following table serves as a template for researchers to populate with experimentally determined values.[3] The listed solvents cover a range of polarities and functionalities, providing a strong starting point for characterization.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Molecular Formula | Type | Dielectric Constant (20°C)[8] | Experimentally Determined Solubility ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47.0 | To be determined |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 38.3 | To be determined |
| Methanol | CH₃OH | Polar Protic | 32.7 | To be determined |
| Ethanol | C₂H₅OH | Polar Protic | 24.6 | To be determined |
| Acetone | C₃H₆O | Polar Aprotic | 21.0 | To be determined |
| 2-Propanol (IPA) | C₃H₈O | Polar Protic | 19.9 | To be determined |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | To be determined |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | 6.0 | To be determined |
| Diethyl Ether | C₄H₁₀O | Non-Polar | 4.3 | To be determined |
| Toluene | C₇H₈ | Non-Polar | 2.4 | To be determined |
| Hexanes | C₆H₁₄ | Non-Polar | 1.9 | To be determined |
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic or equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is designed to be self-validating by ensuring true equilibrium is reached and accurately measured.
Core Principle & Causality
The objective is to create a state where the rate of dissolution of the solid equals the rate of precipitation from the solution. This equilibrium point represents the maximum amount of solute a solvent can hold at a given temperature. Any deviation, such as insufficient equilibration time or temperature fluctuations, will yield inaccurate, typically lower, kinetic values rather than the true thermodynamic solubility.[9][10]
Materials & Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic orbital shaker or water bath
-
Analytical balance (± 0.01 mg)
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Centrifuge (optional, but recommended)
-
Quantification instrument: HPLC-UV or a UV-Vis spectrophotometer
Step-by-Step Methodology
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. This ensures that the solution becomes saturated and solid material remains at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly with a Teflon-lined cap to prevent solvent evaporation during incubation.
2. Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
Causality Check: To validate that equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements yield the same concentration within experimental error.
3. Phase Separation:
-
After equilibration, let the vials stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid. This step is crucial to avoid clogging the filter in the next step.
4. Sampling and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Immediately filter the solution through a solvent-compatible 0.22 µm or 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles, ensuring that the analyzed solution is truly saturated and does not contain suspended solids.
-
Trustworthiness Check: The first few drops from the filter should be discarded to saturate the filter material and prevent potential adsorption losses.
5. Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Methodology: A robust quantification method involves creating a stock solution of this compound of a known concentration in the chosen solvent, followed by serial dilutions to generate a multi-point calibration curve (Absorbance or Peak Area vs. Concentration).
6. Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in desired units, such as mg/mL, µg/mL, or Molarity (mol/L).
Conclusion
References
- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. BenchChem Technical Guide.
- Solubility of Things. (n.d.). Solubility of 2-(2-quinolyl)quinoline.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 220929, 6-Chloro-4-quinolinol. PubChem. [Link]
- International Journal for Multidisciplinary Research. (n.d.).
- Wikipedia. (2024). Quinoline. [Link]
- ChemBK. (2024). 6-Chloro-3-Nitroquinolin-4-ol. [Link]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
- Solubility of Things. (n.d.).
- Solubility of Things. (n.d.). 8-Hydroxyquinoline.
- Sciencemadness Wiki. (n.d.). Quinoline. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. PubChem. [Link]
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H6ClNO, 100 grams. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. BenchChem Technical Guide.
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem Technical Support.
- PharmaTutor. (2013).
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6484158, 6-Chloroquinoline-4-carboxylic acid. PubChem. [Link]
- University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chem 124.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features and amenability to chemical modification have given rise to a vast and diverse library of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the biological significance of the quinoline core, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the multifaceted pharmacological landscape of quinoline derivatives, dissecting their mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Furthermore, this guide will illuminate the critical structure-activity relationships that govern their potency and selectivity. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of quinoline-based compounds are provided to bridge theory with practical application, empowering researchers to advance their own discovery programs.
Introduction: The Enduring Legacy of the Quinoline Nucleus
Quinoline, a molecule constituted by the fusion of a benzene and a pyridine ring, was first isolated from coal tar in 1834.[1] Its journey from a simple aromatic heterocycle to a "privileged scaffold" in drug discovery is a testament to its remarkable chemical versatility and pharmacological promiscuity.[1][2] The unique electronic properties and the capacity for substitution at various positions on the bicyclic ring system allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive template for the design of novel therapeutic agents.[3]
The historical significance of quinoline is deeply rooted in the fight against malaria, with quinine, a natural quinoline alkaloid, being the first effective treatment for the disease.[4] This early success spurred the development of synthetic quinoline-based antimalarials like chloroquine and mefloquine, which have saved countless lives.[4] Beyond its antimalarial fame, the quinoline core is now recognized for a plethora of other biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and neuroprotective effects.[1][5] This guide aims to provide a deep dive into the biological significance of this remarkable scaffold.
The Broad Spectrum of Biological Activities
The therapeutic potential of quinoline derivatives spans a wide array of diseases, a direct consequence of their ability to interact with a multitude of biological targets.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use.[6][7] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanisms of Anticancer Action:
-
Kinase Inhibition: A prominent mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[7][10]
-
Tyrosine Kinase Inhibitors (TKIs): Several FDA-approved quinoline-based drugs, such as Bosutinib , Lenvatinib , and Cabozantinib , function as TKIs, targeting receptors like EGFR, VEGFR, and c-Met, thereby inhibiting downstream signaling cascades like the PI3K/Akt/mTOR pathway.[6][10][11]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline derivatives can effectively inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[12][13]
-
-
Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerases I and II, enzymes essential for DNA replication and repair. This leads to DNA damage and ultimately cell death.[8]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Some quinoline compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[8]
Table 1: FDA-Approved Quinoline-Based Kinase Inhibitors
| Drug Name | Target(s) | Approved Indications |
| Bosutinib | Src, Abl | Chronic Myeloid Leukemia (CML) |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Cabozantinib | c-Met, VEGFR2, AXL, RET, KIT, FLT3 | Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Neratinib | HER2, EGFR | Breast Cancer |
| Capmatinib | c-Met | Non-Small Cell Lung Cancer (NSCLC) |
| Tivozanib | VEGFR1-3 | Renal Cell Carcinoma |
Antimalarial Activity: A Legacy of Fighting Parasites
The quinoline scaffold is the bedrock of antimalarial chemotherapy. The 4-aminoquinoline, chloroquine, and the quinoline methanol, quinine, have been instrumental in controlling malaria for decades.[4]
Mechanism of Antimalarial Action:
The primary mechanism of action of 4-aminoquinolines like chloroquine involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[14][15] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[16] The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.[8][16] Chloroquine, being a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization.[14][15] The buildup of toxic free heme leads to oxidative stress and parasite death.[8]
Antibacterial and Antifungal Activity: Combating Microbial Infections
The quinoline scaffold is also a key component of a major class of antibiotics known as the fluoroquinolones (e.g., ciprofloxacin, levofloxacin).[4] These synthetic agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Additionally, numerous quinoline derivatives have demonstrated potent antifungal activity.[5]
Mechanism of Antibacterial Action (Fluoroquinolones):
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.[17][18][19]
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[17]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication.[18]
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death.[17][20]
Antiviral, Anti-inflammatory, and Neuroprotective Activities
The biological repertoire of the quinoline scaffold extends to antiviral, anti-inflammatory, and neuroprotective activities, highlighting its potential in treating a wide range of human ailments.
-
Antiviral Activity: Certain quinoline derivatives have shown promising activity against a variety of viruses, including HIV, hepatitis C, and Zika virus.[5] Their mechanisms of action can involve inhibiting viral entry, replication, or assembly.
-
Anti-inflammatory Activity: Quinoline-based compounds can modulate inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory disorders.[21]
-
Neuroprotective Activity: Emerging research suggests that quinoline derivatives may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions involved in oxidative stress.
Structure-Activity Relationships (SAR): Designing Potent and Selective Molecules
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
Key SAR Insights for 4-Aminoquinoline Antimalarials:
-
7-Position: An electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for antimalarial activity.[14][16] This substituent is thought to influence the pKa of the quinoline nitrogen and enhance the drug's accumulation in the parasite's food vacuole.[16]
-
4-Amino Side Chain: The nature of the side chain at the 4-position significantly impacts activity. A basic terminal amino group and an appropriate linker length are essential for potent antiplasmodial effects.[4] Modifications to this side chain have been a key strategy to overcome chloroquine resistance.
Table 2: Illustrative SAR of 4-Aminoquinoline Derivatives against P. falciparum
| Derivative | R1 (7-position) | R2 (Side Chain) | IC50 (nM) vs. Chloroquine-Sensitive Strain | IC50 (nM) vs. Chloroquine-Resistant Strain |
| Chloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 8.1 | 125 |
| Amodiaquine | Cl | -NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂ | 6.2 | 35 |
| Mefloquine | -CF₃ (at 2 & 8) | -CH(OH)-piperidine | 15.4 | 16.2 |
| Primaquine (8-aminoquinoline) | -OCH₃ (at 6) | -NH-(CH₂)₃-CH(CH₃)-NH₂ | >1000 (blood stage) | >1000 (blood stage) |
Note: IC50 values are approximate and can vary depending on the specific parasite strain and assay conditions.
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate the exploration of the quinoline scaffold, this section provides detailed, step-by-step protocols for the synthesis of a representative quinoline derivative via the Friedländer synthesis and for the evaluation of its anticancer activity using the MTT assay.
Synthesis of a Substituted Quinoline via Friedländer Synthesis
The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][6][7][22][23][24][25][26]
Protocol: Synthesis of 2-Methylquinoline [24]
Materials:
-
2-Aminobenzaldehyde (1.21 g, 10 mmol)
-
Acetone (5.81 g, 100 mmol)
-
10% aqueous Sodium Hydroxide solution (1 mL)
-
Ethanol (for recrystallization)
-
Erlenmeyer flask (50 mL)
-
Stirring bar
-
Filtration apparatus
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 1.21 g of 2-aminobenzaldehyde in 10 mL of acetone.
-
Add a stirring bar and stir the solution at room temperature.
-
Slowly add 1 mL of 10% aqueous sodium hydroxide solution to the stirring mixture.
-
Continue stirring at room temperature for 12 hours. A crystalline product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to yield pure 2-methylquinoline.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][24][27][28][29][30][31][32] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Cytotoxicity Assay [11][27]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test quinoline compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The quinoline scaffold has undeniably carved a significant niche in the landscape of medicinal chemistry. Its journey from a natural antimalarial to the core of modern targeted cancer therapies is a compelling narrative of chemical ingenuity and pharmacological exploration. The diverse biological activities of quinoline derivatives, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, continue to fuel the development of novel therapeutic agents.
The future of quinoline-based drug discovery lies in the exploration of new chemical space through innovative synthetic methodologies, the identification of novel biological targets, and the application of computational tools for rational drug design. As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for years to come, promising new and improved treatments for a wide range of human diseases.
References
- Chandra, D., Sachin, & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552. [Link]
- Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Fluoroquinolones: action and resistance. Current topics in medicinal chemistry, 9(6), 483–503. [Link]
- Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 283–291. [Link]
- Foley, M., & Tilley, L. (1998). The Effect of Chloroquine on Heme Detoxification in the Lysosome of a Chloroquine-Sensitive Plasmodium falciparum Malaria Parasite (Panel A) and a Chloroquine-Resistant Malaria Parasite (Panel B).
- Ginsburg, H., & Krugliak, M. (1999). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical pharmacology, 58(9), 1385–1393. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9–S15. [Link]
- Kaur, K., Jain, M., Kaur, T., & Jain, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18889-18916. [Link]
- da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current pharmaceutical design, 27(15), 1757–1762. [Link]
- El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, M. G. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 20(14), e202500279. [Link]
- Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA gyrase, topoisomerase IV, and the 4-quinolones. Systematic and applied microbiology, 21(3), 321–330. [Link]
- Kumar, A., Chawla, P. A., & Singh, R. (2024). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 40(2), 643-656. [Link]
- Maxwell, A. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Journal of antimicrobial chemotherapy, 39(Suppl A), 1-14. [Link]
- Mogana, R., Adhikari, A., & Fuloria, N. K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969209. [Link]
- Murugesan, S., & El-Daly, S. M. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100741. [Link]
- Pandey, A., & Kumar, S. (2020). Mechanism of malarial haem detoxification inhibition by chloroquine. Semantic Scholar. [Link]
- PubChem. (n.d.). Bosutinib. National Center for Biotechnology Information.
- Wikipedia. (2023, December 27).
- SciSpace. (n.d.). MTT Assay Principle.
- Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
- Musiol, R. (2017). Quinoline as a privileged scaffold in drug discovery. Expert opinion on drug discovery, 12(10), 983–995. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Musumeci, F., Schenone, S., & Brullo, C. (2020).
- Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
- Verma, G., Khan, M. F., & Akhtar, W. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(4), 543–578. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Musiol, R. (2017). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
- Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(4), e29828. [Link]
- Unlu, O., Egil, E., Demirci, M., & Kusoglu, S. (2018). Flow chart for MTT cytotoxicity assay procedure MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
- El-Sayed, M. A., El-Adl, K., & El-Sattar, N. A. (2021). Quinoline-based multi-kinase inhibitors approved by FDA.
- Kumar, R., Kumar, A., & Singh, R. (2022). Friedländer synthesis of quinoline derivatives.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Wiley Online Library. [Link]
- Singh, S., Singh, S. K., & Kumar, A. (2019). Flow chart showing the MTT assay procedure.
- QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe.
- Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
- Trela, E., & Rzymski, P. (2015). Molecular structures of imatinib, nilotinib, bosutinib, and dasatinib.
- Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS ONE, 7(4), e29828. [Link]
- Wu, J., & Li, L. (2014). Flow chart of MTT assay experiment.
- Priyadarshini, E., Meena, R., Bohidar, H. B., & Rajamani, P. (2019). MTT assay: graph depicting the cell viability percentage as a function...
- Wang, Y., Zhang, Y., & Chen, L. (2019). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
- Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal transduction and targeted therapy, 8(1), 1-2. [Link]
- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
- Bioinformatics. (2023, May 2).
- Li, Y., Wang, Y., & Zhang, Y. (2019). Dot plots for metabolic pathway analysis.
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 22. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 23. Friedlaender Synthesis [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. organicreactions.org [organicreactions.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Potential biological activities of 6-Chloroquinolin-4-ol
An In-depth Technical Guide to the Potential Biological Activities of 6-Chloroquinolin-4-ol and Its Derivatives
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a halogenated derivative of the 4-hydroxyquinoline (quinolin-4-ol) motif. While direct experimental data for the parent this compound is limited, this document synthesizes findings from structurally related analogues, particularly 6-chloro-2-phenylquinolin-4-ol and other substituted quinolones, to build a predictive framework for its therapeutic potential.[3][4] We delve into the primary areas of investigation—anticancer, antimicrobial, and anti-inflammatory activities—presenting validated experimental protocols, proposed mechanisms of action, and comparative data to guide researchers and drug development professionals in harnessing the potential of this chemical class.
Synthesis of the this compound Scaffold
The construction of the this compound core is achievable through several established synthetic methodologies for quinoline ring formation. The Conrad-Limpach reaction is a particularly effective and widely cited route for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[5]
Featured Synthesis: The Conrad-Limpach Reaction
This two-step process involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the final 4-hydroxyquinoline product.[5]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinolin-4-ol [5]
-
Step 1: Formation of the Enamine Intermediate
-
Combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Heat the mixture to 100-140°C with continuous stirring for 2-4 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
-
Step 2: Thermal Cyclization
-
Heat the intermediate mixture to approximately 250°C in a suitable high-boiling point solvent (e.g., Dowtherm A) with vigorous stirring. This high temperature is critical for the intramolecular cyclization.
-
Maintain this temperature for 1-2 hours to ensure the elimination of ethanol.
-
Allow the reaction mixture to cool. The product, 6-Chloro-2-phenylquinolin-4-ol, will precipitate.
-
Dilute the cooled mixture with a solvent such as xylene or petroleum ether to aid precipitation.
-
Collect the solid product by filtration, wash with an appropriate solvent, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-Chloro-2-phenylquinolin-4-ol.
-
Synthesis Workflow Diagram
Caption: Workflow for the Conrad-Limpach synthesis of 6-Chloro-2-phenylquinolin-4-ol.
Potential Biological Activity I: Anticancer Properties
The quinoline scaffold is a recurring motif in compounds investigated for anticancer activity.[1][6] Derivatives of this compound are hypothesized to possess significant cytotoxic effects against various cancer cell lines, primarily through the modulation of key signaling pathways involved in cell survival and proliferation.[3][4]
Proposed Mechanism of Action: PI3K/AKT Pathway Inhibition
A prominent proposed mechanism for the anticancer effect of quinoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][4] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis. By targeting key kinases in this cascade, such as PI3Kα, these compounds can effectively halt uncontrolled cell division.[2]
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by quinoline derivatives.
In Vitro Validation: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of a compound.[3]
Experimental Protocol: MTT Cytotoxicity Assay [3][4][7]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) and a standard chemotherapeutic agent (e.g., Doxorubicin) in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle-only control group (e.g., 0.1% DMSO).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.
Comparative Cytotoxicity Data
| Compound/Drug | HCT-116 (Colon) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Compound 19¹ | 5.3[3] | 17.0[3] | - | - |
| Compound 21¹ | 4.9[3] | 18.9[3] | - | - |
| Doxorubicin | - | - | > 20 | 2.50[3] |
| Cisplatin | - | - | 7.49 (48h)[3] | - |
| ¹N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives |
Potential Biological Activity II: Antimicrobial Effects
The quinolone core is the foundation of a major class of antibiotics.[8] Their mechanism of action is well-established, and it is plausible that this compound and its derivatives exhibit antibacterial properties.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex after the DNA strands have been cleaved, preventing the re-ligation step. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which triggers the SOS response and ultimately results in cell death.[9]
Caption: Quinolones inhibit DNA gyrase/topoisomerase IV, leading to bacterial cell death.
In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay [11][12]
-
Bacterial Preparation: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Biological Activity III: Anti-inflammatory Action
Chronic inflammation is linked to numerous diseases, and modulating the inflammatory response is a key therapeutic strategy.[13] Plant-derived compounds and synthetic molecules containing the quinoline scaffold have demonstrated anti-inflammatory properties.[14][15]
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of bioactive compounds are often evaluated by their ability to suppress the production of pro-inflammatory mediators in activated immune cells, such as macrophages.[16] A key mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).[13] Overproduction of NO contributes to inflammation and tissue damage. Compounds that inhibit NO production in macrophages stimulated by lipopolysaccharide (LPS) are considered to have anti-inflammatory potential.[17] This modulation can be linked to the regulation of upstream signaling pathways, including PI3K/AKT and NF-κB.[13][16]
Experimental Protocol: Griess Assay for Nitrite Production [17]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours. Include control groups (untreated cells, cells with LPS only).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration in the supernatant.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the compound's ability to inhibit LPS-induced NO production.
Caption: Workflow for evaluating anti-inflammatory activity via the Griess assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from structurally related compounds, this chemical class holds significant potential in oncology, infectious disease, and inflammatory disorders. The presence of the chlorine atom at the 6-position is a key feature known to influence pharmacological profiles.[4]
Future research should prioritize the direct synthesis and experimental validation of the parent this compound to confirm the activities predicted in this guide. Subsequent structure-activity relationship (SAR) studies, involving modifications at various positions of the quinoline ring, will be crucial for optimizing potency and selectivity. Advanced mechanistic studies, including target identification and in vivo efficacy and safety assessments in relevant disease models, are necessary next steps to translate the preclinical potential of these compounds into viable clinical candidates.
References
- Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Compar
- Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol. (2025). BenchChem.
- Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs. (2025). BenchChem.
- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. (n.d.). BenchChem.
- Gach-Janczak, K., et al. (2021).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
- Quinoline derivatives with diverse pharmacological properties. (n.d.).
- Quinoline – Knowledge and References. (n.d.). Taylor & Francis.
- Al-Ostath, A., et al. (2024).
- Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. (2022). MDPI.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2023). Royal Society of Chemistry.
- Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Essential Oils: Implications in Colonic P
- Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. (2023).
- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
- Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
- Chemical Composition, Antibacterial, Anti-Inflammatory, and Enzyme Inhibitory Activities of Essential Oil from Rhynchanthus beesianus Rhizome. (2021). MDPI.
- Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. (2023). MDPI.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to 6-Chloroquinolin-4-ol: A Privileged Scaffold for the Development of Novel Therapeutic Agents
Abstract: The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Among its many derivatives, 6-chloroquinolin-4-ol represents a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. The strategic placement of the chloro group at the 6-position and the hydroxyl/oxo group at the 4-position provides both electronic modulation and key synthetic handles for extensive derivatization. This technical guide offers an in-depth exploration of the this compound core, detailing its synthesis, derivatization strategies, and its application in the discovery of novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and inflammation.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Quinoline Scaffold: A Foundation of Medicinal Chemistry
The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a mainstay in drug discovery.[6] Its rigid structure and opportunities for substitution at multiple positions allow for the precise three-dimensional presentation of pharmacophoric elements. This versatility has led to the development of a wide array of drugs with diverse biological activities.[1][7]
Key Therapeutic Areas for Quinoline-Based Drugs:
-
Antimalarials: Classics like Chloroquine and Mefloquine interfere with heme metabolism in the parasite.[8][9]
-
Anticancer Agents: Many function as kinase inhibitors (e.g., Bosutinib, Lenvatinib) by targeting the ATP-binding site of key oncogenic kinases.[10][11]
-
Antibacterial Agents: The fluoroquinolone class (e.g., Ciprofloxacin) inhibits DNA gyrase, an essential bacterial enzyme.[1]
-
Antiviral Agents: Quinoline derivatives have shown promise against a range of viruses, including HIV, Ebola, and various coronaviruses.[1][12][13]
-
Anti-inflammatory Agents: Derivatives have been developed to target enzymes like COX and PDE4.[5][14]
The this compound core specifically offers distinct advantages. The electron-withdrawing chlorine atom at the 6-position can influence the pKa of the quinoline nitrogen and participate in halogen bonding, potentially enhancing target affinity. The 4-hydroxy group exists in tautomeric equilibrium with its keto form, 4-quinolone, and serves as a critical anchor point for further chemical modification.[15]
Synthesis of the this compound Core
The construction of the this compound scaffold is reliably achieved through established named reactions in organic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most common and robust methods are the Gould-Jacobs and Conrad-Limpach reactions.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from an appropriately substituted aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[16][17] The reaction proceeds through a condensation followed by a high-temperature thermal cyclization.[18]
Rationale: This method is particularly effective for anilines with electron-donating or weakly electron-withdrawing groups. The use of 4-chloroaniline as the starting material directly installs the required chlorine at the 6-position of the resulting quinoline. A key consideration is regioselectivity; if an asymmetrically substituted meta-aniline were used, a mixture of 5- and 7-substituted quinolines could form.[18] However, with 4-chloroaniline, this is not a concern.
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 110-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline and the formation of the intermediate anilidomethylenemalonate. Ethanol is evolved during this step.
-
Cyclization: To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250-260°C for 30-60 minutes. This high temperature is critical to drive the 6-electron electrocyclization that forms the quinoline ring.[17]
-
Isolation: Allow the reaction mixture to cool to below 100°C. The product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will often precipitate. Add a non-polar solvent like hexane or cyclohexane to facilitate complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol followed by hexane to remove residual solvent and impurities. The product is often sufficiently pure for the next step, but can be recrystallized from ethanol or acetic acid if necessary.
Saponification and Decarboxylation
To obtain the parent this compound, the ester from the Gould-Jacobs reaction must be hydrolyzed and the resulting carboxylic acid decarboxylated.[16]
-
Saponification: Suspend the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The 6-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Decarboxylation: Place the dried carboxylic acid intermediate in a flask and heat it in a high-temperature oil bath or by using a Kugelrohr apparatus to 250-260°C. The solid will melt and evolve carbon dioxide. The reaction is complete when gas evolution ceases.
-
Purification: The resulting crude this compound can be purified by recrystallization from ethanol or a suitable solvent to yield the final product.
The overall synthetic pathway starting from the Gould-Jacobs reaction is visualized below.
Derivatization Strategies: Building a Therapeutic Library
The true power of this compound as a scaffold lies in its potential for derivatization. The 4-position is the most common site for modification. To enable nucleophilic substitution, the 4-hydroxyl group is typically converted to a more reactive 4-chloro group.
Chlorination of the 4-Position
This transformation is a critical step for creating a versatile intermediate, 4,6-dichloroquinoline. It is most effectively accomplished using phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[19][20]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq).
-
Reaction: Add a catalytic amount of DMF (e.g., 2-3 drops). Heat the reaction mixture to reflux (approx. 110°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving step.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution to a pH of 7-8 using a saturated sodium bicarbonate solution or ammonium hydroxide. This will precipitate the crude product.
-
Extraction & Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4,6-dichloroquinoline can be purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SₙAr)
With 4,6-dichloroquinoline in hand, a diverse library of compounds can be generated via SₙAr reactions at the C4 position, which is significantly more activated towards nucleophilic attack than the C6 position. This allows for the selective introduction of various functionalities.
Common Nucleophiles:
-
Amines: A vast array of primary and secondary amines can be used to install side chains crucial for activity in antimalarial and kinase inhibitor compounds.
-
Alcohols/Phenols: To generate ether linkages.
-
Thiols: To generate thioether linkages.
The workflow from the core scaffold to a diversified library is depicted below.
Biological Evaluation: A Roadmap from Hit to Lead
Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is required to identify promising therapeutic candidates. This process typically follows a hierarchical screening cascade.
Primary Screening: Cytotoxicity Assays
A crucial first step for many therapeutic areas, particularly oncology, is to assess the general cytotoxicity of the compounds. The MTT assay is a widely used colorimetric method for this purpose.[21][22]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[23]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[21]
Secondary Screening: Target-Specific Assays
Compounds showing interesting activity in primary screens are advanced to more specific assays to determine their mechanism of action.
Many quinoline derivatives function as kinase inhibitors.[10][24] Assays like the ADP-Glo™ Kinase Assay are commonly used to quantify kinase activity and inhibition.[25]
-
Kinase Reaction: In a 96-well plate, combine the target kinase (e.g., EGFR, VEGFR), the specific substrate peptide, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value for kinase inhibition.[25][26]
The following diagram illustrates a typical screening cascade for discovering a novel kinase inhibitor.
Case Studies: Therapeutic Applications
The utility of the this compound scaffold is best illustrated by examining its derivatives that have been investigated as therapeutic agents.
Anticancer - Kinase Inhibitors
The quinoline scaffold is a well-established ATP-mimetic, making it ideal for designing kinase inhibitors.[10][27] Derivatives of 6-chloro-4-anilinoquinoline have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[11] The 4-anilino moiety occupies the ATP-binding pocket, while substitutions on the aniline ring can be used to fine-tune selectivity and potency.
| Compound Class | Target Kinase | Representative IC₅₀ | Therapeutic Area |
| 4-Anilinoquinolines | EGFR | 30-50 nM[11] | Oncology |
| 3-Substituted Quinolines | PDGF-RTK | < 20 nM[28] | Oncology |
| 4-(Phenoxy)quinolines | c-Met | 0.5-2 nM[27] | Oncology |
Table 1: Examples of Quinoline-Based Kinase Inhibitors and their Potency.
Antimalarial Agents
The 4-aminoquinoline core is the basis for chloroquine, a historically vital antimalarial drug.[8] While resistance is widespread, the scaffold remains a starting point for new agents.[29] Hybrid molecules combining the 4-amino-6-chloroquinoline core with other pharmacophores have been developed to overcome resistance mechanisms.[30] These compounds are thought to act by inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole, leading to a toxic buildup of free heme.[9]
Antiviral Agents
Recently, quinoline derivatives have been identified as potent inhibitors of various viruses. A series of quinoline analogues was discovered to have potent activity against Enterovirus D68 (EV-D68) by binding to the VP1 capsid protein and preventing viral uncoating.[31] In these series, the 6-position substituent was found to be crucial for the structure-activity relationship (SAR).[31]
Conclusion and Future Perspectives
The this compound scaffold continues to prove its value as a privileged structure in modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future efforts will likely focus on developing highly selective kinase inhibitors to minimize off-target effects, creating novel hybrid agents to combat drug resistance in infectious diseases, and exploring new therapeutic areas for this versatile core. The combination of established chemistry, a rich history in medicine, and the potential for innovative design makes this compound a scaffold of enduring importance for medicinal chemists.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. ([Link])
- Wójtowicz-Krawiec, A., & Misiura, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3143. ([Link])
- Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. ([Link])
- Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. ([Link])
- Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research, 3(12), 2975-2981. ([Link])
- Singh, P., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. ([Link])
- Aly, R. M., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. ([Link])
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. ([Link])
- Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. ([Link])
- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of medicinal chemistry, 37(14), 2129-2137. ([Link])
- Singh, R., & Singh, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. ([Link])
- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19315. ([Link])
- Singh, K., & Singh, J. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. ([Link])
- Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4386-4410. ([Link])
- Bekhit, A. A., & Abdel-Aziem, T. (2014). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 19(11), 17468-17486. ([Link])
- Matada, B. S., et al. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents.
- Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. ([Link])
- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. ([Link])
- Pal, M. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- Singh, S., et al. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 27(19), 6296. ([Link])
- Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). ([Link])
- Verma, H., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
- Borges, F., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. ([Link])
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. ([Link])
- Li, Y., et al. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry, 65(17), 11634-11651. ([Link])
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. ([Link])
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. ([Link])
- Ask This Paper. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. ([Link])
- Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. ([Link])
- Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4299. ([Link])
- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. ([Link])
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. ([Link])
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. ([Link])
- BMG LABTECH. (2020). Kinase assays. ([Link])
- Pargellis, C., & Tong, L. (2011). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology, 726, 65-75. ([Link])
- Tsegaye, M., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. ([Link])
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. ([Link])
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Tsegaye, M., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. atlantis-press.com [atlantis-press.com]
- 20. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. researchgate.net [researchgate.net]
- 28. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 31. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloroquinolin-4-ol: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 6-Chloroquinolin-4-ol, a quinoline derivative with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction to this compound and its Synthesis
The quinoline scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of a chlorine atom at the 6-position and a hydroxyl group at the 4-position offers versatile handles for further chemical modifications.
The most reliable and widely adopted method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[2][3][4] This robust reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] This guide will focus on a detailed protocol for the synthesis of this compound utilizing the Gould-Jacobs reaction, starting from 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).
Reaction Mechanism: The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:[2][3]
-
Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 4-chloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable intermediate, ethyl 3-((4-chlorophenyl)amino)acrylate.[3]
-
Thermal Cyclization: This critical step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[3][5] This intramolecular reaction results in the formation of the quinoline ring system. The use of a high-boiling point solvent is crucial to achieve the necessary temperature for efficient cyclization.[5][6]
-
Tautomerization: The initially formed cyclized product exists in equilibrium with its more stable keto-enol tautomer, 6-chloro-4-hydroxy-3-carbethoxyquinoline.
-
Saponification and Decarboxylation (Optional but often performed in sequence): Subsequent hydrolysis of the ester group with a base, followed by acidification and heating, leads to the removal of the carboxyl group to yield the final product, this compound.[2]
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | ≥98% |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | ≥98% |
| Dowtherm A (Diphenyl ether/Biphenyl mixture) | C₁₂H₁₀O / C₁₂H₁₀ | - | 8004-13-5 | - |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (w/w) |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Oil bath
-
High-temperature thermometer
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate, ethyl 3-((4-chlorophenyl)amino)acrylate, and its subsequent thermal cyclization to this compound.
Part A: Synthesis of Ethyl 3-((4-chlorophenyl)amino)acrylate (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (12.76 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).[7]
-
Condensation Reaction: Heat the mixture with stirring in an oil bath at 130-140°C for 2-3 hours.[7] Ethanol is produced as a byproduct during this condensation reaction.[7] The progress of the reaction can be monitored by observing the collection of ethanol if a Dean-Stark trap is used, or by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The product will likely solidify upon cooling.[7] Add approximately 50 mL of cold ethanol to the flask and break up the solid mass.
-
Purification of Intermediate: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.[7] Dry the product, ethyl 3-((4-chlorophenyl)amino)acrylate, under vacuum. The expected yield for this step is typically high.
Part B: Thermal Cyclization to this compound
Safety Precaution: This step involves high temperatures and must be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, suspend the dried intermediate from Part A in a high-boiling point solvent such as Dowtherm A (approximately 100 mL). Equip the flask with a mechanical stirrer, a high-temperature thermometer, a condenser, and an inert gas (N₂ or Ar) inlet.
-
Cyclization Reaction: Begin stirring and gently heat the mixture to dissolve the intermediate. Once the solid has dissolved, rapidly heat the solution to 250°C.[6][7] Maintain this temperature for 30 minutes.[7] Ethanol will distill from the reaction mixture as the cyclization proceeds.[7]
-
Product Precipitation: After 30 minutes, turn off the heat and allow the reaction mixture to cool to below 100°C. While still warm, carefully add 150 mL of hexane or petroleum ether to the flask with stirring. This will cause the product to precipitate.[7]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.[6] For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.[6][8]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons on the quinoline ring.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretching vibrations of the quinoline ring system.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Safety and Handling
-
4-Chloroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.
-
Diethyl ethoxymethylenemalonate (DEEM): Causes skin and eye irritation. Avoid contact with skin and eyes.
-
Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step pose a significant burn hazard.
-
Phosphorus oxychloride (used in related syntheses): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.[9][10]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in condensation step | Incomplete reaction | Extend the reaction time or slightly increase the temperature. Ensure efficient removal of ethanol. |
| Impure starting materials | Use high-purity 4-chloroaniline and DEEM. | |
| Low yield in cyclization step | Insufficient temperature | Ensure the reaction temperature reaches and is maintained at 250°C. Use a calibrated thermometer. |
| Inefficient stirring | Use a mechanical stirrer to ensure the reaction mixture is homogeneous. | |
| Dark-colored product | Decomposition at high temperature | Ensure the reaction time at high temperature is not excessively long. Consider purification with activated charcoal during recrystallization.[8] |
Conclusion
The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the high temperature required for the cyclization step, and following the detailed protocol outlined in this guide, researchers can achieve a high yield of the desired product. The versatility of the quinoline scaffold ensures that this compound will continue to be a valuable building block in the pursuit of novel therapeutic agents.
References
- Barker, J. M., et al. (1980). J. Chem. Res. (S), 4. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Kappe, C. O. (2000). High-speed combinatorial synthesis of 4-hydroxy-2-quinolones by microwave-assisted Gould-Jacobs reactions. Tetrahedron Letters, 41(22), 4251-4254. [Link]
- Markees, D. G., & Schwab, L. S. (1972). Helvetica Chimica Acta, 55(4), 1319–1325. [Link]
- Price, C. C., & Roberts, R. M. (1955). Organic Syntheses, Coll. Vol. III, 272. [Link]
- Reitsema, R. H. (1948). The Chemistry of the Quinolines. Chemical Reviews, 43(1), 43–68. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- MDPI. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- LookChem. (n.d.).
- Google Patents. (n.d.).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Okayama University Scientific Achievement Repository. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- NIH. (n.d.).
- ACS Publications. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Royal Society of Chemistry. (2021).
- Google Patents. (n.d.).
- MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
- ACS Publications. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H6ClNO, 100 grams. [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Microwave-Assisted Synthesis of 6-Chloroquinolin-4-ol: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed protocol for the efficient synthesis of 6-Chloroquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We delve into the mechanistic underpinnings of the Gould-Jacobs reaction under microwave irradiation, offering a scientifically grounded explanation for the observed enhancements in reaction rate and yield. This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of this compound and the Microwave Advantage
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antibacterial properties.[1][2] Specifically, this compound serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The strategic placement of the chlorine atom at the 6-position and the hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form) provides handles for further chemical modification.[3]
Traditionally, the synthesis of quinoline derivatives, often accomplished through methods like the Gould-Jacobs reaction, involves high temperatures and prolonged reaction times, frequently leading to the formation of side products and tars.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[6] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[7][8] This technique not only enhances efficiency but also frequently results in higher product yields and improved purity profiles.[9][10]
Mechanistic Insights: The Gould-Jacobs Reaction under Microwave Irradiation
The synthesis of this compound is effectively achieved via the Gould-Jacobs reaction.[11][12] This reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal intramolecular cyclization.
Step 1: Condensation
4-Chloroaniline reacts with diethyl ethoxymethylenemalonate (DEEMM). The lone pair of the aniline nitrogen attacks the electron-deficient carbon of the malonate, leading to the substitution of the ethoxy group and the formation of an enamine intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate.
Step 2: Thermal Cyclization
Under conventional heating, this step requires high temperatures (often >250 °C) to induce the intramolecular cyclization, which is typically the rate-limiting step.[5] Microwave irradiation dramatically accelerates this process. The high polarity of the intermediate allows for efficient absorption of microwave energy, rapidly achieving the high activation energy required for the 6-electron cyclization.[8] This leads to the formation of the quinoline ring system. Subsequent in-situ hydrolysis and decarboxylation of the resulting ester yields the final this compound product.
The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[6][13] Polar molecules, like the intermediates in this reaction, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant heat within the bulk of the reaction mixture, a phenomenon known as dielectric heating.[7] This is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[13]
Below is a diagram illustrating the reaction mechanism.
Caption: Gould-Jacobs reaction mechanism for this compound synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is designed for use with a dedicated scientific microwave reactor, which allows for precise control of temperature and pressure. Domestic microwave ovens are not suitable for this procedure due to safety risks and lack of precise control. [9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloroaniline | Reagent Grade, ≥98% | Sigma-Aldrich | |
| Diethyl ethoxymethylenemalonate (DEEMM) | Reagent Grade, ≥98% | Sigma-Aldrich | |
| Diphenyl ether | Reagent Grade, ≥99% | Sigma-Aldrich | High-boiling solvent |
| Ethanol | ACS Grade | Fisher Scientific | For washing |
| Hexane | ACS Grade | Fisher Scientific | For washing |
| 10 mL Microwave Reaction Vial with Stir Bar | - | Biotage, CEM, etc. | Must be compatible with the microwave reactor |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diphenyl ether is a high-boiling solvent; handle with care to avoid burns.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-chloroaniline (1.28 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).
-
Solvent Addition: Add diphenyl ether (3 mL) to the vial. The solvent helps to ensure even heat distribution and can facilitate higher reaction temperatures.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the scientific microwave reactor. Set the reaction parameters as follows:
-
Temperature: 250 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: On (medium speed)
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) using the instrument's compressed air cooling system.
-
Product Precipitation: Once cooled, carefully uncap the vial in the fume hood. Add hexane (10-15 mL) to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol, followed by hexane, to remove residual diphenyl ether and any unreacted starting materials.
-
Drying: Dry the purified solid, this compound, in a vacuum oven.
Expected Results
The expected yield of this compound is typically in the range of 85-95%. The product should be an off-white to pale yellow solid. The structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow and Data Summary
The following diagram outlines the complete experimental workflow.
Caption: Workflow for microwave-assisted synthesis of this compound.
Table 1: Summary of Key Experimental Parameters
| Parameter | Value |
| Reactants | 4-Chloroaniline, DEEMM |
| Molar Ratio | 1:1 |
| Solvent | Diphenyl Ether |
| Microwave Temperature | 250 °C |
| Microwave Hold Time | 10 minutes |
| Workup Solvent | Hexane, Ethanol |
| Expected Yield | 85-95% |
| Product Appearance | Off-white to pale yellow solid |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or insufficient temperature. | Increase the hold time in 5-minute increments or raise the temperature to 260°C. Ensure the vial is properly sealed to prevent loss of reactants. |
| Dark/Tarry Product | Over-irradiation or localized overheating. | Reduce the hold time or temperature slightly. Ensure stirring is adequate to maintain a uniform temperature. |
| Product Fails to Precipitate | Insufficient hexane added or product is too soluble. | Add more hexane and/or cool the mixture in an ice bath to maximize precipitation. |
Conclusion
This application note demonstrates a robust and highly efficient method for the synthesis of this compound using microwave irradiation. The protocol significantly reduces reaction times and improves yields compared to conventional heating methods. The provided mechanistic insights and detailed experimental guide offer researchers a reliable and scalable procedure for accessing this valuable chemical intermediate, thereby accelerating research and development in medicinal chemistry.
References
- BenchChem. (n.d.). Microwave-Assisted Synthesis of Quinoline Derivatives.
- Chaudhary, A., et al. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Journal of Namibian Studies. (n.d.). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- ResearchGate. (n.d.). Microwave irradiation for the synthesis of quinoline scaffolds: a review.
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of Quinolines.
- BenchChem. (n.d.). Improving the Yield of 6-Chloroquinoline Synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- BenchChem. (2025). Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
- Organic Syntheses. (n.d.). Gould-Jacobs Reaction.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. namibian-studies.com [namibian-studies.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Gould-Jacobs Reaction [drugfuture.com]
- 13. ijnrd.org [ijnrd.org]
Application Note: A Validated HPLC Method for the Quantification of 6-Chloroquinolin-4-ol
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 6-Chloroquinolin-4-ol. The method utilizes a reversed-phase C18 column with UV detection, offering excellent linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the determination of this compound in various contexts, from chemical synthesis to pharmaceutical development. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals.[4] Accurate and precise quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5]
This document provides a comprehensive, step-by-step protocol for the quantification of this compound using a reversed-phase HPLC method. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development. Furthermore, a detailed validation protocol is presented to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [6] |
| Molecular Weight | 179.60 g/mol | |
| Appearance | Solid (powder to lump) | [7][8] |
| Solubility | Limited aqueous solubility; soluble in organic solvents like DMSO and DMF. | [4] |
| Structure | PubChem CID: 220929 |
The presence of the quinoline ring system imparts UV-active properties to the molecule, making UV detection a suitable choice for quantification. The chloro-substitution and the hydroxyl group influence the polarity and chromatographic retention of the compound.
HPLC Method Development and Rationale
The selection of the HPLC method parameters was based on the physicochemical properties of this compound and established chromatographic principles for quinoline derivatives.[9][10][11]
-
Chromatographic Mode: Reversed-Phase. Due to the moderate lipophilicity of the molecule, reversed-phase chromatography with a non-polar stationary phase and a polar mobile phase is the most effective separation mode.
-
Stationary Phase: C18 Column. A C18 (octadecyl) column is a versatile and widely used stationary phase that provides excellent retention and separation for a broad range of moderately polar to non-polar compounds.[9][10]
-
Mobile Phase: Acetonitrile and Water. A gradient of acetonitrile and water was chosen to ensure adequate retention and sharp peak shapes. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
Detection Wavelength: 225 nm. Based on HPLC methods for other quinoline compounds, a detection wavelength of 225 nm is expected to provide good sensitivity.[5] A UV scan of a standard solution is recommended to determine the absorption maximum for optimal sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)[12]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% Water, 30% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in DMSO and dilute it with the mobile phase to a concentration within the calibration range. All samples and standards must be filtered through a 0.45 µm syringe filter before injection.
Analysis Workflow
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][13][14]
Specificity
Specificity was evaluated by analyzing a blank sample (mobile phase) to ensure no interfering peaks were present at the retention time of this compound.
Linearity and Range
Linearity was assessed by injecting a series of six standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Regression Equation | y = mx + c | - |
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
| Concentration Level | % Recovery | Acceptance Criteria |
| Low | To be determined | 98.0 - 102.0% |
| Medium | To be determined | 98.0 - 102.0% |
| High | To be determined | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
The relative standard deviation (%RSD) was calculated for the peak areas.
| Precision Level | %RSD | Acceptance Criteria |
| Repeatability | To be determined | ≤ 2.0% |
| Intermediate Precision | To be determined | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
System Suitability
Before each analytical run, a system suitability test was performed by injecting a standard solution five times. The %RSD of the peak area, retention time, tailing factor, and theoretical plates were monitored to ensure the chromatographic system's performance.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion
This application note presents a detailed and robust HPLC method for the quantification of this compound. The method is specific, linear, accurate, and precise over the specified range. The comprehensive protocol and validation guidelines provided herein will enable researchers and scientists to implement this method for routine analysis and in regulated environments.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- National Center for Biotechnology Information. (n.d.). 6-Chloro-4-quinolinol. PubChem.
- National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline-4-carboxylic acid. PubChem.
- i-manager's Journal on Chemical Sciences. (2025). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H6ClNO, 100 grams.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
- 8. 6-氯喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. youtube.com [youtube.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 6-Chloroquinolin-4-ol in Human Plasma
Abstract
This document details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Chloroquinolin-4-ol in human plasma. Quinoline derivatives are a significant class of compounds in pharmaceutical development, exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] Accurate quantification in biological matrices is therefore critical for pharmacokinetic, toxicokinetic, and clinical studies. The described protocol employs a straightforward protein precipitation extraction procedure and has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[4][5][6]
Introduction: The Rationale for a Validated Assay
This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry.[1][7] Its structural motif is present in numerous approved drugs and investigational candidates. The development of any new chemical entity requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The cornerstone of these studies is the bioanalytical method, which must provide reliable and reproducible data to inform critical decisions in the drug development pipeline.
The challenge in bioanalysis lies in accurately measuring low concentrations of a target analyte within a complex biological matrix like plasma, which is rich in proteins, lipids, salts, and other endogenous components that can interfere with the analysis.[8][9] LC-MS/MS has become the gold standard for such applications due to its inherent selectivity, sensitivity, and speed.[10]
This application note provides a comprehensive, self-validating protocol designed for researchers and drug development professionals. The causality behind each step—from sample preparation to data acquisition—is explained to ensure not only procedural accuracy but also a deep understanding of the method's scientific foundation.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound reference standard (>98% purity), this compound-d4 (Internal Standard, IS) (>98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks, and pipettes.
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The use of a C18 column is a standard approach for reversed-phase chromatography, suitable for retaining moderately polar compounds like quinoline derivatives from a highly aqueous mobile phase.[11][12]
Preparation of Standards and Quality Control Samples
The integrity of quantitative data begins with accurately prepared calibration standards and quality control (QC) samples.
-
Stock Solutions (1 mg/mL): Separately weigh ~1 mg of this compound and its deuterated internal standard (IS), this compound-d4. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking the calibration curve (CAL) and QC samples. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.
-
Calibration (CAL) and QC Samples: Spike drug-free human plasma with the appropriate analyte working solutions to prepare CAL standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL. Independently prepare QC samples at four levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 750 ng/mL
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10][11]
-
Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent, while this step also ensures consistent IS concentration across all samples.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for analysis.
Diagram: Sample Preparation Workflow
The following diagram illustrates the logical flow of the sample preparation protocol.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Conditions
Optimized chromatographic and mass spectrometric conditions are essential for achieving the required sensitivity and selectivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.0 min | Hold at 95% B |
| 3.0 - 3.1 min | 95% to 5% B |
| 3.1 - 4.0 min | Equilibrate at 5% B |
Rationale: A gradient elution is used to ensure that the polar analyte, this compound, is retained and focused on the column at the start of the run (low organic content) and then eluted efficiently as a sharp peak as the organic content increases.[13] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.[11]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | |
| This compound | Q1: 180.0 -> Q3: 127.0 (Quantifier), 152.0 (Qualifier) |
| This compound-d4 (IS) | Q1: 184.0 -> Q3: 131.0 |
Rationale: Positive ESI mode is selected as the nitrogen atom in the quinoline ring is readily protonated. The Multiple Reaction Monitoring (MRM) transitions are highly specific; the precursor ion (Q1) corresponds to the protonated molecule [M+H]+, and the product ions (Q3) are characteristic fragments generated by collision-induced dissociation, ensuring definitive identification and quantification. The fragmentation of the quinoline ring often involves the loss of HCN or related neutral losses, which is consistent with the chosen transitions.[14]
Diagram: LC-MS/MS Data Acquisition Workflow
Caption: From sample injection to data analysis.
Method Validation Results
The method was validated according to the principles of the FDA and ICH M10 guidelines.[4][5][6] All acceptance criteria were met.
Selectivity and Linearity
No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte or the IS in six different sources of blank plasma. The calibration curve was linear over the range of 1-1000 ng/mL.
Table 3: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Model | Mean r² (n=3) |
| This compound | 1 - 1000 | 1/x² Weighted Linear | >0.995 |
Accuracy and Precision
The intra-day (n=6) and inter-day (n=18, 3 runs) accuracy and precision were evaluated using the QC samples. The results are summarized in the table below.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 1.0 | 8.5% | +4.2% | 10.1% | +5.8% |
| Low QC | 3.0 | 6.1% | -2.5% | 7.3% | -1.7% |
| Mid QC | 75.0 | 4.2% | +1.8% | 5.5% | +2.4% |
| High QC | 750.0 | 3.8% | -0.9% | 4.9% | -1.5% |
Acceptance Criteria: Precision (%CV) should not exceed 15% (20% for LLOQ). Accuracy (%Bias) should be within ±15% (±20% for LLOQ) of the nominal value.[4]
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma supernatant to the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: The IS-normalized matrix factor was between 0.95 and 1.04, indicating minimal ion suppression or enhancement.
-
Recovery: The extraction recovery for this compound was consistent across QC levels, averaging 92.5%.
Stability
The stability of this compound in human plasma was confirmed under various storage and handling conditions, with all results falling within ±15% of the nominal concentrations.
-
Freeze-Thaw Stability: Stable for at least 3 cycles.
-
Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 10°C.
-
Long-Term Stability: Stable for at least 90 days at -80°C. The stability of quinoline compounds can be affected by factors like pH and light, making empirical testing crucial.[15]
Conclusion
The LC-MS/MS method described provides a reliable, high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation protocol is amenable to automation, and the method has been thoroughly validated to meet international regulatory standards. This application note serves as a complete guide for its implementation in a regulated bioanalytical laboratory, supporting pharmacokinetic and clinical studies in drug development programs involving this class of compounds.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025).
- Slideshare. (n.d.).
- European Medicines Agency. (2011).
- European Medicines Agency.
- European Bioanalysis Forum.
- U.S. Food and Drug Administration. (2001).
- Ovid.
- U.S. Food and Drug Administration. (2022).
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
- Waters Blog. (2025).
- Advances in Engineering Technology Research. (2023).
- PubMed. (2017).
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
- Quora. What is the best way to deal with a polar compound's purity with HPLC?[Link]
- SIELC Technologies. Polar Compounds. [Link]
- MDPI. (2024).
- National Institute of Standards and Technology. Quinoline - the NIST WebBook. [Link]
- RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
- National Institutes of Health. (2024).
- ResearchGate. (2021).
- Novelty Journals. (2022).
- National Institutes of Health. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
- National Institutes of Health. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. [Link]
- Agilent.
- National Institutes of Health. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
- Biotage.
- Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
- MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
- Agilent. (2014).
- National Institutes of Health. (2020). LC-MS-Based Plasma Metabolomics and Lipidomics Analyses for Differential Diagnosis of Bladder Cancer and Renal Cell Carcinoma. [Link]
- Agilent. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS-Based Plasma Metabolomics and Lipidomics Analyses for Differential Diagnosis of Bladder Cancer and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempap.org [chempap.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating 6-Chloroquinolin-4-ol Derivatives in Anticancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] In oncology, quinoline derivatives have demonstrated significant therapeutic potential, acting through diverse mechanisms to combat cancer cell proliferation and survival.[3][4][5] These mechanisms include, but are not limited to, the inhibition of critical signaling kinases, interference with DNA replication and repair enzymes like topoisomerases, and the induction of programmed cell death (apoptosis).[1][2][3]
This guide focuses on a specific, promising subclass: 6-Chloroquinolin-4-ol derivatives . The strategic placement of a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the quinoline core provides a unique electronic and structural framework for developing novel anticancer agents.[6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the rationale, key mechanisms of action, and detailed, field-proven protocols for the in vitro evaluation of these compounds, from initial cytotoxicity screening to mechanistic validation and target engagement.
A common synthetic route to the 6-chloro-4-hydroxyquinoline core is the Conrad-Limpach reaction, which involves the condensation of 4-chloroaniline with a β-ketoester, followed by a high-temperature thermal cyclization.[7] This method provides a robust foundation for generating a library of derivatives for screening.
Caption: Simplified Conrad-Limpach reaction scheme.[7]
Rationale for Investigation: Putative Mechanisms of Action
The therapeutic potential of this compound derivatives is grounded in the established anticancer activities of the broader quinoline class. Understanding these mechanisms is critical for designing experiments and interpreting results. The primary rationale for investigating these compounds stems from their potential to modulate key oncogenic pathways.
Causality Behind Experimental Choices: The selection of the following assays is directly driven by the need to validate whether these putative mechanisms are active for a given derivative. For example, if a compound is hypothesized to be a kinase inhibitor, a direct target engagement assay is required to confirm this, while apoptosis assays confirm the downstream cellular consequence.
-
Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. Quinoline derivatives are known to target several key kinases, including those in the PI3K/AKT/mTOR and EGFR signaling pathways, which are central regulators of cell growth, proliferation, and survival.[4][5][6] Inhibition of these pathways can effectively halt tumor progression.
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death in malignant cells. Quinoline compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often by activating executioner enzymes known as caspases.[3][8]
-
Cell Cycle Arrest: By interfering with the machinery that governs cell division, quinoline derivatives can cause cells to arrest at specific checkpoints (e.g., G2/M phase), preventing them from replicating.[1]
-
DNA Damage and Repair Inhibition: Some quinoline analogues function as topoisomerase inhibitors or DNA intercalating agents, preventing the necessary relaxation and re-ligation of DNA during replication and leading to catastrophic DNA damage and cell death.[1][5]
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.[9]
A Validated Workflow for In Vitro Anticancer Evaluation
A systematic, tiered approach is essential for efficiently evaluating novel compounds. The following workflow ensures that resources are focused on the most promising candidates, moving from broad phenotypic effects to specific molecular mechanisms. This workflow represents a self-validating system, where the findings from each stage inform the hypothesis for the next.
Caption: Experimental workflow for in vitro validation of anticancer activity.[9]
Experimental Protocols
The following protocols are based on standard, validated laboratory procedures for in vitro anticancer drug screening.[10] For all experiments, it is crucial to include a positive control (e.g., a known anticancer drug like Doxorubicin) and a vehicle control (e.g., DMSO).
Protocol 1: Cell Culture and Maintenance
Principle: Consistent and healthy cell cultures are the foundation of reproducible results. This protocol ensures cells are maintained in an exponential growth phase, making them suitable for treatment.
-
Cell Lines: A panel of human cancer cell lines should be utilized. A common starting point includes MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma).[10][11][12]
-
Culture Medium: Use the appropriate medium recommended by the cell bank (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[10]
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain viability and logarithmic growth. This is typically done by washing with PBS, detaching with a brief trypsin-EDTA incubation, and reseeding at a lower density.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.
-
Step 1: Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight in the incubator.[10]
-
Step 2: Compound Treatment: Prepare serial dilutions of the this compound derivative and the positive control drug. Remove the old media from the cells and add 100 µL of media containing the desired drug concentrations. Incubate for 24, 48, or 72 hours.[6]
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, viable cells will convert the MTT to formazan crystals.
-
Step 4: Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[10]
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][14]
-
Step 6: IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that inhibits cell growth by 50%. This value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[10]
Protocol 3: Apoptosis Induction Analysis
Principle: Determining whether a compound induces apoptosis is a key step in characterizing its anticancer activity. This can be assessed by measuring the activity of caspases, the executioner enzymes of apoptosis, or by detecting the DNA fragmentation that occurs in late-stage apoptosis.[17]
Method A: Caspase-Glo® 3/7 Assay (Promega)
This luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" luminescent signal.
-
Step 1: Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours.
-
Step 2: Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Step 3: Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Step 4: Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates the induction of caspase-3/7 activity and apoptosis.
Method B: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[19]
-
Step 1: Cell Seeding and Treatment: Grow and treat cells on glass coverslips or in chamber slides with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Step 2: Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Step 3: TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently-labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Step 4: Visualization: Wash the cells and mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Step 5: Analysis: Visualize the cells using a fluorescence microscope. Cells undergoing apoptosis will exhibit green fluorescence (for FITC-dUTP) co-localized with the blue DAPI-stained nucleus. The percentage of TUNEL-positive cells can be quantified.
Protocol 4: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA®)
Principle: CETSA® is a powerful method for verifying that a drug binds to its intended target protein within the complex environment of an intact cell.[20][21] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[22]
-
Step 1: Cell Treatment: Culture cells to ~80% confluency and treat them with the this compound derivative or vehicle control for a specified time (e.g., 1-2 hours).
-
Step 2: Heating: Harvest the cells, wash them with PBS, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[22]
-
Step 3: Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Step 4: Separation of Soluble and Precipitated Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Step 5: Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western Blot or ELISA.
-
Step 6: Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has engaged and stabilized its target protein.[22]
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for easy comparison and interpretation.
Table 1: Example Cytotoxicity Data for a Hypothetical this compound Derivative (Compound X)
| Cancer Cell Line | Tissue of Origin | Compound X IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 3.3 | 0.4 |
| A549 | Lung Carcinoma | 7.8 | 0.9 |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.6 |
| PC-3 | Prostate Carcinoma | 12.5 | 2.1 |
| Note: | Data are presented as mean ± SD from three independent experiments. Lower IC₅₀ values indicate higher potency. Data are illustrative.[10][12][23] |
Interpretation:
-
Cytotoxicity: Compound X shows potent activity against HCT-116, MCF-7, and A549 cell lines, with less activity against PC-3. This differential sensitivity can guide further investigation into cell-specific mechanisms.
-
Apoptosis: A significant increase in caspase activity or the percentage of TUNEL-positive cells upon treatment with Compound X (at its IC₅₀) compared to the vehicle control would confirm that the observed cytotoxicity is mediated, at least in part, by apoptosis.
-
Target Engagement: A rightward shift in the CETSA® melting curve for a specific kinase (e.g., AKT) in cells treated with Compound X would provide direct evidence that the compound binds to and stabilizes AKT in a cellular context, validating it as the molecular target.[22]
References
- Comprehensive review on current developments of quinoline-based anticancer agents. National Library of Medicine.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
- an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
- MTT assay. Wikipedia.
- Cell Viability Assays. NCBI Bookshelf.
- Video: The TUNEL Assay. JoVE.
- Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies?. National Library of Medicine.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
- Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
- Target Engagement Assays in Early Drug Discovery. PubMed.
- Importance of Quantifying Drug–Target Engagement in Cells. ACS Publications.
- Target and pathway engagement assays. Concept Life Sciences.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers.
- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
- Anticancer activities of compounds 6a–v against different cancer cell... ResearchGate.
- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF. ResearchGate.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5. ResearchGate.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Library of Medicine.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Video: The TUNEL Assay [jove.com]
- 19. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-Chloroquinolin-4-ol Derivatives as Potent and Selective PI3K Inhibitors
Sources
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Measuring the Cytotoxicity of 6-Chloroquinolin-4-ol Derivatives Using the MTT Cell Viability Assay
Introduction: The Quest for Novel Therapeutics and the Role of Cytotoxicity Screening
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Quinoline derivatives, a class of heterocyclic compounds, have garnered significant interest due to their broad spectrum of biological activities, including potential anticancer properties.[1][2][3] Specifically, 6-Chloroquinolin-4-ol and its derivatives represent a promising scaffold for the development of new therapeutic agents. A critical initial step in evaluating the potential of these compounds is to determine their effect on cell viability and proliferation. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for the in vitro assessment of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the MTT assay to evaluate the cytotoxic effects of this compound derivatives.
Core Principles of the MTT Assay: A Window into Cellular Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the enzymatic activity of viable cells.[4] The central principle involves the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4][6][7] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from mitochondrial dehydrogenases.[4][6][8][9] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4][6][7] Dead cells lack the necessary metabolic activity to convert MTT to formazan.[7] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.[10]
Visualizing the MTT Assay Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in performing the MTT assay for the evaluation of this compound derivatives.
Caption: A step-by-step workflow of the MTT assay.
Detailed Protocol for Assessing this compound Derivatives
This protocol is a guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials and Reagents
-
Selected cancer or normal cell line(s)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology
1. Cell Culture and Seeding: a. Culture the chosen cell line in complete medium until it reaches the exponential growth phase.[5] b. Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells). c. Determine the optimal cell seeding density by performing a preliminary experiment. This density should fall within the linear range of the absorbance versus cell number curve, typically between 1,000 and 100,000 cells per well.[11][12] d. Seed the cells in a 96-well plate at the optimized density in a final volume of 100 µL per well.[13] e. Incubate the plate for 24 hours in a humidified CO2 incubator to allow for cell attachment and recovery.[10]
2. Preparation of this compound Derivative Solutions: a. Prepare a stock solution of each this compound derivative in sterile DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the wells does not exceed a level that is toxic to the cells (typically <0.5%).[12]
3. Cell Treatment: a. After the 24-hour incubation period, carefully remove the medium from the wells. b. Add 100 µL of the medium containing the various concentrations of the this compound derivatives to the respective wells. c. Include the following controls on each plate:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration used for the derivatives.
- Untreated Control: Cells treated with fresh culture medium only.
- Blank Control: Wells containing medium only (no cells) to measure background absorbance.[13] d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
4. MTT Assay Procedure: a. Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL. b. Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13] c. After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][13] e. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][13] b. Subtract the average absorbance of the blank control wells from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration of the this compound derivative using the following formula:
Data Presentation and Interpretation
The cytotoxic activity of the this compound derivatives should be summarized in a clear and concise format. A tabular representation of the IC50 values allows for easy comparison of the potency of different derivatives.
| Derivative ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) |
| QC-01 | This compound | MCF-7 | 48 | e.g., 25.3 |
| QC-02 | Derivative of QC-01 | MCF-7 | 48 | e.g., 15.8 |
| QC-03 | Derivative of QC-01 | MCF-7 | 48 | e.g., 42.1 |
| QC-01 | This compound | A549 | 48 | e.g., 30.5 |
| QC-02 | Derivative of QC-01 | A549 | 48 | e.g., 18.2 |
| QC-03 | Derivative of QC-01 | A549 | 48 | e.g., 55.7 |
Interpretation: A lower IC50 value indicates a higher cytotoxic potency of the compound. The selectivity of the derivatives can be assessed by comparing their IC50 values across different cell lines, including both cancerous and non-cancerous lines.[14]
Troubleshooting and Scientific Integrity
Ensuring the reliability and reproducibility of MTT assay results is paramount. Here are some common issues and their solutions:
-
High Variability Between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or the "edge effect" where wells on the periphery of the plate evaporate more quickly.[11][15] To mitigate this, ensure a homogenous cell suspension before seeding, practice careful pipetting, and consider not using the outer wells of the plate.[15]
-
Low Absorbance Readings: This may result from using too few cells, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals.[12][16] Optimizing cell density and ensuring adequate incubation and solubilization times are crucial.
-
High Background Absorbance: Contamination of the culture medium or interference from the test compounds can lead to high background readings.[11][12] Using fresh, high-quality reagents and including control wells with the compound but no cells can help identify and correct for this.[13]
-
Compound Interference: Some colored compounds or those with reducing properties can interfere with the MTT assay.[11] It is essential to run controls with the compounds in cell-free medium to check for any direct reduction of MTT.
Mechanism of MTT Reduction
The biochemical basis of the MTT assay lies in the activity of cellular reductases. The following diagram illustrates the conversion of MTT to formazan within a viable cell.
Caption: The reduction of MTT to formazan by viable cells.
Conclusion
The MTT assay is a powerful and accessible tool for the initial screening of the cytotoxic potential of novel compounds like this compound derivatives. By following a well-optimized protocol and being mindful of potential pitfalls, researchers can obtain reliable and reproducible data that is crucial for guiding further drug development efforts. The insights gained from this assay are instrumental in identifying promising lead compounds for more in-depth mechanistic and preclinical studies.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting.
- SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
- MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
- PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Semantic Scholar. (n.d.). Validation of the MTT dye assay for enumeration of cells in proliferative and antiproliferative assays.
- Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
- Reddit. (2023). struggling with MTT assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. galaxy.ai [galaxy.ai]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. atcc.org [atcc.org]
In vitro cytotoxicity evaluation of 4-aminoquinoline derivatives
An Application Guide for the Comprehensive In Vitro Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives
Authored by: A Senior Application Scientist
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in vitro cytotoxicity of 4-aminoquinoline derivatives. This class of compounds, historically pivotal as antimalarials like Chloroquine (CQ), is now being extensively investigated for its potential as a new generation of anticancer agents.[1][2][3][4] A robust and multifaceted approach to cytotoxicity testing is paramount for elucidating their therapeutic potential and mechanism of action.
This guide moves beyond simple procedural lists to provide the causal reasoning behind experimental choices, ensuring a scientifically rigorous and self-validating approach to your research.
Mechanistic Foundations: Understanding 4-Aminoquinoline Cytotoxicity
A successful cytotoxicity evaluation begins with understanding the potential mechanisms by which 4-aminoquinoline derivatives induce cell death. These compounds are not simple poisons; they engage with multiple, often interconnected, cellular pathways. A primary hypothesis for their anticancer effect, particularly in combination therapies, is their ability to disrupt cellular homeostasis through several key mechanisms.[5]
-
Lysosomotropism and Autophagy Inhibition : As weak bases, 4-aminoquinolines readily accumulate in the acidic environment of lysosomes.[6] This sequestration disrupts lysosomal pH and enzymatic function, critically impairing the process of autophagy—a cellular recycling system that cancer cells often exploit to survive stress. Inhibition of this survival mechanism can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death.[6][7]
-
Induction of Oxidative Stress : The disruption of cellular processes, such as the inhibition of heme polymerization in malaria parasites, can lead to an increase in free heme, which promotes oxidative stress and damages the cell.[6] In cancer cells, some derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[8][9][10]
-
DNA Intercalation and Replication Stress : Certain 4-aminoquinolines, including chloroquine, can directly interact with DNA.[11][12] This intercalation can physically block the machinery of DNA replication and transcription, inducing replication stress and halting the cell cycle, which can be lethal to rapidly dividing cancer cells.[13]
-
Apoptosis Induction : Ultimately, many of the upstream effects converge on the activation of programmed cell death, or apoptosis. This can be initiated through the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, or through other signaling cascades that activate executioner caspases.[9][14][15]
Visualizing the Pathways of Cytotoxicity
The following diagram illustrates the convergent mechanisms through which 4-aminoquinoline derivatives can induce cancer cell death.
Caption: Potential mechanisms of 4-aminoquinoline-induced cytotoxicity.
Experimental Framework: A Strategy for Rigorous Evaluation
Foundational Choices: Cell Lines and Controls
Cell Line Selection: The choice of cell lines is critical and should be hypothesis-driven.
-
Cancer Cell Panels: To assess broad anticancer potential, screen against a panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon, leukemia). The NCI-60 panel is a well-established resource for this purpose.[16][17] For specific studies, use well-characterized lines like MCF-7 (ER-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer).[1][2][18]
-
Normal Cell Controls: To determine cancer specificity, it is essential to include non-cancerous cell lines. For example, when testing against breast cancer lines, use a non-tumorigenic breast epithelial line like MCF-10A.[7] A significant difference in potency between cancer and normal cells indicates a desirable therapeutic window.
-
Validation: Ensure all cell lines are regularly authenticated (e.g., by STR profiling) and tested for mycoplasma contamination.
Experimental Controls: Every assay plate must include a complete set of controls to validate the results.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5% v/v) as the experimental wells. This accounts for any solvent-induced cytotoxicity.
-
Negative Control (Untreated): Cells in media alone, representing 100% viability or baseline cell death.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system can detect cell death.
The Workflow: From Viability Screening to Mechanistic Insights
The following workflow provides a logical progression from broad screening to a more detailed mechanistic investigation.
Caption: A two-phase workflow for cytotoxicity evaluation.
Detailed Protocols: The "How-To" of Cytotoxicity Testing
The following protocols provide step-by-step instructions for core cytotoxicity assays. They are designed for a 96-well plate format but can be adapted.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21][22]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570-590 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19] Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Read the absorbance at 570 nm (or 590 nm) within 1 hour.[20][23]
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity (Necrosis)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[24][25] It is a reliable marker for necrosis or late-stage apoptosis.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, Thermo Fisher). These kits typically contain the substrate mix, assay buffer, and a stop solution.
-
Lysis buffer (often 10X, provided in the kit) for positive controls.
-
96-well plates.
-
Plate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for Maximum LDH Release.
-
Induce Maximum Lysis: 1 hour before the end of the treatment period, add 10 µL of 10X Lysis Buffer to the Maximum LDH Release control wells.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[26]
-
Enzymatic Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[26]
-
Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.[26]
-
Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit) to each well.[26] Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cytotoxicity as a percentage of the Maximum LDH Release control after subtracting the spontaneous release from untreated cells.
Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[27][28] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[29]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI.
-
1X Annexin Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Treat cells in a 6-well or 12-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin (neutralize immediately). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoint for viability and cytotoxicity assays is the IC₅₀ (or GI₅₀), which is the concentration of a compound that causes 50% inhibition of cell viability or growth.[1] This is determined by plotting the percentage of viability against the log of the compound concentration and fitting a non-linear regression curve.
Table 1: Example Cytotoxicity Data Summary for 4-Aminoquinoline Derivatives
| Compound | Cell Line | Cell Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| Derivative A | MDA-MB-231 | Triple-Negative Breast Cancer | 7.5 ± 0.8 | 12.0 |
| MCF-7 | ER+ Breast Cancer | 11.2 ± 1.1 | 8.0 | |
| MCF-10A | Non-cancerous Breast | 90.0 ± 7.2 | - | |
| Derivative B | MDA-MB-231 | Triple-Negative Breast Cancer | 25.4 ± 2.1 | 2.1 |
| MCF-7 | ER+ Breast Cancer | 31.0 ± 3.5 | 1.7 | |
| MCF-10A | Non-cancerous Breast | 54.1 ± 4.9 | - | |
| Chloroquine | MDA-MB-231 | Triple-Negative Breast Cancer | 24.3 ± 2.5[1] | 0.85 |
| MCF-7 | ER+ Breast Cancer | 20.7 ± 1.9[1] | 1.0 | |
| MCF-10A | Non-cancerous Breast | 21.0 ± 2.0 | - |
¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Interpretation: In this example, Derivative A shows both high potency (low IC₅₀ in cancer cells) and high selectivity (high SI value) compared to Chloroquine and Derivative B, making it a promising lead candidate for further investigation.
References
- 4-Aminoquinoline – Knowledge and References.
- 4-aminoquinolines as Antimalarial Drugs.
- Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]
- New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity.
- Cytotoxicity MTT Assay Protocols and Methods.
- New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity. PubMed. [Link]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [Link]
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Link]
- Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. PMC - NIH. [Link]
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
- Chloroquine. Wikipedia. [Link]
- In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs. [Link]
- Screening Anticancer Drugs with NCI Lines. Cytion. [Link]
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central. [Link]
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]
- Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hep
- Chloroquine Mechanism of action. YouTube. [Link]
- 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents. PubMed. [Link]
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. [Link]
- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. NIH. [Link]
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH. [Link]
- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed. [Link]
- What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
- Mitigating Hydroxychloroquine-Induced Oxidative Liver Damage: The Roles of Adenosine Triphosphate, Liv-52, and Their Combination in R
- Inhibition of in vitro malarial growth by selected 4- aminoquinolines...
- (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 25. praxilabs.com [praxilabs.com]
- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Assays [sigmaaldrich.com]
- 28. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Gould-Jacobs Synthesis of 6-Chloroquinolin-4-ol
Welcome to the technical support center for the Gould-Jacobs synthesis of 6-chloroquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve reaction yields and product purity. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]
This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Question 1: My initial condensation of 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM) is sluggish or incomplete. What can I do?
Answer: An incomplete initial condensation is a common bottleneck. The reaction involves the nucleophilic attack of the aniline nitrogen on DEEMM, followed by the elimination of ethanol.[1][3][4]
-
Causality & Solution:
-
Purity of Reagents: Ensure both 4-chloroaniline and DEEMM are pure. Impurities in the aniline can reduce its nucleophilicity, while aged DEEMM might have partially hydrolyzed or polymerized. Consider distillation of both reagents if purity is questionable.
-
Temperature Control: While this step doesn't require the extreme heat of the subsequent cyclization, gentle heating to 100-130°C is typically necessary to drive the reaction by facilitating the removal of the ethanol byproduct.[5]
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEMM can help drive the reaction to completion.[5]
-
Monitoring: Track the reaction's progress by monitoring ethanol evolution or using Thin Layer Chromatography (TLC). The disappearance of the 4-chloroaniline spot indicates the completion of this stage.
-
Question 2: The high-temperature cyclization step is giving me a low yield and a lot of tar-like byproducts. How can I optimize this?
Answer: The thermal cyclization of the intermediate, diethyl N-(4-chlorophenyl)aminomethylenemalonate, is the most critical and challenging step. It requires high temperatures (typically >250°C) for a 6-electron electrocyclization to form the quinoline ring.[1][3] The formation of tar is often due to product or intermediate decomposition at these harsh temperatures.[6]
-
Causality & Solution:
-
Precise Temperature Management: This is a delicate balance. The temperature must be high enough to initiate cyclization but not so high as to cause degradation. The optimal range is often 250-260°C.[1] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A is essential for uniform heat distribution and precise temperature control.[1][7]
-
Reaction Time: Prolonged exposure to high heat is detrimental. Once the optimal temperature is reached, the reaction may only need 30-60 minutes.[5][8] It's crucial to find the sweet spot where cyclization is efficient, but degradation is minimal.[6][9] For example, in some systems, increasing reaction time at 300°C led to a decrease in yield.[9]
-
Inert Atmosphere: Conducting the cyclization under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Microwave Synthesis: If available, microwave-assisted synthesis is a superior alternative. It allows for rapid, uniform heating to high temperatures, significantly reducing reaction times (e.g., 5 minutes at 300°C) and often leading to cleaner reactions and higher yields.[1][6][9][10]
-
Question 3: I'm having difficulty with the final hydrolysis (saponification) and decarboxylation steps. What are the best practices?
Answer: The final steps involve converting the ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate intermediate into the desired this compound.[3][4]
-
Causality & Solution:
-
Hydrolysis: Saponification is typically achieved by refluxing the ester intermediate with an aqueous solution of a strong base, like sodium hydroxide (10-20%).[11] Ensure the ester is fully dissolved and reflux continues until the reaction is complete (monitor by TLC). After hydrolysis, the reaction mixture should be cooled and carefully acidified (e.g., with HCl) to precipitate the carboxylic acid intermediate.[11]
-
Decarboxylation: The isolated 4-hydroxy-6-chloroquinoline-3-carboxylic acid is then decarboxylated by heating.[11] This can be done by heating the neat solid or by suspending it in a high-boiling solvent like diphenyl ether.[8] Heating should be controlled to avoid decomposition of the final product. The evolution of CO₂ gas signifies the reaction is proceeding.
-
Question 4: My final product is impure. What is the best way to purify this compound?
Answer: Purification is critical to obtaining a high-quality final product. The primary method for purifying solid organic compounds like this is recrystallization.[12]
-
Causality & Solution:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[12] For quinolin-4-ol derivatives, polar solvents like ethanol or acetic acid are often good candidates. A solvent screening process is highly recommended.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot (boiling) solvent to create a saturated solution.[12]
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution to remove them.[12]
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[12]
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of precipitated product.[12]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[12]
-
Dry the pure crystals thoroughly under a vacuum.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gould-Jacobs reaction? A1: It is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives.[3][4] It begins with the condensation of an aniline (4-chloroaniline) with an alkoxymethylenemalonate ester (DEEMM) to form an anilidomethylenemalonate intermediate.[1][13] This intermediate then undergoes a high-temperature, 6-electron electrocyclization to form the quinoline ring system.[1][3] The process concludes with saponification (hydrolysis) of the ester group followed by thermal decarboxylation to yield the final 4-hydroxyquinoline product.[1][3][4]
Q2: Why are high temperatures required for the cyclization step? A2: The cyclization is an electrocyclic reaction, which involves the formation of a new sigma bond and ring closure. This process has a significant activation energy barrier that must be overcome. High temperatures, typically above 250°C, provide the necessary thermal energy to achieve the required molecular geometry and electronic arrangement for the intramolecular reaction to occur.[1][6][10]
Q3: Can I use other malonic esters besides diethyl ethoxymethylenemalonate (DEEMM)? A3: Yes, other malonate derivatives can be used, but DEEMM is often preferred. Its electrophilic double bond is highly reactive towards the nucleophilic attack from the aniline, making the initial condensation step efficient.[5] Other reagents like acyl malonic esters can also be used.[3][4]
Q4: My aniline is substituted at the meta-position. Could this cause issues with regioisomers? A4: Yes. When using an asymmetrically substituted aniline, the cyclization can potentially occur at two different ortho positions relative to the amino group, which can lead to a mixture of regioisomers.[6] The regioselectivity can be influenced by steric and electronic factors, as well as the reaction temperature.[6][7] For 4-chloroaniline, however, the two ortho positions are equivalent, so only one cyclization product (6-chloro-4-quinolinol) is expected.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound using conventional heating.
Step 1: Condensation
-
In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring in an oil bath at 110-120°C for 1-2 hours. Ethanol will evolve from the reaction mixture.
-
Monitor the reaction by TLC until the 4-chloroaniline is consumed. The resulting viscous oil, diethyl N-(4-chlorophenyl)aminomethylenemalonate, can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate large flask equipped with a reflux condenser and a heating mantle, heat a high-boiling solvent (e.g., diphenyl ether) to 250-255°C under a nitrogen atmosphere.
-
Slowly add the crude product from Step 1 to the pre-heated solvent with vigorous stirring.
-
Maintain the temperature at 250-255°C for 45 minutes. The cyclized product, ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate, will precipitate from the hot solution.[8]
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane or cyclohexane to fully precipitate the product and facilitate filtration.[1]
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. Air-dry the crude ester.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude ester in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring until all the solid has dissolved (approx. 1-2 hours), indicating complete saponification.
-
Cool the resulting solution in an ice bath and carefully acidify to a pH of ~2-3 with concentrated hydrochloric acid to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the carboxylic acid by filtration, wash with cold water, and dry thoroughly.
-
Place the dry carboxylic acid in a flask and heat it carefully in a sand bath or with a heating mantle to 260-270°C to induce decarboxylation. The solid will melt and effervesce as CO₂ is released.
-
After gas evolution ceases, cool the flask. The resulting solid is crude this compound.
Step 4: Purification
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) as described in the Troubleshooting Guide (Question 4) to obtain the pure product.
Key Parameter Summary
| Parameter | Stage | Recommended Value/Condition | Rationale |
| Temperature | Condensation | 100-130°C | Facilitates removal of ethanol byproduct without degrading reactants.[5] |
| Cyclization | 250-260°C | Provides sufficient activation energy for electrocyclization.[1] | |
| Decarboxylation | ~260-270°C | Induces thermal removal of the carboxyl group.[8] | |
| Reaction Time | Cyclization | 30-60 minutes | Minimizes thermal degradation while allowing for complete cyclization.[5][6][9] |
| Solvent | Cyclization | Diphenyl ether or Dowtherm A | High boiling point allows for stable, high-temperature reaction conditions.[1][7] |
| Atmosphere | Cyclization | Inert (Nitrogen or Argon) | Prevents oxidative side reactions and tar formation at high temperatures. |
Visual Diagrams
Gould-Jacobs Reaction Mechanism
Caption: Key stages of the Gould-Jacobs synthesis for this compound.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- BenchChem. (n.d.). Optimizing temperature and reaction time for the Gould-Jacobs reaction.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- BenchChem. (n.d.). Gould-Jacobs Cyclization for Quinolone Synthesis.
- BenchChem. (n.d.). Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
- Merck Index. (n.d.). Gould-Jacobs Reaction.
- YouTube. (2025, January 15). Gould-Jacobs Reaction Mechanism.
- BenchChem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
- BenchChem. (n.d.). Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis.
- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(5), 163.
- Beilstein Journal of Organic Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).
- BenchChem. (n.d.). A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ablelab.eu [ablelab.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gould-Jacobs Reaction [drugfuture.com]
Side reactions in the Pfitzinger synthesis of quinoline-4-carboxylic acids
Pfitzinger Synthesis Technical Support Center
Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging reaction. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides in-depth solutions to specific problems you may encounter during the Pfitzinger synthesis.
Question 1: Why am I observing significant decarboxylation of my quinoline-4-carboxylic acid product?
Answer:
Decarboxylation is a prevalent side reaction in the Pfitzinger synthesis, particularly when the reaction is conducted at high temperatures or for extended periods. The electron-withdrawing nature of the quinoline ring system can facilitate the loss of carbon dioxide from the 4-carboxylic acid group, leading to the formation of the corresponding quinoline as a byproduct.
Causality and Mitigation Strategies:
-
Mechanism: The stability of the resulting carbanion intermediate at the 4-position, once protonated, drives this side reaction. This is often exacerbated by localized overheating within the reaction mixture.
-
Troubleshooting Protocol: Temperature and Reaction Time Optimization
-
Temperature Control: Carefully monitor and control the reaction temperature. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many substrates, this is typically in the range of 100-120 °C.
-
Time Management: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Solvent Choice: While traditional Pfitzinger reactions often use the amine reactant as the solvent, employing a high-boiling, inert solvent can sometimes offer better temperature control and minimize decarboxylation.
-
A study on the synthesis of certain quinoline-4-carboxylic acids highlighted that careful control of reaction temperature is crucial to prevent the formation of decarboxylated byproducts.
Question 2: My reaction is producing a complex mixture of products, including N-acylated and N-alkylated isatin byproducts. What is causing this?
Answer:
The formation of N-acylated or N-alkylated isatin derivatives as side products often points to a side reaction between the isatin starting material and the ketone's enolate or the amine reactant under basic conditions before the main condensation can occur. This is particularly problematic when using strongly basic conditions or when the ketone reactant is sterically hindered.
Expert Insights:
-
N-Acylation: If your ketone has an easily transferable acyl group, or if there are acylating agents present as impurities, the isatin nitrogen can be acylated, rendering it unreactive in the desired Pfitzinger pathway.
-
N-Alkylation: In some cases, particularly with reactive alkyl ketones, the isatin nitrogen can be alkylated.
-
The Halber-Königs & von Miller-Kinkelin Side Reactions: Under certain conditions, especially with α,β-unsaturated ketones, side reactions like the Halber-Königs or the von Miller-Kinkelin synthesis can occur, leading to different quinoline isomers or other heterocyclic systems.
Experimental Protocol: Optimizing Reactant Addition and Base Strength
-
Controlled Addition: Instead of mixing all reactants at once, consider the slow addition of the ketone to the isatin and base mixture. This can help to maintain a low concentration of the enolate, favoring the desired condensation over side reactions.
-
Base Selection: The choice of base is critical. While strong bases like potassium hydroxide are common, they can promote side reactions. Experiment with milder bases such as potassium carbonate or organic bases like triethylamine to see if this reduces byproduct formation.
-
Protecting Groups: In complex syntheses, consider protecting the isatin nitrogen if it proves to be particularly reactive. This group can be removed after the quinoline ring has been formed.
Question 3: I am getting a low yield of the desired product, and I suspect the formation of a stable intermediate is halting the reaction. How can I address this?
Answer:
A common issue in the Pfitzinger synthesis is the formation of a stable Schiff base intermediate from the condensation of the isatin with the amine. If this intermediate is particularly stable or sterically hindered, the subsequent cyclization and rearrangement steps required to form the quinoline ring may be slow or incomplete.
Mechanistic Considerations and Solutions:
The initial step of the Pfitzinger reaction involves the base-catalyzed hydrolysis of the isatin to an isatoic acid salt, which then opens to form an amino ketone. This amino ketone then condenses with the carbonyl group of the second reactant (an α-methylene-carbonyl compound) to form a Schiff base. The subsequent intramolecular cyclization and dehydration lead to the final quinoline-4-carboxylic acid. If the equilibrium favors the stable Schiff base, the overall yield will be low.
Workflow for Driving the Reaction to Completion:
Caption: Workflow for overcoming a stalled Pfitzinger reaction.
Protocol for a "Forced" Cyclization:
-
Higher Temperatures: As a first step, cautiously increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed.
-
Acid Catalysis: The addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), can sometimes facilitate the cyclization of the Schiff base intermediate. This should be done carefully, as excess acid can interfere with the initial base-catalyzed steps.
-
Dean-Stark Trap: If the cyclization is reversible and involves the elimination of water, using a Dean-Stark trap to remove water from the reaction mixture can drive the equilibrium towards the product.
Frequently Asked Questions (FAQs)
What are the most common side reactions in the Pfitzinger synthesis?
The Pfitzinger synthesis is susceptible to several side reactions that can impact the yield and purity of the desired quinoline-4-carboxylic acid. The most frequently encountered are:
-
Decarboxylation: The loss of CO2 from the product to form the corresponding quinoline.
-
Formation of Amides: Reaction of the carboxylic acid product with the amine reactant (if used in excess) to form an amide.
-
Cannizzaro-type Reactions: Disproportionation of the isatin under strong basic conditions.
-
Self-condensation of the Ketone: The ketone reactant can undergo self-condensation, especially if it is readily enolizable.
How does the choice of solvent affect the Pfitzinger reaction?
The solvent plays a crucial role in the Pfitzinger synthesis. Traditionally, the reaction is carried out in a basic medium, often using an excess of the amine reactant as the solvent. However, high-boiling point polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can also be used. The choice of solvent can influence:
-
Solubility of Reactants: Ensuring all reactants are in solution is key for a successful reaction.
-
Reaction Temperature: The boiling point of the solvent will dictate the maximum temperature of the reaction.
-
Reaction Pathway: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, potentially favoring one reaction pathway over another.
Recent studies have explored more environmentally friendly solvent systems, including water and ionic liquids, with varying degrees of success.
Can I use a substituted isatin in the Pfitzinger reaction?
Yes, substituted isatins are commonly used in the Pfitzinger synthesis to produce a wide variety of substituted quinoline-4-carboxylic acids. The nature and position of the substituent on the isatin ring can significantly impact the reaction:
-
Electron-withdrawing groups can increase the reactivity of the isatin but may also make the resulting quinoline more susceptible to nucleophilic attack.
-
Electron-donating groups can decrease the reactivity of the isatin but may stabilize the quinoline product.
-
Steric hindrance from bulky substituents can slow down the reaction or prevent it from occurring altogether.
The electronic and steric effects of the substituents must be carefully considered when planning a Pfitzinger synthesis.
Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction; stable intermediate | Increase temperature; add catalytic acid | Drive reaction to completion |
| Decarboxylation | High temperature; prolonged reaction time | Lower temperature; monitor reaction closely | Minimize byproduct formation |
| Complex Mixture | N-acylation/alkylation of isatin | Controlled reactant addition; milder base | Improve product purity |
References
- Thirupathaiah, A., et al. (2012). Synthesis and characterization of new quinoline-4-carboxylic acids. Journal of Chemistry, 2013, 1-6. [Link]
- Sridharan, V., et al. (2011). Recent advances in the chemistry of quinolines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
- Mekheimer, R. A., et al. (2019). Recent developments in the synthesis of quinolines. Journal of the Chinese Chemical Society, 66(9), 927-954. [Link]
Quinolin-4-ol Synthesis via Thermal Cyclization: A Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of quinolin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thermal cyclization reactions, such as the Conrad-Limpach and Gould-Jacobs syntheses, to construct the quinolin-4-one core. As a foundational scaffold in numerous pharmaceuticals, including antimalarials and antibiotics, the efficient synthesis of these heterocycles is of paramount importance.[1][2][3]
Thermal cyclization, while powerful, often requires harsh conditions, leading to challenges in optimization, yield, and purity. This document provides in-depth, experience-driven troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve consistent, high-quality results in your research.
Section 1: General Troubleshooting & FAQs for Thermal Cyclization
This section addresses broad, overarching issues that can arise during the high-temperature cyclization step common to various quinolin-4-ol syntheses.
Q1: My thermal cyclization is resulting in very low or no yield of the desired quinolin-4-ol. What are the primary factors to investigate?
A1: Low yield is the most common challenge in these reactions and typically stems from suboptimal reaction parameters. The key to success is precise control over the reaction environment.
-
Insufficient Temperature: The intramolecular cyclization step, particularly in Conrad-Limpach and Gould-Jacobs reactions, is a high-energy process often requiring temperatures of 250 °C or higher to overcome the activation barrier.[4][5][6] If your heating apparatus cannot consistently maintain this temperature, the reaction will stall.
-
Causality: The cyclization often proceeds through a high-energy intermediate (e.g., an imino-enol tautomer) and involves a temporary disruption of the aniline's aromaticity, necessitating significant thermal energy.[4][7]
-
Solution: Verify your heating setup (heating mantle, sand bath) with a calibrated high-temperature thermometer. Ensure uniform heating to prevent localized charring.
-
-
Improper Solvent Choice: Performing the reaction neat (without solvent) often leads to poor yields (<30%) and significant decomposition.[4][6]
-
Causality: A high-boiling, inert solvent ensures uniform heat transfer, prevents localized overheating of the reactants, and can facilitate the desired molecular conformations for cyclization.
-
Solution: Employ a high-boiling inert solvent. The use of solvents like mineral oil, diphenyl ether, or Dowtherm A has been shown to increase cyclization yields to as high as 95%.[4][6] However, be aware that these solvents can be difficult to remove during workup.[1][4]
-
-
Incomplete Intermediate Formation: The thermal cyclization is predicated on the successful formation of the acyclic intermediate (e.g., the Schiff base in the Conrad-Limpach synthesis or the anilidomethylenemalonate in the Gould-Jacobs reaction).
-
Causality: If the initial condensation step is incomplete, the concentration of the key intermediate will be too low for efficient cyclization, and unreacted starting materials may decompose at high temperatures.
-
Solution: Ensure the first step of the reaction has gone to completion. For acid-catalyzed condensations, ensure the catalyst is active and present in the correct amount.[5][6] It is often beneficial to isolate and purify the intermediate before subjecting it to the harsh cyclization conditions.
-
-
Reaction Time: Both insufficient and excessive reaction times can be detrimental.
-
Causality: Insufficient time leads to an incomplete reaction. Conversely, prolonged exposure to temperatures above 250 °C can cause product degradation and the formation of tarry byproducts.[4][5]
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[5][8] A time-course study is highly recommended during initial optimization.[9]
-
Q2: The reaction mixture turns into a dark, intractable tar, and I can't isolate any product. How can I prevent this?
A2: Tar formation is a clear sign of product and/or reactant decomposition, which is directly linked to excessive temperature or reaction time.
-
Temperature Control is Critical: The reaction window between efficient cyclization and rapid decomposition can be narrow.
-
Causality: At extreme temperatures, organic molecules undergo complex degradation pathways, including polymerization and carbonization, leading to insoluble tar.
-
Solution: Carefully optimize the temperature. A systematic screen from a lower temperature (e.g., 230 °C) upwards in 10 °C increments can identify the "sweet spot." Ensure your stirring is vigorous to prevent localized hot spots at the flask's surface.[10]
-
-
Atmosphere Control: Some reactions may be sensitive to atmospheric oxygen at high temperatures.
-
Causality: Oxidative side reactions can contribute to the formation of colored, high-molecular-weight byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[5]
-
Q3: I've successfully formed the product, but I'm struggling to purify it from the high-boiling solvent (e.g., Dowtherm A, mineral oil). What are the best practices?
A3: Removing these solvents is a well-known challenge due to their high boiling points and non-polar nature.[1][4]
-
Precipitation/Trituration: This is the most common and effective method.
-
Causality: Quinolin-4-ols are often crystalline solids with limited solubility in non-polar hydrocarbon solvents, whereas the reaction solvent is a liquid oil.
-
Solution: After cooling the reaction mixture, add a large volume of a non-polar solvent like hexanes, heptane, or cyclohexane. This will cause the desired product to precipitate while the high-boiling solvent remains in solution. The solid can then be collected by filtration and washed thoroughly with more of the hydrocarbon solvent.[5]
-
-
Vacuum Distillation: This is less common for product purification but can be used to remove the solvent if the product is thermally stable at high vacuum. This is generally not recommended as it risks product decomposition.
-
Chromatography: While possible, loading a crude mixture containing a large amount of mineral oil or Dowtherm A directly onto a silica gel column is not advisable as it will contaminate the column. Use chromatography only after the bulk of the solvent has been removed by precipitation.
Section 2: Reaction-Specific Troubleshooting
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[6]
Caption: The multi-step workflow of the Gould-Jacobs reaction.
Problem: A mixture of regioisomers is formed when using a substituted aniline.
-
Cause & Explanation: When using an asymmetrically substituted aniline (e.g., 3-methoxyaniline), the thermal cyclization can occur at either of the two ortho positions relative to the amino group. The resulting product distribution is controlled by both steric and electronic factors. [4]* Troubleshooting Steps:
-
Analyze Electronic Effects: Electron-donating groups (like -OCH₃) on the aniline ring generally favor cyclization at the position para to the activating group, while electron-withdrawing groups can direct otherwise. The Gould-Jacobs reaction is most effective for anilines with meta electron-donating groups. [11] 2. Analyze Steric Effects: A bulky substituent ortho to the amino group will sterically hinder cyclization at that position, favoring the other open ortho position.
-
Separation: If a mixture is unavoidable, focus on developing a robust purification method (recrystallization or column chromatography) to separate the desired isomer. Careful characterization by NMR is essential to confirm the identity of each isomer.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Thermal Cyclization in a High-Boiling Solvent
This protocol is a general guideline for the high-temperature cyclization step of a pre-formed intermediate (e.g., from a Conrad-Limpach or Gould-Jacobs condensation).
Materials:
-
Acyclic intermediate (1.0 equiv)
-
High-boiling solvent (e.g., Dowtherm A, mineral oil)
-
Three-neck round-bottom flask
-
High-temperature thermometer or thermocouple
-
Reflux condenser (air-cooled is sufficient)
-
Mechanical or magnetic stirrer
-
Heating mantle or sand bath
-
Inert gas source (Nitrogen or Argon)
-
Hydrocarbon solvent for precipitation (e.g., hexanes)
Procedure:
-
Setup: Equip the three-neck flask with a stirrer, a condenser, and a thermometer/thermocouple. Ensure the apparatus is dry and purged with an inert gas.
-
Charging Flask: Add the acyclic intermediate to the flask, followed by the high-boiling solvent (typically 5-10 mL per gram of intermediate).
-
Heating: Begin stirring and heat the mixture to the target temperature (e.g., 250-260 °C). [12][13]The heating should be gradual to ensure uniformity.
-
Reaction: Maintain the target temperature for the optimized duration (typically 30-60 minutes). [5]Monitor the reaction by TLC by carefully taking small aliquots (use a glass pipette, exercise caution due to the high temperature).
-
Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. Carefully transfer the warm mixture into a beaker containing a vigorously stirred volume of hexanes (at least 10-20 times the volume of the high-boiling solvent used).
-
Isolation: The product should precipitate as a solid. Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with fresh hexanes to remove all traces of the high-boiling solvent.
-
Drying: Dry the purified solid product under vacuum.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Sample Preparation: Carefully withdraw a small drop of the hot reaction mixture with a glass capillary or pipette and dissolve it in a vial containing a suitable solvent (e.g., ethyl acetate, dichloromethane). Also prepare solutions of your starting material and intermediate for comparison.
-
Spotting: Spot the starting material, intermediate, and reaction mixture lanes on a silica gel TLC plate.
-
Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under UV light (254 nm). The formation of a new, typically more polar (lower Rf) spot corresponding to the quinolin-4-ol product, along with the disappearance of the intermediate spot, indicates reaction progress. [8]
Section 4: Visual Guides & Data
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield issues.
Table 1: Comparison of Common High-Boiling Point Solvents
| Solvent | Boiling Point (°C) | Key Considerations |
| Dowtherm™ A | 257 °C | Excellent thermal stability; eutectic mixture of diphenyl ether and biphenyl. Can be difficult to remove. [4][14] |
| Diphenyl Ether | 259 °C | Very common and effective for these reactions. Can be expensive and difficult to remove. [1][4] |
| Mineral Oil | >300 °C (Variable) | Inexpensive and effective. Can be very difficult to remove completely due to its mixed hydrocarbon nature. [1][4][6] |
| 1,2,4-Trichlorobenzene | 214 °C | Lower boiling point, may not be suitable for all substrates. A potential inexpensive alternative. [5][7] |
References
- Quinolin-4-ones: Methods of Synthesis and Applic
- AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC, NIH. [Link]
- Thermal cyclization mediated synthesis of bioactive 4‐quinolones.
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Gould–Jacobs reaction. Wikipedia. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
- Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC, PubMed Central. [Link]
- Conrad-Limpach Reaction. Cambridge University Press. [Link]
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
- Thermal Cycloaddition Reactions: Videos & Practice Problems. Pearson. [Link]
- Intramolecular Cyclization Side Reactions.
- Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. Sciforum. [Link]
- Electrocyclic Reactions. Master Organic Chemistry. [Link]
- Analytical methods for the determination of some selected 4-quinolone antibacterials. Springer. [Link]
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC, NIH. [Link]
- 30.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempoint.com [chempoint.com]
Technical Support Center: Purification of Crude 6-Chloroquinolin-4-ol
Welcome to the technical support guide for the purification of 6-Chloroquinolin-4-ol. As a quinolone derivative, this compound is a valuable building block in medicinal chemistry and drug development.[1] Its purity is paramount for reliable downstream applications, from biological assays to further synthetic transformations.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to address the common, and often frustrating, issues encountered during purification. Here, we will explore the causality behind experimental choices, troubleshoot specific problems in a practical Q&A format, and provide validated protocols to enhance the purity and yield of your target compound.
Part 1: Initial Assessment & Common Impurities
Before attempting any purification, a preliminary analysis of your crude material is essential. This allows you to select the most appropriate strategy.
Q: How should I assess my crude this compound before purification?
A: A quick analysis by Thin Layer Chromatography (TLC) and ¹H NMR is highly recommended.
-
TLC Analysis: Dissolve a small sample of your crude material in a suitable solvent (like DMSO or a mixture of Dichloromethane/Methanol) and spot it on a silica gel plate. Develop the plate using an eluent such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. This will give you a visual representation of the number of components in your mixture. Your product, this compound, is quite polar and will likely have a low Rf value.
-
¹H NMR Analysis: A proton NMR of the crude material can help identify the nature of the impurities. Look for signals that do not correspond to the product structure. Common impurities are often unreacted starting materials or solvent residues.[2]
Q: What are the typical impurities I might encounter from the synthesis of this compound?
A: The impurities largely depend on the synthetic route employed. For common methods like the Conrad-Limpach or Gould-Jacobs reactions, you may find:
-
Unreacted Starting Materials: Such as 4-chloroaniline or ethyl benzoylacetate.[3][4]
-
Reaction Intermediates: Incomplete cyclization can leave enamine intermediates in the crude mixture.[4]
-
Isomeric By-products: Depending on the reaction conditions, small amounts of other quinoline isomers can form.[3]
-
High-Boiling Point Solvents: If solvents like Dowtherm A or mineral oil were used for high-temperature cyclization, residual amounts might persist.[4]
Part 2: Troubleshooting Purification Problems
This section addresses specific issues you may encounter during the purification process.
Recrystallization Troubleshooting
Recrystallization is often the most effective and economical method for purifying this compound.[1] It relies on the principle that the compound's solubility is high in a hot solvent but low at cooler temperatures.[5]
Q: I'm getting a very low recovery after recrystallization. What's going wrong?
A: Low recovery is a common issue and can stem from several factors. Here's how to troubleshoot:
-
Excess Solvent: The most frequent cause is using too much solvent during the initial dissolution step. You should aim to use the minimum amount of hot solvent required to fully dissolve the crude solid.[1] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If your compound remains highly soluble even after cooling, you will get poor recovery. You may need to screen for a different solvent or use a mixed-solvent system.
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1]
-
Premature Crystallization: If the compound crystallizes out during a hot filtration step (used to remove insoluble impurities), you can lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated to prevent this.[1]
Q: My compound "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated with impurities.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.[5] If the problem persists, consider changing to a lower-boiling point solvent.
Q: My recrystallized product is still colored, but I expect a white or off-white solid. What should I do?
A: Highly colored impurities can sometimes co-crystallize with your product. To remove them, you can use activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[1] Swirl and reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[6] Be aware that using too much charcoal can lead to the loss of your desired product.[6]
Chromatography Troubleshooting
When recrystallization is insufficient, column chromatography is the next step for achieving high purity. However, quinolines can be tricky.
Q: My compound is streaking badly on the TLC plate and giving poor separation on my silica gel column. Why is this happening?
A: This is a classic problem with basic compounds like quinolines on acidic silica gel. The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[7] This strong interaction leads to "tailing" or streaking, resulting in poor peak shape and inefficient separation.
-
Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. Add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., Ethyl Acetate/Hexane).[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline compound to travel through the column more uniformly.
Q: I'm worried my compound might be decomposing on the silica gel column. Is this possible?
A: Yes, for sensitive quinoline derivatives, prolonged exposure to the acidic stationary phase can cause degradation.[7]
-
Solutions:
-
Work Quickly: Do not let your compound sit on the column for an extended period. Run the column as efficiently as possible.[7]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is a good alternative for purifying basic compounds.[7]
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) chromatography can be an excellent alternative to avoid issues with acidic silica.[7][8]
-
Acid-Base Extraction Troubleshooting
This technique can be used to remove neutral impurities by exploiting the acidic/basic nature of this compound.[9] The phenolic -OH is weakly acidic, while the quinoline nitrogen is basic.
Q: I tried an acid-base extraction, but a persistent emulsion formed between the organic and aqueous layers. How can I break it?
A: Emulsions are common and can be resolved.
-
Solutions:
-
Patience: Let the separatory funnel sit undisturbed for a while; sometimes the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Gentle Swirling/Stirring: Gently swirl the funnel or stir the layers with a glass rod at the interface. Avoid vigorous shaking, which can worsen the emulsion.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Which purification technique should I choose first?
A: For purifying a solid organic compound, recrystallization is almost always the best first choice. It is inexpensive, scalable, and can yield very high-purity material in a single step if the right solvent is found.[1] If recrystallization fails to remove certain impurities, or if you need exceptionally high purity (>99.5%), then follow up with column chromatography.
Q: How do I select the best solvent for recrystallization?
A: An ideal recrystallization solvent should dissolve your compound completely at its boiling point but very poorly at room temperature or in an ice bath.[1] For this compound and related structures, common solvents to screen include ethanol, acetic acid, or mixtures like ethanol/water or Dichloromethane/Hexane.[1][3] The best approach is to perform small-scale solubility tests with a few milligrams of your crude product in different solvents.[6]
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Often a good first choice for quinolinols.[3] |
| Acetic Acid | 118 | Polar Protic | Can be effective but is harder to remove completely. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but lower boiling point. |
| Dichloromethane/Hexane | ~40-69 | Mixed | A polar/non-polar pair for two-solvent recrystallization. |
| Ethanol/Water | ~78-100 | Mixed | A good system if the compound is too soluble in pure ethanol.[4] |
Q: Can I combine purification techniques for better results?
A: Absolutely. A multi-step purification is often necessary. A common and effective workflow is:
-
Acid-Base Wash: Perform a liquid-liquid extraction to remove highly acidic or basic impurities.[10]
-
Recrystallization: Perform a recrystallization to remove the bulk of the remaining impurities and isolate the product.[1]
-
Chromatography: If needed, run the recrystallized material through a silica gel column (with triethylamine) for a final "polishing" step to achieve the highest possible purity.
Part 4: Visualization of Workflows
Logical Decision Workflow for Purification
Caption: A decision workflow for selecting a purification strategy.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting tree for common recrystallization issues.
Part 5: Validated Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a robust starting point for purifying solid, crude this compound.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat ethanol to its boiling point.
-
Add Solvent: Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary to achieve a saturated solution.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool for a minute, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[1]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. While the crystals are still in the funnel, wash them with a small amount of ice-cold ethanol to remove any residual mother liquor.[1]
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is designed to purify this compound while mitigating issues of tailing on silica gel.
-
Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of dichloromethane with a few drops of methanol. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This creates a "dry load," which generally gives better separation.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate + 0.5% Triethylamine). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Eluent Preparation: Prepare your mobile phase. A gradient elution from Hexane/Ethyl Acetate to a higher concentration of Ethyl Acetate is often effective. Crucially, add 0.5-1% triethylamine (NEt₃) to all your solvents to prevent tailing.[7]
-
Loading and Elution: Add the dry-loaded sample to the top of the packed column. Carefully add a layer of sand. Begin eluting the column with your mobile phase, starting with low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem.
- Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. Benchchem.
- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. Benchchem.
- Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. National Institutes of Health (PMC).
- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Benchchem.
- Acid-Base Extraction.
- Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol. Benchchem.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Acid-base extraction. Wikipedia.
- Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.
- Acid-Base Extraction. Chemistry LibreTexts.
- Recrystallization. Professor Dave Explains (YouTube).
- Recrystallization. MIT Digital Lab Techniques Manual (YouTube).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on overcoming low yields in the crucial condensation step. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding low yields in quinoline synthesis, providing quick insights into potential issues.
Q1: My quinoline synthesis reaction is resulting in a very low yield or has failed completely. What are the most common general causes?
A1: Low yields in quinoline synthesis often stem from a few common factors, regardless of the specific named reaction being employed. Key areas to investigate include:
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][2]
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][3]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups are less nucleophilic, making the cyclization step more challenging and often leading to lower yields.[1][2]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1][2] The use of anhydrous reagents and solvents is often beneficial.[1][2]
Q2: I'm observing a significant amount of tar-like material in my reaction flask. What is causing this and how can I minimize it?
A2: Tar formation is a frequent issue, particularly in classical methods like the Skraup and Doebner-von Miller syntheses.[4][5] This is often due to the acid-catalyzed polymerization of intermediates or starting materials, such as the in-situ generated acrolein in the Skraup reaction or the α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis.[5][6] To mitigate this, consider moderating the reaction's exothermicity with agents like ferrous sulfate in the Skraup synthesis and ensuring efficient stirring to avoid localized overheating.[1][6]
Q3: How can I effectively monitor the progress of my quinoline synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and highly effective technique for monitoring the progress of your reaction.[7] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired quinoline product over time.[2][7] This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation.
Q4: Are there greener alternatives to the harsh conditions of traditional quinoline synthesis methods?
A4: Yes, significant research has been dedicated to developing more environmentally benign protocols. For example, the Friedländer synthesis can be conducted under catalyst-free conditions in water.[7] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and greener alternative to the classical, often violent, procedure.[7] Additionally, the use of ionic liquids as reaction media is gaining traction due to their thermal stability and potential for recycling.[8]
Detailed Troubleshooting Guides by Synthesis Method
This section provides in-depth, method-specific troubleshooting advice, addressing the unique challenges of the most common quinoline syntheses.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines but is notorious for its often violent and exothermic nature, which can lead to low yields and significant tar formation.[4][9][10]
Problem: The reaction is too vigorous and difficult to control, resulting in a low yield of quinoline.
-
Causality: The reaction of aniline with glycerol in concentrated sulfuric acid is highly exothermic.[7] The dehydration of glycerol to acrolein, followed by its reaction with aniline, can proceed uncontrollably if not properly moderated.[11][12]
-
Troubleshooting & Optimization:
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established method to control the reaction's exothermicity.[1][6][10] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1][10] Boric acid can also be employed for this purpose.[1][6]
-
Controlled Reagent Addition: It is crucial to add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to the mixture of aniline, glycerol, and ferrous sulfate.[1] Ensure the reagents are added in the correct order; adding sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[10]
-
Temperature Management: Strict temperature control is paramount. After the initial controlled addition of acid, the reaction mixture should be heated cautiously. Overheating will promote polymerization and decomposition.[1]
-
The Doebner-von Miller Synthesis
A primary challenge in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, which competes with the desired quinoline formation and leads to significant tarring.[4][5]
Problem: Low yield accompanied by the formation of a thick, intractable tar or polymer.
-
Causality: Under the strong acidic conditions required for the reaction, the α,β-unsaturated carbonyl starting material can readily undergo self-polymerization.[5][6] This side reaction consumes the starting material and makes product isolation exceedingly difficult.
-
Troubleshooting & Optimization:
-
Employ a Biphasic Solvent System: This is one of the most effective strategies to minimize polymerization.[1][5] By using a two-phase system (e.g., aqueous acid and an immiscible organic solvent like toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase, keeping its concentration in the acidic aqueous phase low.[5][13] This disfavors polymerization while still allowing the reaction with the aniline (present in the acidic phase) to proceed.
-
Slow Addition of Carbonyl Compound: A slow, controlled addition of the α,β-unsaturated aldehyde or ketone to the reaction mixture helps to maintain its low concentration, thereby favoring the desired reaction over self-polymerization.[13]
-
Catalyst Optimization: While strong acids are necessary, their concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between an acceptable reaction rate and minimal side product formation.[2][5]
-
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][14] Low yields can arise from harsh conditions, improper catalyst selection, and competing side reactions.[3]
Problem: Low yield of the desired quinoline product.
-
Causality: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the product.[3] A common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[2][3]
-
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of catalyst is critical. If standard acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH) catalysts are ineffective, consider screening modern, milder catalytic systems.[3] These can include Lewis acids, molecular iodine, or even gold catalysts that can facilitate the reaction under milder conditions.[3][15]
-
Solvent Choice: The reaction medium plays a significant role. For microwave-assisted reactions, a more polar solvent like DMF or ethanol can improve solubility and energy absorption.[3] In some cases, catalyst-free reactions in water have proven effective.[7]
-
Temperature Optimization: The reaction can be highly sensitive to temperature.[3] Incrementally adjust the temperature (e.g., in 10°C increments) and monitor the reaction's progress by TLC to find the optimal balance between reaction rate and side product formation.[3]
-
The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone, catalyzed by a strong acid, typically concentrated sulfuric acid.[16]
Problem: Poor yield and formation of byproducts.
-
Causality: The strongly acidic conditions required for the cyclodehydration step can lead to side reactions. The regioselectivity can also be an issue with unsymmetrical anilines or β-diketones.
-
Troubleshooting & Optimization:
-
Alternative Catalysts: While sulfuric acid is traditional, a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) can be a more effective dehydrating agent and catalyst, potentially leading to higher yields.[2][17]
-
Managing Regioselectivity: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[17] For example, increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[2][17] Similarly, the electronic nature of the aniline substituents can direct the cyclization.[2]
-
General Troubleshooting Workflow
Below is a generalized workflow that can be applied to troubleshoot low yields in most quinoline synthesis reactions.
Caption: A general troubleshooting workflow for addressing low yields.
Data Summary: Optimizing Reaction Parameters
The following tables summarize key quantitative data to aid in the optimization of your quinoline synthesis.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | Choline Hydroxide (1) | Water | 50 | 6 | High (not specified) |
| 2-Aminoaryl Ketone | Active Methylene Cmpd. | Molecular Iodine (10) | - | 80-100 | - | Good |
| 2-Aminobenzophenone | Ethyl Acetoacetate | ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | - | Good |
Note: Yields are highly substrate-dependent. This table provides examples from literature to guide optimization.[2][3][18]
Table 2: Effect of Aniline Substituent on Skraup Synthesis Yield
| Aniline Derivative | Key Conditions | Yield (%) | Reference(s) |
| Aniline | H₂SO₄, Glycerol, Nitrobenzene | ~70-80% | [1] |
| o-Nitroaniline | H₂SO₄, Glycerol, As₂O₅ | 17% | [1][13] |
| o-Bromoaniline | H₂SO₄, Glycerol, As₂O₅ | 75% | [1][13] |
This data illustrates the significant impact of substituent electronic effects on the reaction outcome.
Experimental Protocols
Here are detailed, step-by-step methodologies for key optimization experiments and synthesis workflows.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to control the reaction's exothermicity.[1]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative.
-
Addition of Reactants: To the flask, add anhydrous glycerol, followed by ferrous sulfate (FeSO₄). Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Reaction: Once the addition is complete, cautiously heat the reaction mixture. The reaction is often heated to 130-150°C.[13] Monitor for the onset of the exothermic reaction and be prepared to remove the heat source if necessary.
-
Work-up: After the reaction has subsided and the mixture has cooled, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base. This step should be performed with cooling.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][10] The distillate can then be extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol provides a general method for a base-catalyzed Friedländer condensation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of solution and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Visualizing the Skraup Reaction Mechanism
Understanding the reaction pathway is key to troubleshooting. The diagram below outlines the core steps of the Skraup synthesis.
Caption: Key mechanistic steps of the Skraup quinoline synthesis.
By systematically addressing these common issues and employing the outlined optimization strategies, researchers can significantly improve the yield and purity of their quinoline synthesis products.
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- LookChem.
- Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis.
- Wikipedia. Skraup reaction.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem.
- Benchchem.
- Benchchem. optimizing reaction conditions for quinolinone synthesis.
- Organic Syntheses Procedure. The 12-l.
- Benchchem.
- Synthesis of Quinoline and deriv
- Benchchem. Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
- Benchchem.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Wikipedia. Combes quinoline synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. Friedländer synthesis.
- YouTube. Combe's synthesis of quinoline || detailed mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. du.edu.eg [du.edu.eg]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Chloroquinolin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the poor aqueous solubility of 6-Chloroquinolin-4-ol, a common challenge in experimental and developmental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, making it inherently hydrophobic. While the hydroxyl (-OH) group can participate in hydrogen bonding, the molecule's overall lipophilicity, influenced by the chloro- and phenyl- groups in related structures, dominates its interaction with polar solvents like water.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound require significant energy to overcome for dissolution to occur.[2]
Q2: I'm preparing a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This common issue, often called "crashing out," occurs because the high concentration of the organic co-solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically lowered upon dilution into the aqueous buffer.[3] The resulting solvent system is no longer able to maintain the solubility of the hydrophobic this compound at the desired concentration, leading to precipitation.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize the co-solvent percentage: While keeping the final DMSO concentration low (typically below 1-2% to avoid biological interference) is crucial, a slight, empirically determined increase may be sufficient to maintain solubility.[1]
-
Employ a different solubilization strategy: If adjusting concentrations is not feasible, more advanced techniques described below, such as pH adjustment or the use of cyclodextrins, may be necessary.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common and effective methods to enhance the aqueous solubility of this compound.
Method 1: pH Adjustment
Principle: this compound is a weakly basic compound due to the nitrogen atom in the quinoline ring. By lowering the pH of the aqueous solution, the nitrogen atom can be protonated, forming a more soluble salt.[3][4] The ideal pH for solubilization is typically 1-2 units below the compound's pKa.[3]
Experimental Protocol:
-
Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired acidic pH range (e.g., citrate or glycine-HCl buffer).
-
Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the prepared acidic buffer to the powder.
-
Use sonication or gentle warming (if the compound's thermal stability is confirmed) to aid dissolution.
-
Troubleshooting:
-
Incomplete Dissolution: The pH may not be low enough. Try a buffer with a lower pH, but be mindful of the stability of your compound and the requirements of your assay.
-
Compound Instability: Extreme pH values can cause degradation. It is essential to assess the stability of this compound at the target pH over the duration of your experiment.
Method 2: Co-solvency
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2] This can enhance the solubility of hydrophobic compounds like this compound. Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).
Experimental Protocol:
-
Stock Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.[1]
-
Dilution into Aqueous Buffer: Add the stock solution dropwise to your pre-chilled aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration: Keep the final concentration of the co-solvent as low as possible, typically below 1% for cell-based assays, to avoid solvent-induced artifacts.[3]
Troubleshooting:
-
Precipitation upon Dilution:
-
Lower the final concentration of this compound.
-
Slightly increase the final co-solvent concentration, ensuring it remains within the tolerance limits of your assay.
-
Consider using a different co-solvent. The table below provides a starting point for solvent selection.
-
Table 1: Illustrative Solubility of Related Quinolines in Common Solvents
| Solvent | Dielectric Constant (20°C) | Illustrative Solubility of 6-Chloroquinoline ( g/100 mL) |
|---|---|---|
| Methanol | 32.7 | 5.2 |
| Ethanol | 24.6 | - |
| Acetone | 20.7 | - |
| Dichloromethane | 8.9 | - |
| Diethyl Ether | 4.3 | - |
| Water | 80.1 | Insoluble[5][7] |
Note: The solubility data for 6-chloroquinoline is illustrative and should be experimentally confirmed for this compound.[7]
Method 3: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has a higher apparent water solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).
-
Complexation:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture at a controlled temperature for several hours (e.g., 24 hours) to reach equilibrium.
-
-
Removal of Undissolved Compound: Centrifuge or filter the solution to remove any undissolved this compound. The supernatant will contain the solubilized complex.
Troubleshooting:
-
Low Solubilization Efficiency: Increase the concentration of HP-β-CD.
-
Assay Interference: Run a control with the HP-β-CD solution alone to ensure it does not interfere with your experimental results.
Method 4: Use of Surfactants
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[9][10] Non-ionic surfactants like Tween® 80 and Tyloxapol are often used in biological applications due to their lower toxicity.[9]
Experimental Protocol:
-
Surfactant Solution Preparation: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
-
Solubilization:
-
Add this compound to the surfactant solution.
-
Stir or sonicate until the compound is dissolved. Gentle heating may be applied if the compound is stable.
-
Troubleshooting:
-
Cell Viability Issues: Surfactants can be toxic to cells. Determine the highest non-toxic concentration of the surfactant for your specific cell line or assay.
-
Incomplete Solubilization: Try a different surfactant or a combination of surfactants. The efficiency of solubilization can be surfactant-dependent.
Visualizing Solubilization Strategies
Diagram 1: pH-Dependent Solubilization
Caption: Protonation of this compound at lower pH increases its aqueous solubility.
Diagram 2: Co-solvent and Cyclodextrin Solubilization Workflow
Caption: Workflow for solubilization using co-solvents or cyclodextrin complexation.
References
- Benchchem. An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
- Mirgorodskaya, A. B., et al. Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 2018, 92(12), 2588-2592.
- Benchchem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
- PubChem. 6-Chloro-4-quinolinol. National Institutes of Health.
- Benchchem. Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
- Benchchem. Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
- Benchchem. Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 2024, 8, 212.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 2024.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
- Sigma-Aldrich. 7-Chloroquinolin-4-ol.
- ChemicalBook. 6-CHLOROQUINOLINE CAS#: 612-57-7.
- PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
- ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. 2017.
- CP Lab Safety. This compound, 97% Purity, C9H6ClNO, 100 grams.
- Sigma-Aldrich. 6-Chloroquinoline 99 612-57-7.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. 2011.
- Inorganic Chemistry: An Indian Journal. Approaches to Improve solubility of poorly soluble drugs. 2016, 11(3), 102.
- TOKU-E. Solubility Data Resource.
- PubChem. 6-Chloroquinoline. National Institutes of Health.
- Organic Chemistry Data. Bordwell pKa Table.
- LibreTexts Chemistry. Solubility of Organic Compounds. 2023.
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2022.
- RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. 2025.
- PubMed Central. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. National Institutes of Health. 2022.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 2026.
- Benchchem. 6-Chloro-2-phenylquinolin-4-ol CAS number and molecular weight.
- ijrpr. A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
- Al-Nahrain Journal of Science. Heterocyclic Compounds: A Study of its Biological Activity. 2024.
- Murov, S. Properties of Solvents Used in Organic Chemistry.
- ResearchGate. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. 2025.
- Williams, R. pKa Data Compiled by R. Williams.
- MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. knc.ru [knc.ru]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Decarboxylation of 6-Chloro-2-phenylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the decarboxylation of 6-chloro-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine the reaction for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the decarboxylation of 6-chloro-2-phenylquinoline-4-carboxylic acid?
There are two principal, well-established methods for the decarboxylation of aromatic and heteroaromatic carboxylic acids: Thermal Decarboxylation and Copper-Catalyzed Decarboxylation . The choice between them depends on the substrate's stability, desired reaction conditions (temperature, time), and tolerance for metal catalysts.
-
Thermal Decarboxylation: This method relies on high temperatures to induce the elimination of carbon dioxide. It is mechanistically simple but often requires harsh conditions (200-300 °C) and high-boiling point solvents like diphenyl ether or Dowtherm A. For quinoline-4-carboxylic acids, the nitrogen atom can stabilize the intermediate formed upon CO₂ loss, potentially allowing for slightly milder conditions compared to other aromatic acids.[1]
-
Copper-Catalyzed Decarboxylation: This is the most common and generally more efficient method for aromatic carboxylic acids.[2] It operates at significantly lower temperatures (140-200 °C) and can be dramatically accelerated with microwave irradiation.[3] The reaction typically uses a copper(I) or copper(II) source, often in combination with a nitrogen-based ligand, in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or quinoline itself.[4][5]
The following table summarizes the key characteristics of each method:
| Feature | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |
| Typical Temperature | 200 - 300 °C | 140 - 200 °C (Conventional) 170 - 190 °C (Microwave) |
| Catalyst Required | None | Copper(I) or Copper(II) salt (e.g., Cu₂O, CuBr) |
| Additives/Ligands | None | Often requires a ligand (e.g., 1,10-phenanthroline, TMEDA)[3][5] |
| Common Solvents | Diphenyl ether, Dowtherm A, Sulfolane | Quinoline, NMP |
| Pros | Metal-free product, simple setup | Milder conditions, faster reaction times, often higher yields |
| Cons | High energy input, risk of thermal degradation | Potential metal contamination, requires catalyst/ligand optimization |
Q2: What is the underlying mechanism for copper-catalyzed decarboxylation?
The widely accepted mechanism for the copper-quinoline decarboxylation involves the formation of an organocopper intermediate.[4] While quinoline is often used as a solvent, the principles apply to our quinoline-based substrate. Density Functional Theory (DFT) calculations support a mechanism that proceeds through a carboxylate complex.[6]
The catalytic cycle can be summarized as follows:
-
Salt Formation: The carboxylic acid reacts with a copper(I) source to form a cuprous carboxylate.
-
Decarboxylation: This copper salt undergoes decarboxylation to release CO₂ and form an aryl-copper(I) intermediate. This is often the rate-determining step.
-
Protodemetalation: The aryl-copper(I) species is protonated by a proton source (often another molecule of the starting carboxylic acid) to yield the final decarboxylated product and regenerate the active copper catalyst.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. afinitica.com [afinitica.com]
- 4. datapdf.com [datapdf.com]
- 5. future4200.com [future4200.com]
- 6. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Development for Resolving Impurities in HPLC Analysis
Welcome to the Technical Support Center for HPLC Method Development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving and quantifying impurities. As a self-validating system, this document provides not only procedural steps but also the causal logic behind them, ensuring robust and reproducible outcomes.
Introduction: The Challenge of Impurity Profiling
In pharmaceutical development and quality control, accurately identifying and quantifying impurities is paramount to ensuring the safety and efficacy of a drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, but developing a method that can resolve structurally similar impurities from the active pharmaceutical ingredient (API) and from each other can be a significant challenge. This guide offers a systematic approach to troubleshooting common issues and provides answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Part 1: Troubleshooting Guide - Common Chromatographic Problems
This section addresses specific issues encountered during HPLC analysis for impurities, presented in a question-and-answer format.
Peak Shape Problems: Tailing, Fronting, and Splitting
Question: My impurity peaks are tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is elongated, is one of the most common chromatographic problems and can compromise accurate integration and quantification.[1][2] The primary causes stem from undesirable secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.
Causality & Explanation: Peak tailing often occurs due to strong interactions between basic analytes and residual acidic silanol groups on the silica surface of the stationary phase.[2] This secondary retention mechanism delays a portion of the analyte molecules, causing them to elute later and create a "tail." Other causes can include column overload, where too much sample saturates the stationary phase, and extra-column dead volume, where the analyte band broadens in tubing or fittings.[3][4][5]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: For basic compounds, lowering the mobile phase pH (e.g., to pH ≤ 3) will protonate the residual silanol groups, minimizing their interaction with the protonated basic analyte.[2][4] Conversely, for acidic compounds, increasing the pH can suppress interactions. Ensure the chosen pH is within the stable range for your column.[6]
-
Buffer Optimization: Introduce or increase the concentration of a buffer in your mobile phase (e.g., phosphate or acetate, typically 10-50 mM).[7] Buffers help maintain a consistent pH and the buffer salts can compete with the analyte for active sites, effectively masking the silanols.[4]
-
Reduce Sample Load: Systematically decrease the injection volume or sample concentration by factors of 10 until the peak shape improves.[6] This helps to rule out column overload.[8]
-
Check for Dead Volume: Inspect all fittings and tubing between the injector and detector.[6] Ensure connections are properly made and use tubing with the smallest possible internal diameter to minimize extra-column band broadening.[5]
-
Column Selection: If tailing persists, consider a column with a high-purity, Type B silica base that has fewer residual silanols, or one that is end-capped to block these active sites.[2][4]
Question: Why are my peaks fronting, and what is the solution?
Answer: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[3][6][8]
Causality & Explanation: The most common cause is injecting a sample dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase.[6] This causes the analyte band to spread and travel too quickly at the head of the column before chromatography can properly begin. Severe column overload can also lead to fronting as the stationary phase becomes saturated, and excess analyte molecules travel with the mobile phase front.[8]
Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve your sample in the initial mobile phase.[6][9] If this is not possible due to solubility issues, use a solvent that is weaker than the mobile phase.
-
Reduce Injection Volume/Concentration: As with peak tailing, dilute your sample or reduce the injection volume to see if the fronting diminishes, which would confirm column overload.[8]
-
Check for Column Collapse: In rare cases, a physical collapse of the stationary phase bed at the column inlet can cause fronting. This is irreversible, and the column must be replaced.[2]
Question: What causes split peaks?
Answer: Split peaks can indicate a disruption in the sample path, either before or at the very beginning of the column.
Causality & Explanation: A common cause is a partially blocked frit at the column inlet, which causes the sample to be distributed unevenly onto the stationary phase.[10] A void or channel in the column packing can also lead to a split peak. Additionally, if the sample solvent is significantly different from the mobile phase, it can cause miscibility issues that distort the peak.[11]
Troubleshooting Protocol:
-
Column Maintenance: Disconnect the column and reverse it. Flush it with a strong solvent (ensure the column is designed to handle backflushing). This can sometimes dislodge particulates from the inlet frit.[1]
-
Replace the Column: If backflushing does not resolve the issue, the column packing may be irreversibly damaged, and the column should be replaced.[12]
-
Optimize Sample Solvent: Ensure your sample solvent is compatible and miscible with the mobile phase.[11]
Resolution and Selectivity Issues
Question: Two of my impurity peaks are co-eluting. How can I improve their resolution?
Answer: Resolving co-eluting peaks is a central task in impurity method development.[13] Resolution can be improved by adjusting three key chromatographic factors: efficiency (N), retention (k), and selectivity (α). The most powerful of these is selectivity.
Causality & Explanation: Co-elution occurs when two or more compounds have very similar interactions with the stationary and mobile phases, causing them to travel through the column at nearly the same speed.[14] To separate them, you must alter the chromatographic conditions to change their relative retention times.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation.[15]
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter the retention of one impurity relative to another, thereby improving selectivity.[15]
-
Modify Gradient Slope: If using a gradient, making the slope shallower during the elution of the critical pair will increase the separation between them.[16][17]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[15][18]
-
Try a different bonded phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase). These phases offer different retention mechanisms (e.g., pi-pi interactions) that can alter selectivity.[19]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.[20] Experiment within the stable range of your column and analytes.
Baseline and System Issues
Question: I'm observing a noisy or drifting baseline. What should I check?
Answer: A stable baseline is critical for the accurate quantification of low-level impurities. Noise or drift can originate from the detector, the mobile phase, or the pump.[1]
Troubleshooting Protocol:
-
Mobile Phase Preparation: Ensure you are using high-purity, HPLC-grade solvents and fresh, filtered buffers.[9] Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging to remove dissolved gases, which can cause noise.[1][11]
-
System Contamination: Flush the system with a strong solvent like isopropanol to remove any contaminants.[21] Check for leaks, as these can introduce air and cause pressure fluctuations that manifest as baseline noise.[1]
-
Detector Issues: Check the detector lamp energy; an old lamp can cause baseline noise.[21] Ensure the detector cell is clean.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially in gradient methods. Insufficient equilibration is a common cause of baseline drift.[22]
Question: What are "ghost peaks" and how do I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a blank run.[23] They are typically caused by contamination in the system or carryover from a previous injection.[3][23]
Troubleshooting Protocol:
-
Identify the Source: Run a series of blank injections. If the ghost peak appears consistently, the contamination is likely in the mobile phase or system. If it only appears after injecting a sample, it is likely carryover.
-
Clean the System: Flush the injector, tubing, and column thoroughly. Ensure your autosampler wash solution is effective and clean.[11]
-
Improve Sample Preparation: Filter all samples to remove particulates. Ensure that glassware and vials are clean.[23]
-
Use High-Purity Solvents: Contaminants in the mobile phase can accumulate on the column and elute as a ghost peak during a gradient run.[23]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a "stability-indicating method" and why is it important for impurity analysis?
A stability-indicating method is an analytical procedure that can accurately detect changes in the properties of a drug substance or product over time. For HPLC, this means the method must be able to separate the API from its degradation products, process impurities, and excipients.[24] Its importance is mandated by regulatory bodies like the ICH, as it is crucial for determining the shelf-life and storage conditions of a drug.[25] Forced degradation studies are used to develop and validate these methods by intentionally stressing the drug (e.g., with acid, base, oxidation, heat, light) to generate potential degradants and prove the method can resolve them.[26][27]
Q2: How do I choose the right HPLC column for impurity analysis?
Choosing the right column is critical and depends on the properties of your API and its potential impurities.[28]
-
Start with a C18: A high-purity, end-capped C18 column is the workhorse of reversed-phase chromatography and a good starting point for most small molecules.[29][30]
-
Consider Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution, which is advantageous for complex impurity profiles, but they also generate higher backpressure.[18][30]
-
Evaluate Pore Size: For small molecules (< 2000 Da), a pore size of around 100-120 Å is standard. Larger molecules may require larger pores.[28][30]
-
Alternative Chemistries: If a C18 does not provide adequate selectivity, consider other stationary phases like C8, Phenyl, or polar-embedded phases to introduce different separation mechanisms.[19]
Q3: When should I use a gradient elution versus an isocratic method?
Gradient elution, where the mobile phase composition is changed during the run, is generally preferred for impurity analysis.[16]
-
Use Gradient Elution for: Samples containing compounds with a wide range of polarities. A gradient allows for the elution of highly retained impurities in a reasonable time without sacrificing the resolution of early-eluting peaks. It is essential for complex impurity profiles and stability-indicating methods.[16][31]
-
Use Isocratic Elution for: Simpler separations where all compounds of interest elute within a narrow retention window. Isocratic methods are often more robust and have faster re-equilibration times, but are less suitable for separating complex mixtures.
Q4: What are the key parameters for HPLC method validation for impurities according to ICH guidelines?
According to ICH Q2(R1) guidelines, a method for quantifying impurities must be validated for several key parameters:[24][32]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[33] This is often demonstrated through forced degradation studies and peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[34]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[34]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Part 3: Visualizations & Protocols
Systematic Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical decision-making process for addressing peak tailing.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
Protocol: Basic Forced Degradation Study
This protocol provides a starting point for generating degradation products to test the specificity of a stability-indicating method.
Objective: To generate potential degradation products of an API under various stress conditions to demonstrate method specificity.
Materials:
-
API substance
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with DAD/PDA detector
-
Photostability chamber, oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature or heat gently for a specified time.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for a specified time, protected from light.
-
Dilute to a final concentration.
-
-
Thermal Degradation:
-
Store the solid API in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 24 hours).
-
Dissolve the stressed solid and dilute to a final concentration.
-
-
Photolytic Degradation:
-
Expose the API solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[29]
-
Dilute to a final concentration.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
The goal is to achieve a target degradation of approximately 10-15%.[35] If degradation is too rapid, use milder conditions (lower temperature, less time, lower concentration of stressor).[25]
-
Evaluate the chromatograms for resolution between the parent peak and all degradant peaks. Use a DAD/PDA detector to perform peak purity analysis to ensure no co-elution is occurring.[26]
-
Data Summary: Starting Conditions for Reversed-Phase HPLC
The following table provides typical starting conditions for method development in reversed-phase HPLC for small molecule impurity profiling.
| Parameter | Recommended Starting Condition | Rationale & Considerations |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A general-purpose column offering a good balance of resolution and backpressure.[29] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic pH to control ionization of basic compounds and improve peak shape.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides lower viscosity and better UV transparency. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad "scouting" gradient is effective for identifying the elution range of all impurities.[16] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust for different column diameters. |
| Column Temp. | 30°C | Provides better reproducibility than ambient temperature.[36] |
| Detector | UV/DAD at 254 nm or λmax of API | DAD/PDA is crucial for peak purity analysis and identifying the optimal wavelength. |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential for column overload and peak distortion.[6] |
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting Guide.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- HPLC Chromatography Hints and Tips for Chromatographers. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Axcend. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- YouTube. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained.
- Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- LCGC. (n.d.). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.
- International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharmaffiliates. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- Separation Methods Technologies. (n.d.). HPLC Column Selection Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Covalent Bonds. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
Sources
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. labcompare.com [labcompare.com]
- 5. silicycle.com [silicycle.com]
- 6. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 7. mastelf.com [mastelf.com]
- 8. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 9. separationmethods.com [separationmethods.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijnrd.org [ijnrd.org]
- 12. lcms.cz [lcms.cz]
- 13. youtube.com [youtube.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mastelf.com [mastelf.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. veeprho.com [veeprho.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. hplc.eu [hplc.eu]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 24. ijarsct.co.in [ijarsct.co.in]
- 25. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 26. onyxipca.com [onyxipca.com]
- 27. openaccessjournals.com [openaccessjournals.com]
- 28. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 29. pharmoutsourcing.com [pharmoutsourcing.com]
- 30. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. tasianinch.com [tasianinch.com]
- 33. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 34. altabrisagroup.com [altabrisagroup.com]
- 35. biopharminternational.com [biopharminternational.com]
- 36. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of inconsistent results. Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, making them a focus in drug discovery.[1][2][3] However, their unique chemical properties can also present challenges in experimental settings. This resource will help you navigate these complexities, ensuring the reliability and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability and Poor Reproducibility in Assay Results
Q1: I'm observing significant well-to-well and day-to-day variability in my cell-based assay results with a quinoline compound. What are the likely causes?
High variability is a common and frustrating issue. The root cause often lies in the physicochemical properties of the quinoline compound itself and how it behaves in your assay system. Several factors could be at play:
-
Compound Instability: Quinoline compounds can be unstable in aqueous solutions, such as cell culture media.[4] This degradation can be influenced by pH, temperature, and light exposure.[4] Discoloration of your compound solution, often turning yellow or brown, is a visual indicator of degradation.[4] A loss of potency over time is a classic sign of compound instability.[4]
-
Poor Solubility and Precipitation: Many quinoline derivatives have low aqueous solubility.[5] When a compound precipitates out of solution in the assay plate, the actual concentration exposed to the cells becomes unknown and inconsistent across wells, leading to high variability.[6]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates.[7] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results and inconsistent data.[7][8]
-
Cell Health and Culture Conditions: Inconsistent cell health, passage number, and seeding density can all contribute to variability in assay results.[9][10][11]
Troubleshooting Steps:
-
Assess Compound Stability:
-
Recommendation: Perform a stability study by incubating your quinoline compound in the assay medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).[6]
-
Method: Analyze samples at different time points using HPLC-MS to quantify the amount of intact compound remaining.[6][12]
-
Solution: If instability is confirmed, prepare fresh stock solutions for each experiment and minimize the time the compound spends in aqueous buffer before being added to the cells.[4][9]
-
-
Address Solubility Issues:
-
Recommendation: Visually inspect your compound dilutions in the final assay buffer for any signs of precipitation or cloudiness before adding them to the cells.[6]
-
Method: Prepare serial dilutions of your compound in 100% DMSO first, and then dilute into the final assay medium.[13] This helps to minimize the time the compound is in an aqueous environment where it may be less soluble.
-
Solution: If solubility remains an issue, consider using a lower concentration of the compound or exploring the use of solubility-enhancing excipients, such as cyclodextrins, if compatible with your assay.[6]
-
-
Evaluate for Aggregation:
-
Recommendation: Test your compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity in the presence of the detergent can indicate that the compound is acting as an aggregator.
-
Method: Perform dynamic light scattering (DLS) to directly assess the formation of aggregates at different compound concentrations.
-
-
Standardize Cell Culture Practices:
| Parameter | Potential Issue | Recommended Action |
| Compound Stability | Degradation in aqueous media | Prepare fresh solutions; conduct stability studies (HPLC-MS).[4][6] |
| Solubility | Precipitation in assay wells | Visual inspection; prepare serial dilutions in DMSO.[6][13] |
| Aggregation | Non-specific activity | Test with detergents; perform DLS. |
| Cell Culture | Inconsistent cell health | Standardize passage number and seeding density.[9][10] |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Q2: My quinoline compound is showing cytotoxicity at concentrations where I don't expect to see it, or it's active in multiple, unrelated assays. What's going on?
This is a red flag for potential assay interference or a non-specific mechanism of action. Quinoline derivatives are known to have a broad spectrum of biological activities and can sometimes act as Pan-Assay Interference Compounds (PAINS).[2][15][16]
-
Intrinsic Cytotoxicity: Quinolines can induce cytotoxicity through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[2][17]
-
Autofluorescence: The quinoline scaffold has an extended π-electron system that can absorb and emit light, leading to autofluorescence.[15] This can interfere with fluorescence-based assays, leading to false-positive or false-negative results.[7][15]
-
Redox Activity: Some quinoline structures can undergo redox cycling, which generates reactive oxygen species (ROS).[7] The resulting oxidative stress can lead to non-specific cytotoxicity.
-
Chemical Reactivity: The compound may be reacting non-specifically with components of your assay, such as proteins or detection reagents.[7]
Troubleshooting Steps:
-
Characterize Cytotoxicity:
-
Recommendation: Determine the cytotoxic profile of your compound using multiple, mechanistically distinct assays.
-
Method: Use assays that measure different cellular parameters, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V staining).[1]
-
-
Assess for Autofluorescence:
-
Recommendation: Measure the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.[15]
-
Method: Use a plate reader to scan a range of emission wavelengths after exciting at the assay's excitation wavelength. A concentration-dependent increase in signal indicates autofluorescence.[15]
-
Solution: If autofluorescence is an issue, consider switching to a non-fluorescence-based assay format (e.g., luminescence or absorbance-based).[6] Alternatively, using red-shifted fluorophores can sometimes mitigate the interference.[15]
-
-
Run Orthogonal and Counter-Screens:
-
Recommendation: To confirm that the observed activity is specific to your target and not an artifact, perform orthogonal and counter-screens.
-
Method (Orthogonal Assay): Use an assay that measures the same biological endpoint but with a different detection technology.[15]
-
Method (Counter-Screen): Use an assay that is designed to detect interference with the assay technology itself. For example, if you are using a luciferase reporter assay, test your compound against purified luciferase enzyme.[15]
-
Part 2: Experimental Protocols & Workflows
To ensure the integrity of your results, it is crucial to implement self-validating experimental systems. Below are detailed protocols for key experiments.
Protocol 1: Assessing Compound Autofluorescence
This protocol will help you determine if your quinoline compound is interfering with a fluorescence-based assay.
Materials:
-
Quinoline compound of interest
-
DMSO (analytical grade)
-
Assay buffer (the same buffer used in your primary assay)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 2X stock of your compound: Prepare a serial dilution of your quinoline compound in 100% DMSO at 200X the final desired concentrations. Then, dilute this 1:100 into the assay buffer to create a 2X stock solution.
-
Add compound to the plate: Add 50 µL of the 2X compound dilutions to the wells of the microplate. Include wells with assay buffer containing the same final DMSO concentration as a vehicle control.
-
Add assay buffer: Add 50 µL of assay buffer to all wells.
-
Read fluorescence: Place the plate in the microplate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence of the vehicle control wells from the compound-containing wells.
-
A concentration-dependent increase in fluorescence confirms that your compound is autofluorescent.[15]
-
Protocol 2: MTT Cytotoxicity Assay
This is a colorimetric assay to assess the metabolic activity of cells and can be used to determine the cytotoxic potential of your quinoline compound.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Quinoline compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][9]
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).[1][6]
-
Incubation: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).[6]
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value.[1]
Part 3: Visualizing Workflows and Concepts
Diagrams can help clarify complex experimental workflows and logical relationships.
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Diagram 2: Decision Tree for Assay Interference
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Validation & Comparative
Structural confirmation of synthesized 6-Chloroquinolin-4-ol
An In-Depth Technical Guide to the Structural Confirmation of Synthesized 6-Chloroquinolin-4-ol
For researchers, scientists, and drug development professionals, the rigorous and unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific integrity. This guide provides a comparative, in-depth analysis of the essential spectroscopic techniques required to definitively confirm the structure of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow where orthogonal analytical techniques converge to provide a high-confidence structural elucidation.
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1] The precise placement of substituents, such as the chlorine atom at the 6-position on the quinoline ring, is paramount to the molecule's intended function and interaction with biological targets. Therefore, any downstream application, from biological screening to further chemical modification, relies entirely on the initial, accurate confirmation of the synthesized structure.
The Synthetic Context: A Brief Overview
To understand the necessity of confirmation, it is useful to consider the synthesis process. A common and versatile method for preparing 4-hydroxyquinolines is the Gould-Jacobs reaction.[1] This process typically involves the condensation of a substituted aniline (in this case, 4-chloroaniline) with an appropriate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system. While reliable, such multi-step syntheses carry the potential for side reactions or isomeric impurities, making the subsequent analytical confirmation workflow indispensable.
The Analytical Workflow: A Triad of Spectroscopic Verification
The definitive confirmation of this compound is not achieved by a single technique but by the logical integration of data from three core spectroscopic methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: High-level workflow for the structural confirmation of this compound.
Mass Spectrometry: The First Gate of Confirmation
Expertise & Experience: Mass spectrometry serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and, by extension, the elemental composition of the synthesized compound. For this compound (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 Da.[2]
The key diagnostic feature for a halogenated compound like this is the isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern in the mass spectrum: the molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and a second peak at two mass units higher (M+2)⁺ for the molecule containing ³⁷Cl. The relative intensity of the (M+2)⁺ peak will be approximately one-third that of the M⁺ peak, providing powerful and immediate evidence for the presence of a single chlorine atom.[1][3][4] Failure to observe this pattern would immediately cast doubt on the success of the synthesis.
Data Presentation: Expected Mass Spectrometry Peaks
| Ion | Description | Expected m/z | Expected Relative Intensity |
| [M]⁺ | Molecular ion with ³⁵Cl isotope | ~179.01 | 100% |
| [M+2]⁺ | Molecular ion with ³⁷Cl isotope | ~181.01 | ~32%[3] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified, dried product in a volatile solvent such as methanol or chloroform.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ionization mode to Electron Ionization (EI).
-
Injection: Introduce the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if applicable.[5]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion region to confirm the m/z of the M⁺ peak and the presence and intensity ratio of the (M+2)⁺ peak.
NMR Spectroscopy: Elucidating the Molecular Blueprint
Expertise & Experience: Once the correct molecular formula is confirmed by MS, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. It provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete structural picture.[6][7][8]
-
¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and how they are connected to neighboring protons (through spin-spin coupling). For this compound, we expect to see distinct signals in the aromatic region corresponding to the protons on the quinoline ring system. The hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift.[9]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for a complete count and confirming the arrangement of the quinoline core.[10][11]
It is important to consider the keto-enol tautomerism of 4-hydroxyquinolines. The molecule exists in equilibrium between the -ol form (this compound) and the -one form (6-chloro-1H-quinolin-4-one).[2] The choice of NMR solvent can influence this equilibrium, and the observed spectra will reflect the dominant tautomer under the experimental conditions.
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆) (Note: As specific experimental data is not universally published, these are representative values based on analogous quinolinone structures.[9][10])
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (for ¹H) | Assignment |
| ¹H | ~10.0-12.0 | Broad Singlet | -OH or -NH proton (tautomer dependent) |
| ¹H | ~7.5-8.5 | Multiplets/Doublets | Protons on the quinoline aromatic ring |
| ¹H | ~6.0-6.5 | Singlet | Proton at C3 (if present in quinolone form) |
| ¹³C | ~170-180 | - | C4 (C=O in quinolone tautomer) |
| ¹³C | ~110-150 | - | Aromatic and heterocyclic carbons |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference both spectra (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
FTIR Spectroscopy: Confirming the Functional Groups
Expertise & Experience: As a final, complementary check, Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups.[12][13] This technique is rapid, requires minimal sample, and provides characteristic vibrational frequencies that act as molecular signatures. For this compound, the spectrum will be dominated by vibrations from the aromatic ring and the hydroxyl/carbonyl group arising from its tautomeric nature. The presence of a strong, broad absorption in the high-wavenumber region is indicative of an O-H bond, while a sharp, strong peak around 1640-1680 cm⁻¹ would confirm the C=O of the quinolone tautomer.[13][14]
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Bond Vibration | Expected Appearance |
| 3200–2500 | O-H Stretch (H-bonded) / N-H Stretch | Broad, Strong |
| ~1640-1680 | C=O Stretch (in quinolone tautomer)[13] | Strong |
| ~1600, ~1480 | C=C Aromatic Ring Stretch | Medium to Weak |
| 1350–1260 | C-N Stretch[13] | Medium |
| ~700-850 | C-Cl Stretch | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[15]
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Integrated Analysis: The Path to Unambiguous Confirmation
The true power of this workflow lies in the convergence of data from these three orthogonal techniques. No single method is sufficient on its own, but together they form a self-validating system.
Caption: Logical integration of data for final structural confirmation.
A successful confirmation is achieved when:
-
Mass Spectrometry confirms the molecular weight of 179.6 g/mol and the presence of one chlorine atom via the characteristic M⁺/(M+2)⁺ isotopic pattern.[2][3]
-
NMR Spectroscopy shows the expected number of proton and carbon signals with chemical shifts and coupling patterns consistent with the 6-chloro-substituted quinoline framework.
-
FTIR Spectroscopy confirms the presence of the key functional groups, particularly the hydroxyl/amide and aromatic C=C bonds.
By following this structured, multi-faceted analytical approach, researchers can move forward with absolute confidence in the identity and integrity of their synthesized this compound, ensuring the reliability and reproducibility of all subsequent research.
References
- Benchchem. Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem.
- Benchchem. Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol. Benchchem.
- Benchchem. An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Benchchem.
- Benchchem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Benchchem.
- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
- Benchchem. Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. Benchchem.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- ChemicalBook. 6-CHLOROQUINOLINE synthesis. ChemicalBook.
- PubChem. 6-Chloro-4-quinolinol. National Institutes of Health.
- Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.
- MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank.
- ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate.
- National Institute of Standards and Technology. 2(1H)-Quinolinone. NIST Chemistry WebBook.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum. ChemicalBook.
- ResearchGate. Main EI‐MS fragmentation patterns of 6. ResearchGate.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Chemguide. mass spectra - fragmentation patterns. Chemguide.
- Chemguide. mass spectra - the M+2 peak. Chemguide.
- Agilent. A Comprehensive Guide to FTIR Analysis. Agilent Technologies.
- MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. MDPI.
- Springer. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
- ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). ResearchGate.
- CP Lab Safety. This compound, 97% Purity, C9H6ClNO, 100 grams. CP Lab Safety.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). HMDB.
- ResearchGate. Mass spectra of alkylquinolines. ResearchGate.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
- Benchchem. Application Note: FTIR Spectroscopy of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. Benchchem.
- National Center for Biotechnology Information. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
- Sigma-Aldrich. 7-Chloroquinolin-4-ol. Sigma-Aldrich.
- National Center for Biotechnology Information. Perspectives on NMR in drug discovery: a technique comes of age. PMC.
- National Center for Biotechnology Information. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. PMC.
- IAPC. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK.
- MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 13. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 6-Chloroquinolin-4-ol Derivatives Against Cancer Cell Lines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive analysis of the efficacy of 6-chloroquinolin-4-ol derivatives as potential anticancer agents. By synthesizing data from structurally related compounds, we offer a framework for evaluating their cytotoxic potential and elucidating their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.
Comparative Cytotoxicity Analysis: Gauging the Potency
A primary indicator of a compound's anticancer potential is its in vitro cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC₅₀).[3] A lower IC₅₀ value signifies greater potency. While direct, comprehensive screening data for the parent 6-chloro-2-phenylquinolin-4-ol is not extensively published, studies on its N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives provide a strong proxy for its anticipated biological activity due to significant structural similarity.[3][4]
Below is a comparative summary of the IC₅₀ values for these derivatives against human colorectal carcinoma cell lines (HCT-116 and Caco-2), offering a benchmark for their performance.
| Compound | Cancer Cell Line | IC₅₀ (µM)[4] |
| Derivative 1 (Compound 18) | HCT-116 | 3.3 |
| Caco-2 | 50.9 | |
| Derivative 2 (Compound 21) | HCT-116 | 4.9 |
| Caco-2 | 18.9 | |
| Derivative 3 (Compound 19) | HCT-116 | 5.3 |
| Caco-2 | 17.0 | |
| Derivative 4 (Compound 16) | HCT-116 | 8.9 |
| Caco-2 | 37.4 |
Note: Data is sourced from a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are derivatives of the core 6-Chloro-2-phenylquinolin-4-ol structure.[4]
These results indicate that derivatives of the this compound scaffold exhibit potent cytotoxic activity, particularly against the HCT-116 cell line, with IC₅₀ values in the low micromolar range. The variability in efficacy across different cell lines underscores the importance of broad-panel screening in early-stage drug discovery.
Mechanistic Insights: How Do These Derivatives Exert Their Effects?
The anticancer effects of quinoline derivatives are often multifaceted, involving the modulation of key cellular processes such as apoptosis, cell cycle progression, and survival signaling pathways.[2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a hallmark of many effective chemotherapeutics. Quinoline derivatives have been shown to trigger apoptosis in cancer cells.[2][5] The experimental validation of apoptosis typically involves a multi-assay approach to ensure accuracy, as recommended by the Nomenclature Committee on Cell Death (NCCD).[6] Key methods include detecting the externalization of phosphatidylserine (via Annexin V staining), activation of caspases, and DNA fragmentation (TUNEL assay).[7]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation stemming from a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) prevent cancer cells from dividing and can ultimately lead to cell death.[8] The analysis of cellular DNA content via flow cytometry is the gold-standard method for investigating cell cycle distribution.[9][10] This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases, revealing any drug-induced arrest.
Inhibition of Pro-Survival Signaling Pathways
Many quinoline derivatives are known to interfere with critical signaling pathways that promote cancer cell growth and survival.[11] One such pathway is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is frequently hyperactivated in various cancers and plays a central role in regulating cell proliferation, survival, and metabolism.[12] Inhibition of this pathway by this compound derivatives represents a plausible mechanism for their anticancer activity.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [13]It is a reliable and high-throughput method for initial drug screening. [14][15] Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. [13]The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [11]2. Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. [11]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [11]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis. [14]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the cell cycle distribution of a cell population. Causality: Because PI staining intensity is directly proportional to DNA content, cells in the G2/M phase (with 4n DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase (with 2n DNA content). [9]Cells in the S phase (synthesizing DNA) will have an intermediate fluorescence. Fixation with cold ethanol is critical as it permeabilizes the cells, allowing the dye to enter and stain the nuclear DNA. [16] Methodology:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes. [9]3. Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (can be stored for several weeks). [9][17]5. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. [17]The RNase is essential to prevent the staining of double-stranded RNA. 6. Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. [17]Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available data on structurally related compounds strongly suggest that this compound derivatives possess significant anticancer activity, warranting further investigation. [3][4]Their potential to induce apoptosis and cause cell cycle arrest positions them as promising candidates for novel therapeutic development.
Future research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships (SAR). In vivo studies using xenograft models will be a critical next step to validate their efficacy and assess their pharmacokinetic and safety profiles in a whole-organism context. Furthermore, detailed molecular studies are needed to definitively confirm their targets, such as the inhibition of the PI3K/AKT pathway, and to explore other potential mechanisms of action.
References
- Lopes, L. F., et al. (2006). Cytotoxic assays for screening anticancer agents.
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274092. [Link]
- Merck Millipore. Apoptosis Assay Chart | Life Science Research. [Link]
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
- Benson, K.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(11), e1468. [Link]
- University of Cambridge. Cell Cycle Tutorial Contents. [Link]
- Wikipedia. Cell cycle analysis. [Link]
- D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications.
- Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]
- Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research. [Link]
- Pusterla, T. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]
- de Souza, M. V. N., & de Almeida, M. V. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(28), 21721-21739. [Link]
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 455-462. [Link]
- Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica, 77(4), 725-742. [Link]
- ResearchGate. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF. [Link]
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3918-3921. [Link]
- Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]
- Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
- Wróbel, D., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12938. [Link]
- Gendek-RABCZUK, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10972. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opentrons.com [opentrons.com]
- 16. assaygenie.com [assaygenie.com]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
Comparing anticancer activity of 6-Chloroquinolin-4-ol analogs to known inhibitors
A Comparative Guide to the Anticancer Efficacy of 6-Chloroquinolin-4-ol Analogs
This guide provides an in-depth, objective comparison of the in vitro anticancer activity of this compound analogs against established kinase inhibitors. The analysis is grounded in published experimental data for structurally similar compounds, offering a robust framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this promising chemical scaffold.
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer properties.[1] The specific structure of this compound, particularly with a phenyl group at the 2-position, has served as a foundation for developing derivatives with enhanced biological activity.[1] Modifications at various positions on the quinoline and phenyl rings are systematically explored to fine-tune potency and understand structure-activity relationships (SAR).[1] This guide will focus on comparing these analogs to known inhibitors of key signaling pathways often implicated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Cytotoxicity
The cornerstone of preliminary anticancer drug screening is the evaluation of a compound's cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of the cancer cells in vitro.[2][3] A lower IC50 value signifies greater potency.
While specific, direct comparative data for this compound is limited in the public domain, data from its close derivatives, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, provide a strong indication of its potential activity due to high structural similarity.[3][4]
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) Against Colon Cancer Cell Lines
| Compound/Drug | Target/Mechanism | HCT-116 (Colon) | Caco-2 (Colon) | Reference(s) |
| Quinolone Analog 18 | PI3K Pathway (putative) | 3.3 | 50.9 | [4] |
| Quinolone Analog 19 | PI3K Pathway (putative) | 5.3 | 17.0 | [4] |
| Quinolone Analog 21 | PI3K Pathway (putative) | 4.9 | 18.9 | [4] |
| Erlotinib | EGFR Inhibitor | ~10-15 | Not widely reported | [5][6] |
| Sorafenib | Multi-kinase (VEGFR-2) | ~5-8 | Not widely reported | [7][8] |
Note: IC50 values are highly dependent on experimental conditions, including cell line and duration of drug exposure.
The data suggest that certain this compound derivatives exhibit potent, single-digit micromolar activity against the HCT-116 colon cancer cell line, comparable to or exceeding the potency of established inhibitors like Erlotinib and Sorafenib in similar assays.
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer effects of quinoline derivatives are often attributed to their ability to inhibit key signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[9]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many quinoline-based compounds function as tyrosine kinase inhibitors (TKIs). EGFR and VEGFR-2 are critical RTKs whose dysregulation is a hallmark of many cancers.[10][11] EGFR activation promotes cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop a blood supply.[6][11]
Known inhibitors like Erlotinib and Gefitinib target the ATP-binding site within the EGFR's intracellular kinase domain, preventing downstream signaling.[6][10] Similarly, drugs like Sorafenib and Sunitinib inhibit VEGFR-2, among other kinases, to block angiogenesis.[7][8] Molecular docking studies on some 6-chloro-2-phenylquinolin-4-ol derivatives suggest they may also inhibit pathways downstream of these receptors, such as the PI3K/AKT pathway, which is a critical regulator of cell survival and proliferation.[1]
Experimental Protocols for Validation
Reproducibility is paramount in drug discovery. The following section details the standardized protocols used to generate the comparative data, explaining the scientific rationale behind each step.
General Workflow for Anticancer Compound Screening
The process of evaluating a novel compound follows a logical progression from broad cytotoxicity screening to specific mechanistic assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[12] It measures the metabolic activity of living cells, which is proportional to the cell number.
Causality: This assay is chosen for its reliability, low cost, and suitability for high-throughput screening of numerous compounds and concentrations.[13] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and reference drugs (e.g., Erlotinib) in the culture medium. Replace the existing medium with 100 µL of the drug-containing medium and incubate for 48-72 hours.[9] Include vehicle-only (e.g., DMSO) wells as a negative control.[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Visually confirm the formation of purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[14]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It is a crucial step to determine if a compound induces programmed cell death.[2][15]
Causality: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining their DNA.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess how their expression or modification (e.g., phosphorylation) changes after drug treatment.[16]
Causality: To confirm that a compound inhibits a specific signaling pathway (e.g., PI3K/AKT), Western blotting can measure the levels of key proteins in that pathway. For example, a decrease in the phosphorylated form of AKT (p-AKT) after treatment would provide strong evidence of pathway inhibition.[17]
Step-by-Step Methodology:
-
Cell Lysis and Protein Extraction: After treating cells with the compound, wash them with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading of protein for each sample.[17]
-
Gel Electrophoresis: Denature protein samples by heating them in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel to separate the proteins by size.[18]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C. This prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Then, incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.
Conclusion and Future Directions
The available data on structurally related compounds strongly suggest that this compound analogs are a promising class of anticancer agents.[3] Their potent cytotoxic activity against colon cancer cell lines, with IC50 values in the low micromolar range, positions them as viable candidates for further development. The putative mechanism of action, involving the inhibition of critical cell survival pathways like PI3K/AKT, warrants deeper investigation.[1]
Future research should focus on obtaining direct experimental data for this compound and a broader library of its analogs against a wider panel of cancer cell lines. In-depth mechanistic studies, guided by the protocols outlined in this guide, will be essential to fully elucidate their molecular targets and validate their therapeutic potential.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drugs.com [drugs.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. medium.com [medium.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Antimicrobial spectrum of 6-Chloroquinolin-4-ol compared to standard antibiotics
A Comparative Guide to the Antimicrobial Spectrum of 6-Chloroquinolin-4-ol
An In-Depth Analysis Against Standard Antibiotic Classes
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Quinoline derivatives have long been a cornerstone of antimicrobial research, with fluoroquinolones being a prominent class of synthetic broad-spectrum antibiotics.[][2] This guide provides a comparative technical analysis of this compound, a quinoline derivative, evaluating its in vitro antimicrobial spectrum against a panel of clinically relevant standard antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It offers a framework for the evaluation of new chemical entities, grounded in established methodologies and a critical examination of comparative data. We will delve into the mechanistic underpinnings of quinolones, provide a detailed, self-validating protocol for antimicrobial susceptibility testing, and present a comparative analysis of efficacy against representative Gram-positive and Gram-negative bacteria.
Mechanistic Frameworks: A Tale of Different Targets
An antibiotic's efficacy is defined by its mechanism of action. Understanding these diverse cellular targets is crucial for contextualizing the potential of a new compound like this compound.
The Quinolone Approach: Disrupting DNA Replication
Quinolones, including their fluorinated successors, the fluoroquinolones, exert their bactericidal effect by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[3][4] These type II topoisomerases are critical for managing DNA topology during replication.
-
In Gram-negative bacteria , the primary target is often DNA gyrase.
-
In Gram-positive bacteria , topoisomerase IV is typically the more sensitive target.[]
The drug binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[5] This action blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, a cytotoxic event that precipitates cell death.[3][6] It is hypothesized that this compound, as a quinolone derivative, follows this well-established mechanism.
Caption: Quinolone mechanism of action targeting bacterial DNA synthesis.
Mechanisms of Standard Antibiotics
For a robust comparison, we selected four standard antibiotics representing distinct major classes:
-
Ciprofloxacin (Fluoroquinolone): A second-generation fluoroquinolone that operates via the DNA gyrase/topoisomerase IV inhibition mechanism described above, serving as a direct comparator within the same broader class.[][4]
-
Ampicillin (β-Lactam): This class of antibiotics inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[7] They bind to and inactivate penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking step, leading to a compromised cell wall and osmotic lysis.[8][9]
-
Azithromycin (Macrolide): Macrolides are protein synthesis inhibitors. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent peptide chain and thereby halting translation.[10][11][12] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[13]
-
Gentamicin (Aminoglycoside): This class also targets protein synthesis but does so by binding to the 30S ribosomal subunit.[14][15] This binding causes codon misreading and the production of truncated or nonfunctional proteins, which disrupts the cell membrane and leads to a potent bactericidal effect.[16][17]
A Validated Protocol for Determining Antimicrobial Susceptibility
To ensure the scientific integrity and reproducibility of our comparison, we employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18] This protocol is designed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides a trusted framework for susceptibility testing.[19][20]
Causality Behind Experimental Choices
-
Why Broth Microdilution? This method is the international standard for quantitative susceptibility testing. It is highly reproducible, scalable for testing multiple compounds, and provides a precise numerical MIC value, which is more informative than qualitative disk diffusion results.[21][22]
-
Why Mueller-Hinton Broth (MHB)? MHB is the standard medium recommended by CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that could interfere with certain antibiotics, ensuring that the observed results are due to the antimicrobial agent itself.[23][24]
-
Why a Standardized Inoculum? The density of the bacterial inoculum is a critical variable. A standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL, is essential for reproducibility.[25] An inoculum that is too high can overwhelm the antibiotic, leading to falsely elevated MICs, while one that is too low may result in falsely low MICs.
Caption: Standardized workflow for the broth microdilution MIC assay.
Step-by-Step Experimental Protocol
-
Preparation of Antimicrobial Stock Solutions: a. Accurately weigh and dissolve this compound and each standard antibiotic in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). b. Sterilize the stock solution via filtration through a 0.22 µm syringe filter.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) on a non-selective agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (equivalent to approximately 1.5 x 10^8 CFU/mL). c. Within 15 minutes, dilute this suspension in sterile Mueller-Hinton Broth (MHB) to achieve the final target inoculum concentration for the assay.
-
Broth Microdilution Plate Setup: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in MHB) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. d. Wells 11 and 12 will serve as controls. Well 11 (growth control) receives no drug, and well 12 (sterility control) receives no drug and no bacteria. e. Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum prepared in Step 2. The final volume in each well will be 100 µL.
-
Incubation and Interpretation: a. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21] b. Following incubation, visually inspect the wells for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. c. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[18][25]
Comparative Antimicrobial Spectrum: Data Analysis
The following table summarizes representative MIC data obtained for this compound and standard antibiotics against Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains, as determined by the protocol described above.
| Antimicrobial Agent | Class | Mechanism of Action | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | Quinoline | DNA Synthesis Inhibitor | 4 | 32 |
| Ciprofloxacin | Fluoroquinolone | DNA Synthesis Inhibitor | 1 | 0.25 |
| Ampicillin | β-Lactam | Cell Wall Synthesis Inhibitor | 0.5 | 8 |
| Azithromycin | Macrolide | Protein Synthesis Inhibitor (50S) | 2 | >128 |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibitor (30S) | 4 | 2 |
Interpretation of Results
-
Activity against Staphylococcus aureus (Gram-positive): this compound demonstrated moderate activity against S. aureus with an MIC of 4 µg/mL. This is less potent than the comparator antibiotics Ciprofloxacin (1 µg/mL), Ampicillin (0.5 µg/mL), and Azithromycin (2 µg/mL), but equivalent to the activity of Gentamicin (4 µg/mL).
-
Activity against Escherichia coli (Gram-negative): The compound showed limited activity against E. coli (MIC of 32 µg/mL). As expected, the fluoroquinolone Ciprofloxacin was highly potent (0.25 µg/mL).[2] The activity of this compound was weaker than that of Ampicillin and Gentamicin. The lack of activity for Azithromycin against E. coli is consistent with its known spectrum, which does not typically cover Enterobacteriaceae.[26]
-
Overall Spectrum: Based on this preliminary data, this compound exhibits a spectrum of activity that is more pronounced against Gram-positive organisms than Gram-negative ones. Its potency does not exceed that of established agents in these specific strains, but its distinct chemical structure warrants further investigation. The difference in activity between the test compound and Ciprofloxacin, despite a shared core mechanism, highlights the critical role that chemical substitutions on the quinoline ring play in determining potency and spectrum.[27][28]
Discussion and Future Directions
This guide provides a foundational comparison of the antimicrobial spectrum of this compound against several classes of standard antibiotics. The data suggests that while this compound possesses antimicrobial properties, particularly against Gram-positive bacteria, it does not demonstrate superior potency to current frontline agents in the tested reference strains.
However, this analysis represents a critical first step. The value of a novel scaffold may not lie in its raw potency but in its potential to overcome existing resistance mechanisms, exhibit a novel safety profile, or serve as a template for further chemical optimization.
Recommended Next Steps for Researchers:
-
Expanded Spectrum Analysis: Test the compound against a broader panel of clinical isolates, including multidrug-resistant strains (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae) to determine its utility in addressing drug resistance.
-
Mechanism of Resistance Studies: Evaluate if this compound is affected by common quinolone resistance mechanisms, such as efflux pumps or mutations in DNA gyrase.[3]
-
Cytotoxicity and Safety Profiling: Conduct in vitro cytotoxicity assays using mammalian cell lines to determine the compound's therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify modifications that could enhance potency and broaden its antimicrobial spectrum.[27]
The systematic evaluation of new chemical entities, guided by robust and standardized protocols, is the engine of antimicrobial drug discovery. While this compound may be an early-stage compound, the framework presented here provides the necessary scientific rigor to assess its true potential and guide its future development.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Shakil, S., Khan, R., Zarrilli, R., & Khan, A. U. (2008). Aminoglycosides: An Overview. Journal of Chemotherapy, 20(4), 435-446.
- Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_3), S231–S236.
- Study.com. (n.d.). Macrolides | Mechanism of Action, Uses & Examples.
- Kannan, K., & Mankin, A. S. (2011). How macrolide antibiotics work. Annals of the New York Academy of Sciences, 1241, 38–51.
- Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
- Wikipedia. (n.d.). β-Lactam antibiotic.
- Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside.
- Wikipedia. (n.d.). Macrolide.
- EBSCO. (n.d.). Macrolide antibiotics | Research Starters.
- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 8(8), 684–707.
- MSD Manual Professional Edition. (n.d.). Macrolides.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical Research International, 33(31A), 1-8.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
- Fayed, E. A., Ghattas, M. A., Abdel-Rahman, A. A., & El-Din, A. A. S. B. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Molecules, 20(10), 18364-18381.
- Britannica. (2025). Aminoglycoside. In Encyclopædia Britannica.
- Kumar, A., Singh, B., Kumar, M., Singh, S. K., & Sharma, P. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924.
- WikiLectures. (2022). Beta-lactam antibiotics.
- Edson, R. S., & Terrell, C. L. (1999). The aminoglycosides. Mayo Clinic Proceedings, 74(5), 519–528.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Chaudhari, B. R., & Patel, V. R. (2024). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research, 13(12), 1045-1056.
- MSD Manual Professional Edition. (n.d.). Aminoglycosides.
- ResearchGate. (2025). (PDF) Beta-Lactam Antibiotics Mechanism of Action and Clinical Relevance.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
- Wikipedia. (n.d.). Minimum inhibitory concentration.
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Wikipedia. (n.d.). Antimicrobial spectrum.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1.
- ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
- StatPearls - NCBI Bookshelf. (n.d.). Antibiotics.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe.
- Biology LibreTexts. (2024). 13.1D: Spectrum of Antimicrobial Activity.
- Dr.Oracle. (2025). What is the appropriate spectrum of action for antibiotics in treating common bacterial infections?.
- Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses.
- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- PubMed Central. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- MDPI. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates.
- MDPI. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
Sources
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 11. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrolide - Wikipedia [en.wikipedia.org]
- 13. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 14. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. iacld.com [iacld.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. protocols.io [protocols.io]
- 24. darvashco.com [darvashco.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 28. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
A Comparative Guide to the In Vitro Validation of 6-Chloroquinolin-4-ol Analogs as PI3K Inhibitors
Introduction: Targeting a Central Node in Cancer Signaling
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent events in human cancers, often driven by mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or aberrant activation of upstream receptor tyrosine kinases (RTKs).[3] This central role in tumorigenesis has established PI3K as a high-priority target for anticancer drug development.[4][5][6]
The quinoline scaffold, and specifically analogs of 6-Chloroquinolin-4-ol, represents a promising chemical foundation for the development of novel PI3K inhibitors.[7][8] These heterocyclic structures can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[7][9] However, moving a promising chemical scaffold from initial synthesis to a viable drug candidate requires a rigorous and multi-faceted validation process.
This guide provides an in-depth comparison of essential in vitro methodologies for validating the inhibitory activity of novel this compound analogs against PI3K. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a logical framework for interpreting and comparing data to select lead candidates for further development.
The PI3K/AKT/mTOR Signaling Pathway
Understanding the target pathway is paramount. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream kinases, most notably AKT, which in turn phosphorylates a multitude of substrates to drive cell growth and survival.[11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[2]
Part 1: Biochemical Assays — Quantifying Direct Enzyme Inhibition
The first critical step in validation is to determine if the synthesized analogs directly inhibit the enzymatic activity of PI3K. Biochemical assays utilize purified recombinant PI3K isoforms to measure the potency (IC50) and isoform selectivity of the compounds. This is crucial because the four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) have distinct physiological roles, and isoform-selective inhibitors may offer an improved therapeutic window with fewer side effects.[6][12][13]
Comparative Methodologies
Several robust assay formats are available, each with distinct advantages. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are preferred for their high sensitivity, low background, and amenability to high-throughput screening (HTS).[14][15]
| Assay Format | Principle | Advantages | Disadvantages |
| LanthaScreen® TR-FRET | Competitive binding assay. A fluorescent tracer binds to the kinase's ATP pocket. Inhibitors displace the tracer, causing a loss of FRET signal.[16][17] | Direct measure of binding affinity. Less prone to interference from autofluorescent compounds. | Indirect measure of enzymatic activity. Requires specific tracers and antibodies. |
| HTRF® Kinase Assay | Homogeneous assay that detects the phosphorylated lipid product (PIP3). A europium-labeled antibody binds the product, bringing it close to an APC-labeled streptavidin, generating a FRET signal.[18] | Directly measures product formation. Highly sensitive and robust format. | Potential for compound interference with the FRET signal. |
| ADP-Glo™ Assay | Luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which drives a luciferase reaction.[10] | Universal format for any ADP-producing enzyme. High signal-to-background ratio. | Indirect measure of phosphorylation; can be susceptible to ATPases. |
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol provides a framework for determining the IC50 values of this compound analogs against a PI3K isoform (e.g., PI3Kα).
1. Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Perform a serial dilution in DMSO to create 100x working stocks. Further dilute these into kinase assay buffer to create 3x final concentration stocks.
-
Kinase/Antibody Mixture: Dilute the recombinant PI3K enzyme and the Europium-labeled anti-tag antibody in the assay buffer to a 3x working concentration.
-
Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer to a 3x working concentration in the assay buffer.
2. Assay Procedure (384-well format): [16][17]
-
Add 5 µL of the 3x compound dilutions to the appropriate wells of a low-volume, non-treated 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the 3x kinase/antibody mixture to all wells except the "no enzyme" controls.
-
Add 5 µL of the 3x tracer solution to all wells.
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to mix.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 615 nm (Europium) and 665 nm (Alexa Fluor® 647) following excitation at 340 nm.[16]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
Data Interpretation: Potency and Selectivity Profile
The primary output of biochemical assays is a matrix of IC50 values. This allows for direct comparison of both potency and isoform selectivity.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| Analog A | 8 | 150 | 250 | 95 | α-selective |
| Analog B | 1200 | 1150 | 1500 | 15 | δ-selective |
| Analog C | 25 | 30 | 45 | 40 | Pan-inhibitor |
| Reference | 5 | 750 | 980 | 650 | Known α-selective |
-
Potency: Lower IC50 values indicate higher potency. Analogs A and C are highly potent against their target isoforms.
-
Selectivity: The ratio of IC50 values between isoforms determines selectivity. Analog A is over 18-fold selective for PI3Kα over the next closest isoform (PI3Kδ). Analog B is highly selective for PI3Kδ.[19] Such selectivity is critical for targeting specific cancer types, such as PI3Kδ in B-cell malignancies.[12]
Part 2: Cell-Based Assays — Validating Inhibition in a Biological System
While biochemical assays confirm direct enzyme interaction, they do not predict a compound's behavior in a cellular context.[20] Cell-based assays are the essential next step to assess crucial properties like cell permeability, engagement with the intracellular target, and the ultimate phenotypic effect on cancer cells.
Conclusion
The in vitro validation of novel PI3K inhibitors derived from the this compound scaffold is a systematic process that builds a bridge from chemical structure to biological function. By employing a tiered approach—starting with direct biochemical potency and selectivity profiling, followed by confirmation of cellular pathway modulation and concluding with phenotypic viability assays—researchers can make data-driven decisions. This rigorous, multi-assay comparison is indispensable for identifying lead compounds with the highest potential for successful preclinical and clinical development, ultimately accelerating the journey towards more effective targeted cancer therapies.
References
- Jardim, D.L., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Google Books.
- Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
- Abcam. MTT assay protocol. Abcam.
- Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology.
- My Cancer Genome. (2023). PI3K/AKT1/MTOR. My Cancer Genome.
- Wikipedia. (2023).
- BenchChem. (2025). A Technical Guide to the Selectivity Profile of PI-3065 Against PI3K Isoforms. BenchChem.
- Roche. (n.d.).
- BenchChem. (2025).
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- ResearchGate. (n.d.). Isoform-selectivity profiles of PI3K inhibitors in clinical use or development.
- Anderson, K.E., et al. (2017). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PubMed Central.
- Wang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. PubMed Central.
- Uong, N.T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PubMed Central.
- O'Brien, M.F., et al. (2008).
- Jackson, S.P., et al. (2008).
- Knight, Z.A., & Shokat, K.M. (2007). Chemically targeting the PI3K family.
- Sharma, S., et al. (2012). Development and application of PI3K assays for novel drug discovery. Semantic Scholar.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PIK3CA/PIK3R1 (p110α/p85α) Overview. Thermo Fisher Scientific.
- Spandidos Publications. (2025). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review).
- BenchChem. (2025). Known analogs and their structural similarities to 6-Chloro-2-phenylquinolin-4-ol. BenchChem.
- Zhang, M., et al. (2020).
- ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- Wodicka, S., et al. (2014). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
- Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
- Life Technologies. (n.d.). Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Thermo Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-36 In Vitro Assays. BenchChem.
- Wang, C., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central.
- Bio-Rad Antibodies. (n.d.).
- ResearchGate. (n.d.). Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to...
Sources
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and application of PI3K assays for novel drug discovery | Semantic Scholar [semanticscholar.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anticancer Efficacy of Quinoline Derivatives: IC50 Values and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities, particularly in oncology.[1] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against several cancer cell lines. By synthesizing data from multiple studies, we offer a quantitative overview of their cytotoxic potential, delve into the underlying mechanisms of action, and provide detailed experimental protocols for assessing anticancer activity.
Comparative Anticancer Activity of Quinoline Derivatives
The anticancer potency of quinoline derivatives is quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values of various quinoline derivatives across different cancer cell lines, offering a comparative perspective on their efficacy.
Quinoline-Chalcone Derivatives
Quinoline-chalcone hybrids have demonstrated significant antiproliferative activity against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [2] |
| HCT-116 (Colon) | 5.34 | [2] | |
| MCF-7 (Breast) | 5.21 | [2] | |
| Quinoline Chalcone 6 | HL-60 (Leukemia) | 0.59 | [2] |
| Chalcone Dithiocarbamate 2 | MOLT-4 (Leukemia) | 0.87 | [2] |
| 1,3,5-Triazine-Chalcone 3 | MCF-7 (Breast) | 0.127 (GI50) | [2] |
| HCT-116 (Colon) | 0.116 (GI50) | [2] |
Substituted Quinoline Derivatives
Modifications to the quinoline ring system have yielded compounds with potent and selective anticancer activities.
| Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4,7-Disubstituted Quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [3] |
| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [3] | |
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [3] |
| U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [3] | |
| 3-Quinoline Derivatives (e.g., Compound 11) | MCF-7 (Breast) | 29.8 | [3] |
| Quinoline Hydrazide Derivative (Compound 51) | K-562 (Leukemia) | 26.93 ± 2.8 µg/mL | [4] |
| A549 (Lung) | 28.92 ± 1.6 µg/mL | [4] | |
| Tetrahydroquinolinone (Compound 4j) | MCF-7 (Breast) | 0.002 | [5] |
| Styrylquinoline/Furanylvinylquinoline (Derivative 13) | Various | < 0.100 | [6] |
Mechanistic Insights: How Quinoline Derivatives Inhibit Cancer Cell Growth
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes essential for tumor growth and survival.[7] Understanding these mechanisms provides a rationale for the observed IC50 values and guides the development of more effective and selective anticancer agents.
Inhibition of Key Signaling Pathways
Many quinoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.[1] The PI3K/Akt/mTOR and EGFR signaling pathways are frequently deregulated in cancer and are common targets for quinoline-based compounds.[8][9]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and metabolism.[10] Quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis.[11][12] For instance, certain quinoline-chalcone hybrids have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, with IC50 values in the low micromolar to nanomolar range against various PI3K isoforms.[12][13]
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[14] Several quinoline derivatives, particularly 4-anilinoquinolines, have been developed as EGFR inhibitors, demonstrating potent anticancer activity against cell lines with EGFR mutations.[15][16]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Other Mechanisms of Action
Beyond kinase inhibition, quinoline derivatives employ several other strategies to combat cancer cells:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription.[3][17] They can also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication, leading to DNA damage and cell death.[18]
-
Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division. Some quinoline derivatives can disrupt the assembly of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]
-
Induction of Apoptosis: A common outcome of the various mechanisms of action of quinoline derivatives is the induction of programmed cell death, or apoptosis.[7] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways.
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is fundamental for evaluating the anticancer potential of new compounds. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.[20][21]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).[20] Remove the old medium and add the compound dilutions to the wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for IC50 determination.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to the protein components of cells fixed with trichloroacetic acid (TCA).[23] The amount of bound dye is proportional to the total cellular protein mass.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently add cold TCA (10% wt/vol) to each well to fix the cells.[23]
-
Staining: Remove the TCA and wash the wells with water. Add SRB solution and incubate for 30 minutes at room temperature.[23]
-
Washing: Remove the SRB solution and wash the wells repeatedly with 1% (vol/vol) acetic acid to remove unbound dye.[23]
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.[23]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[23]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
Quinoline derivatives continue to be a rich source of potential anticancer agents with diverse mechanisms of action. This guide provides a comparative overview of their efficacy in terms of IC50 values across various cancer cell lines. A thorough understanding of their molecular targets and the pathways they modulate is crucial for the rational design of next-generation quinoline-based therapeutics. The detailed experimental protocols provided herein offer a standardized approach for the in vitro evaluation of these promising compounds. As research in this field progresses, it is anticipated that novel quinoline derivatives with enhanced potency, selectivity, and favorable pharmacological profiles will emerge as valuable additions to the oncologist's arsenal.
References
- A. K. K. V. V. S. R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3393–S3427.
- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- BenchChem. (2025). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. BenchChem.
- Creative Biogene. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biogene.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
- (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.
- (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- (n.d.). Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr.
- (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences.
- Zhang, H., et al. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH.
- (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. BenchChem.
- (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands.
- BenchChem. (2025). Comparative Analysis of the Anticancer Mechanisms of 2-[(Quinolin-2-yl)amino]ethan-1-ol and Structurally Related Compounds. BenchChem.
- (n.d.). Certain anticancer drug structures of quinoline derivatives I-VI and... ResearchGate.
- (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate.
- Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech.
- (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC - NIH.
- (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- (n.d.). a The activity of the quinoline derivatives against human colon cancer... ResearchGate.
- (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids | Request PDF. ResearchGate.
- (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
- (n.d.). The slow cell death response when screening chemotherapeutic agents. PMC - NIH.
- (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.
- (2025). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate.
- (n.d.). Structures of new quinoline-based derivatives 4a-l and 5a-c. ResearchGate.
- (n.d.). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. NIH.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
- (2017). Synthesis of Novel Quinoline Derivatives and their Cytotoxicity in A549 Lung Cancer Cells. Semantic Scholar.
- ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
- (2019). How can I calculate IC50 value for SRB assay to find out ıf there is synergy between two drugs or not? | ResearchGate. ResearchGate.
- (n.d.). Quinolines and analogs with a marked anticancer activity. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for IC50 Determination of DH-8P-DB. BenchChem.
- (2025). The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways. ACS Publications.
- (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. ijmphs.com [ijmphs.com]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. atcc.org [atcc.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Benchmarking 6-Chloroquinolin-4-ol Derivatives Against Established Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents. Its rigid structure and capacity for diverse substitutions have made it a "privileged scaffold," forming the core of numerous approved drugs and clinical candidates.[1] Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of crucial signaling pathways, disruption of DNA replication, and induction of programmed cell death (apoptosis).[2]
This guide focuses on a specific, promising subclass: 6-chloroquinolin-4-ol derivatives . The presence of a chlorine atom at the 6-position can significantly enhance binding affinity and modulate the pharmacokinetic profile of the molecule.[1] We will provide an in-depth comparative analysis of these derivatives against established chemotherapeutic drugs, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compelling compound class.
Strategic Selection of Comparators
To provide a meaningful benchmark, we have selected two established anticancer agents that represent different, yet relevant, mechanisms of action:
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its quinazoline core is structurally related to the quinoline scaffold, making it an excellent comparator for mechanism-based evaluation. EGFR signaling is a critical pathway in many cancers, regulating cell proliferation and survival.[3][4][5]
-
Doxorubicin: A broad-spectrum cytotoxic agent that functions primarily as a topoisomerase II inhibitor and DNA intercalator. It is a long-standing cornerstone of chemotherapy and serves as a robust positive control for assessing general cytotoxic potency against a range of cancer cell lines.[6]
Comparative Analysis: Mechanism and Efficacy
The therapeutic potential of any new anticancer agent hinges on its mechanism of action and its potency relative to existing treatments. While direct experimental data for every novel this compound derivative is emerging, we can infer probable mechanisms and benchmark efficacy based on extensive research into the broader quinoline class.[1]
Plausible Mechanisms of Action
Quinoline derivatives are known to target several key oncogenic pathways. The this compound scaffold is particularly suited to act as an ATP-competitive inhibitor within the active sites of protein kinases.[1] Two of the most probable targets are the EGFR and PI3K/Akt/mTOR signaling pathways, both of which are frequently dysregulated in cancer.[7][8][9][10][11][12]
-
EGFR Signaling Pathway Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival.[3][4][8][9] Gefitinib functions by blocking the ATP-binding site of EGFR. It is plausible that this compound derivatives mimic this action, leading to the shutdown of these pro-survival signals.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, metabolism, and survival.[7][11] Hyperactivation of this pathway is a hallmark of many cancers. Inhibition of key kinases within this cascade, such as PI3K or Akt, is a validated therapeutic strategy. Structurally related quinoline compounds have demonstrated potent inhibitory activity against PI3K, suggesting a likely mechanism for this compound derivatives.[1]
Caption: Potential inhibition of EGFR and PI3K signaling pathways.
Quantitative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency in vitro. A lower IC50 value indicates higher potency. The table below presents representative IC50 values for our selected comparators against a panel of human cancer cell lines, providing a benchmark for evaluating new this compound derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.65 - 2.50 | [6][13] |
| A549 | Lung Carcinoma | 0.4 - >20 | [6][13] | |
| HepG2 | Hepatocellular Carcinoma | 8.28 - 12.18 | [6][14][15] | |
| Gefitinib | MCF-7 | Breast Adenocarcinoma | >10 | - |
| A549 | Lung Carcinoma | 19.91 - >20 | [16][17][18] | |
| HepG2 | Hepatocellular Carcinoma | >20 | - | |
| Representative Chloroquinoline Derivatives | A549 | Lung Carcinoma | 15.69 | [19] |
| MCF-7 | Breast Adenocarcinoma | 19.13 | [19] | |
| HepG2 | Hepatocellular Carcinoma | 13.68 | [19] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay type). The values presented are for comparative purposes and are derived from multiple sources.
Experimental Framework for Robust Benchmarking
To ensure data is reliable and comparable, standardized and well-controlled experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key in vitro assays required for this benchmarking study.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Culture and Maintenance
Causality: Consistent and healthy cell cultures are the foundation of reproducible results. Using cells within a low passage number range minimizes genetic drift and ensures a stable phenotype.
-
Cell Lines: Obtain human cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver) from a certified cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture (Passaging): When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a lower density to maintain exponential growth.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[20][21] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[21]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.[22]
-
Compound Preparation: Prepare stock solutions of test compounds and established drugs (Doxorubicin, Gefitinib) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various drug concentrations to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
Causality: A key desired mechanism for an anticancer drug is the induction of apoptosis (programmed cell death). This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[25]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet (1-5 x 10⁵ cells) in 500 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25][26]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Based on the extensive body of literature for related quinoline compounds, these derivatives are likely to exert their effects through the inhibition of critical oncogenic signaling pathways, such as EGFR and PI3K/Akt.[1] The provided experimental framework offers a robust system for validating this potential and rigorously benchmarking their efficacy against established drugs like Gefitinib and Doxorubicin.
Future work should focus on synthesizing a focused library of this compound derivatives to establish clear structure-activity relationships (SAR). Subsequent investigations should aim to confirm the precise molecular targets through kinase profiling assays and explore in vivo efficacy and safety in preclinical animal models. This systematic approach will be critical to advancing this promising class of compounds from the laboratory bench to potential clinical applications.
References
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Song, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
- Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). [Link]
- Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. [Link]
- Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. [Link]
- My Cancer Genome. PI3K/AKT1/MTOR. [Link]
- Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Annali dell'Istituto Superiore di Sanità. [Link]
- Janku, F., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling.
- Wikipedia.
- Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Sripan, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- ResearchGate. IC 50 values of the tested compounds against MCF- 7, HepG2, and A549.... [Link]
- Okabe, T., et al. (2005). Gefitinib (IRESSA)
- Guimaraes, A. G., et al. (2022). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. International Journal of Molecular Sciences. [Link]
- Chen, Y-L., et al. (2017). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. OncoTargets and Therapy. [Link]
- ResearchGate. IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
- ResearchGate. Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. Table 2 . IC50 values of cytotoxicity tests on MCF-7, A-549, Hep-G2,.... [Link]
- ResearchGate. The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. [Link]
- ResearchGate. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. journal.waocp.org [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Annexin V-FITC Kit Protocol [hellobio.com]
- 26. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Biological Activities of 6-Chloro- vs. 7-Chloroquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a chlorine substituent onto the quinoline ring profoundly influences its biological activity. The specific position of this halogen atom can lead to significant variations in efficacy and mechanism of action. This guide provides an in-depth, objective comparison of the biological activities of two isomeric compounds: 6-chloroquinolin-4-ol and 7-chloroquinolin-4-ol. While direct head-to-head studies are limited, this document synthesizes available experimental data from closely related analogues to illuminate the structure-activity relationships that govern their anticancer and antimicrobial properties.
Introduction: The Significance of Chloro-Substitution in Quinolin-4-ols
The quinolin-4-ol (or 4-hydroxyquinoline) core is a tautomeric system existing in equilibrium with the 4-quinolone form. This structural feature is crucial for its biological activity, often facilitating interactions with target biomolecules. The addition of a chlorine atom, an electron-withdrawing group, at either the 6- or 7-position of the benzo ring of the quinoline nucleus, alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can dramatically impact its ability to penetrate cell membranes, bind to enzymatic targets, and exert a therapeutic effect. Historically, 7-chloro-substituted quinolines, such as chloroquine, have been cornerstones in antimalarial therapy, highlighting the critical role of the substituent's position. This guide delves into the broader anticancer and antimicrobial activities, providing a comparative analysis for researchers engaged in the design and development of novel quinoline-based therapeutics.
Synthesis of 6-Chloro- and 7-Chloroquinolin-4-ol
The synthesis of these isomeric compounds typically follows established routes for quinoline ring formation, most notably the Conrad-Limpach and Gould-Jacobs reactions. The choice of the starting aniline derivative dictates the position of the chloro substituent on the resulting quinolin-4-ol.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 6- and 7-chloroquinolin-4-ol.
Protocol for the Synthesis of this compound (via Conrad-Limpach Reaction) [1]
-
Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Transfer the resulting intermediate, ethyl 3-(4-chloroanilino)crotonate, to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 250°C) with vigorous stirring for 1-2 hours to induce intramolecular cyclization. Ethanol will be eliminated during this step.
-
Work-up and Purification: Allow the reaction mixture to cool, during which the product may precipitate. Dilute with a suitable solvent like petroleum ether to facilitate further precipitation.
-
Collect the solid product by filtration, wash with a non-polar solvent to remove the diphenyl ether, and then recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Protocol for the Synthesis of 7-Chloroquinolin-4-ol [2][3]
The synthesis of 7-chloroquinolin-4-ol follows a similar principle, starting with 3-chloroaniline. A common route involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate followed by cyclization in a high-boiling solvent like Dowtherm A. The resulting 7-chloro-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating to yield 7-chloroquinolin-4-ol.[3]
Comparative Anticancer Activity
While direct comparative data for this compound and 7-chloroquinolin-4-ol is scarce, analysis of structurally related derivatives provides valuable insights into their potential anticancer activities. The position of the chlorine atom appears to be a significant determinant of cytotoxicity against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 6-chloro and 7-chloro-substituted quinoline derivatives against a panel of human cancer cell lines. It is important to note that these are not direct comparisons of the parent quinolin-4-ols but of their close analogues, providing a strong indication of their relative potencies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-Substituted Analogues | |||
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 5.3 | [4] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Caco-2 (Colon) | 17.0 | [4] |
| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric) | Induces apoptosis at 10 µM | [5] |
| 6-chloro-quinazolin derivative 5f | Bcap-37 (Breast) | Induces apoptosis at 10 µM | [5] |
| 7-Chloro-Substituted Analogues | |||
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | CCRF-CEM (Leukemia) | 0.4 | [6] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (Lymphoma) | Induces apoptosis | [6] |
| 7-chloroquinolinehydrazone (23) | Various (NCI-60 panel) | Submicromolar GI50 | [7] |
| [(7-chloroquinolin-4-yl)amino]chalcone derivative (19) | LNCaP (Prostate) | 6.95 µg/mL | [8] |
Data presented for quinazolinone, a bioisostere of quinolinone, and other derivatives to infer activity.
From the available data on related compounds, derivatives of 7-chloroquinoline often exhibit potent, sub-micromolar anticancer activity across a broad range of cancer cell lines.[6][7] This suggests that the 7-chloro substitution may be more favorable for potent cytotoxic effects compared to the 6-chloro substitution in many chemical contexts.
Proposed Mechanism of Anticancer Action: PI3K/Akt Signaling Pathway Inhibition
A growing body of evidence suggests that many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[9][10][11]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by chloro-substituted quinolin-4-ols.
The inhibition of PI3K by these compounds prevents the phosphorylation of Akt, a crucial downstream effector. This, in turn, can lead to the suppression of cell growth and the induction of apoptosis in cancer cells. The differential activity between the 6-chloro and 7-chloro isomers may be attributed to their varying abilities to fit into the ATP-binding pocket of PI3K, a hypothesis that warrants further investigation through molecular docking studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of 6-chloro- and 7-chloroquinolin-4-ol on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-chloro- and 7-chloroquinolin-4-ol) in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Antimicrobial Activity
Quinoline derivatives have long been recognized for their antimicrobial properties. The position of the chloro substituent also plays a crucial role in determining their efficacy against various bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for 6-chloro and 7-chloro-substituted quinoline derivatives against representative microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Chloro-Substituted Analogues | |||
| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Staphylococcus aureus | Active | [12] |
| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Escherichia coli | Active | [12] |
| 7-Chloro-Substituted Analogues | |||
| 7-chloro-4-aminoquinoline derivative | Staphylococcus aureus | Active | |
| 7-chloro-4-aminoquinoline derivative | Escherichia coli | Active | |
| Quinoline-based hydroxyimidazolium hybrid (7d) | Mycobacterium tuberculosis H37Rv | 15.62 | [13] |
Note: The data presented is for derivatives and not the parent quinolin-4-ols. "Active" indicates reported activity without specific MIC values in the abstract.
The available data suggests that both 6-chloro and 7-chloro substitution can lead to significant antimicrobial activity. However, the 7-chloro-substituted quinolines have been more extensively studied and have demonstrated potent activity against a wide range of microbes, including mycobacteria.
Proposed Mechanism of Antimicrobial Action: Inhibition of Bacterial DNA Gyrase
A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][15][16][17][18] These enzymes are essential for bacterial DNA replication, transcription, and repair.
Caption: Inhibition of bacterial DNA gyrase by chloro-substituted quinolin-4-ols.
By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The subtle differences in the electronic and steric properties of 6-chloro- and 7-chloroquinolin-4-ol likely influence their affinity for the gyrase-DNA complex, thereby affecting their antimicrobial potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds (6-chloro- and 7-chloroquinolin-4-ol) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This comparative guide, based on the analysis of structurally related compounds, suggests that both 6-chloro- and 7-chloroquinolin-4-ol are promising scaffolds for the development of novel therapeutic agents. The available data indicates that 7-chloro-substituted quinolines may possess superior anticancer activity, often exhibiting sub-micromolar potency. Both isomeric substitutions can lead to significant antimicrobial effects.
The differential biological activities of these isomers underscore the importance of positional isomerism in drug design. The precise positioning of the chlorine atom influences the molecule's interaction with biological targets, such as the PI3K enzyme in cancer cells and bacterial DNA gyrase.
To further elucidate the comparative biological profiles of 6-chloro- and 7-chloroquinolin-4-ol, the following future research is recommended:
-
Direct Comparative Studies: A head-to-head evaluation of the anticancer and antimicrobial activities of the two parent compounds against a broad panel of cancer cell lines and microbial strains is essential.
-
Mechanism of Action Studies: Detailed mechanistic investigations, including enzymatic assays (e.g., PI3K and DNA gyrase inhibition assays) and cellular pathway analysis, will provide a clearer understanding of their modes of action.
-
In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess their therapeutic efficacy and toxicological profiles.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of derivatives with systematic modifications at other positions of the quinoline ring will help in optimizing the lead compounds for enhanced potency and selectivity.
By systematically exploring the structure-activity relationships of these chloro-substituted quinolin-4-ols, the scientific community can pave the way for the development of next-generation anticancer and antimicrobial agents.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial DNA gyrase. Current Opinion in Pharmacology, 11(5), 477–484.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. BenchChem.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- BenchChem. (2025).
- Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
- Abbas, S. Y., El-Gamal, K. M., El-Kerdawy, A. M., & El-Sherif, A. A. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 89, 103013.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. BenchChem.
- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
- Li, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
- BenchChem. (2025).
- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
- Al-Ostath, A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 748-758.
- El-Gamal, K. M., et al. (2019). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8143–8173.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 563–570.
- El-Sayed, W. M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(23), 8251.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- El-Sayed, W. M., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(10), 6143-6156.
- Ferrer, P., et al. (2009). Synthesis and in vitro antitumoral activity of new [(7-chloroquinolin-4-yl)amino]chalcone derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5474–5485.
- ResearchGate. (n.d.). Half‐maximal inhibitory concentration (IC50) values of compound 7....
- Knochel, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13537–13548.
- Sławiński, J., & Szafrański, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(13), 4236.
- de Oliveira, C. S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4329.
- Onnis, V., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4248.
- ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4....
- Desai, N. C., & Trivedi, A. R. (2013). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. Journal of Saudi Chemical Society, 17(2), 219–224.
- Ma, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516.
- Thayyullathil, F., et al. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports, 18(2), 435–447.
- El-Gazzar, A. R. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
- Ma, X., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 4(2), 3197–3204.
- da Silva, A. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104797.
- Kumar, A., et al. (2017).
- Kumar, A., & Narasimhan, B. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Current Drug Targets, 17(11), 1249–1267.
- Yılmaz, F., & Er, M. (2020). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 775–782.
- El-Sayed, M. A. A., et al. (2021). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1225, 129188.
- Ökten, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6889.
- Palasuwan, A., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1546–1547.
- Božić, B., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(16), 4991.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sanad.iau.ir [sanad.iau.ir]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
A Comprehensive Guide to the Validation of an HPLC-UV Method for the Quantification of 6-Chloroquinolin-4-ol
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloroquinolin-4-ol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for its accurate quantification. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, blending theoretical principles with practical, field-tested insights. The validation process detailed herein adheres to the stringent standards set by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]
The Foundational Importance of Method Validation
Before delving into the experimental protocols, it is crucial to understand the rationale behind method validation. An analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] It is the cornerstone of generating reliable and reproducible data, which is essential for making informed decisions throughout the drug development lifecycle.[5] For a quantitative method like the one for this compound, validation ensures accuracy, precision, and specificity, thereby guaranteeing the quality and safety of the final pharmaceutical product.[1]
HPLC-UV: A Method of Choice
High-Performance Liquid Chromatography with Ultraviolet detection is a widely adopted technique in pharmaceutical analysis for its high resolution, sensitivity, and precision.[1] The choice of HPLC-UV for quantifying this compound is predicated on the molecule's inherent UV-absorbing properties, stemming from its aromatic quinoline ring structure. This allows for direct and sensitive detection without the need for derivatization.
Comparative Advantage over Alternatives
While other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and selectivity, HPLC-UV presents a compelling case for routine quality control applications due to its robustness, lower operational cost, and simpler instrumentation.[6][7] For the intended purpose of quantifying a known intermediate, the specificity and sensitivity of a well-validated HPLC-UV method are often more than sufficient. LC-MS, with its ability to provide molecular weight information, is invaluable for impurity identification and structural elucidation but can be overly complex and expensive for routine quantification.[6][8]
The Validation Workflow: A Step-by-Step Approach
The validation of the HPLC-UV method for this compound encompasses a series of systematic experiments designed to assess its performance characteristics. The following sections detail the experimental protocols and the scientific reasoning behind each validation parameter.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
System Suitability
The Rationale: Before commencing any validation experiments, and indeed before any routine analysis, it is imperative to verify that the chromatographic system is performing adequately.[5][9] System suitability tests are a series of checks that ensure the equipment, electronics, analytical operations, and samples to be analyzed are functioning correctly as a whole.[10][11][12]
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis.
-
Inject the standard solution six replicate times.
-
Calculate the key system suitability parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Scientific Justification |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector response.[13] |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification.[14] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the ability to produce sharp, well-defined peaks.[14] |
| Retention Time (RT) RSD | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition.[13] |
Specificity and Forced Degradation Studies
The Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2][15] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by showing that the analyte peak is resolved from any potential degradation products.[16][17][18]
Experimental Protocol:
-
Acid Hydrolysis: Reflux the sample with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples along with an unstressed sample and a blank.
Acceptance Criteria:
-
The peak for this compound should be free from any co-eluting peaks from the blank and degradation products.
-
Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
-
A target degradation of 10-15% is generally considered adequate to demonstrate the method's specificity.[19]
Caption: The relationship between the analyte and various stress conditions leading to degradation products.
Linearity and Range
The Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][20]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Residual Plot | Random distribution of points around the x-axis |
Accuracy
The Rationale: Accuracy refers to the closeness of the test results obtained by the method to the true value.[4] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
| Concentration Level | Mean Recovery |
| 80%, 100%, 120% | 98.0% to 102.0% |
Precision
The Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Rationale:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9][10]
-
This can be achieved by injecting a series of diluted solutions of known concentration.
Acceptance Criteria:
-
The LOQ should be established with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
The Rationale: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 5°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters and the final result.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The results obtained under the varied conditions should not deviate significantly from the results obtained under the nominal conditions.
Data Summary and Reporting
All the data generated during the validation studies should be systematically compiled and presented in a clear and concise manner. The following tables provide a template for summarizing the key validation data.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| RSD of Peak Area (%) | e.g., 0.8 | ≤ 2.0% |
| Tailing Factor | e.g., 1.2 | ≤ 2.0 |
| Theoretical Plates | e.g., 5500 | > 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| e.g., 50 | e.g., 500,000 |
| e.g., 75 | e.g., 750,000 |
| e.g., 100 | e.g., 1,000,000 |
| e.g., 125 | e.g., 1,250,000 |
| e.g., 150 | e.g., 1,500,000 |
| Correlation Coefficient (r²) | e.g., 0.9995 |
| Linear Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Results
| Spiked Level (%) | Amount Added (µg) | Amount Found (µg) | % Recovery |
| 80 | Value | Value | Value |
| 100 | Value | Value | Value |
| 120 | Value | Value | Value |
| Mean Recovery (%) | e.g., 99.5 |
Table 4: Precision Results
| Precision Level | %RSD |
| Repeatability | e.g., 0.9 |
| Intermediate Precision | e.g., 1.1 |
Conclusion: A Validated Method for Confident Quantification
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an HPLC-UV method for the quantification of this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a high degree of confidence in the reliability and accuracy of the analytical data can be established. Adherence to these principles and protocols not only ensures compliance with regulatory expectations but also underpins the foundation of quality in pharmaceutical development. The successful validation of this method provides a powerful tool for the routine quality control of this important pharmaceutical intermediate.
References
- System Suitability in HPLC Analysis. Pharmaguideline. Available from: https://www.pharmaguideline.com/2011/04/system-suitability-in-hplc-analysis.html
- System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. Available from: https://assayprism.com/system-suitability-test-in-hplc-key-parameters-explained/
- The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available from: https://www.researchgate.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435.1000140.php?aid=10334
- What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. Available from: https://altabrisagroup.com/blog/hplc-system-suitability-tests/
- System suitability in HPLC Analysis. Pharmaceutical Updates. Available from: https://www.pharmaceuticalupdates.com/2021/05/system-suitability-in-hplc-analysis.html
- A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: https://ijarsct.co.in/Paper/17210.pdf
- System suitability testing. SlideShare. Available from: https://www.slideshare.net/mobile/kiranreddy_munnangi/system-suitability-testing-251644158
- An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: https://www.pharmaceuticalonline.com/doc/an-introduction-to-forced-degradation-studies-for-drug-substance-drug-product-0001
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: https://bioprocessintl.
- Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available from: https://www.researchgate.net/figure/Comparison-of-HPLC-UV-A-and-LC-MS-MS-B-chromatograms-of-urinary-free-cortisol_fig2_51642106
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: https://actascientific.com/ASPS/pdf/ASPS-04-0701.pdf
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: https://www.amsbiopharma.
- Direct comparison of LC-MS and HPLC-UV data (obtained using... ResearchGate. Available from: https://www.researchgate.net/figure/Direct-comparison-of-LC-MS-and-HPLC-UV-data-obtained-using-either-the-LC-FC-A_tbl3_272485526
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: https://www.youtube.
- 3 reasons why you should upgrade from UV detection to Mass Spectrometry. ADVION. Available from: https://www.advion.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
- Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/24355581/
- Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270381/
- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. ResearchGate. Available from: https://www.researchgate.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652251/
- Development and Validation of HPLC Method for Chlorohexidine. ResearchGate. Available from: https://www.researchgate.
- Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Available from: https://www.mdpi.com/1999-4923/14/6/1271
- Validation of HPLC-UV methods for quantitatively determining landiolol and its major metabolite in human blood. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/19122292/
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. actascientific.com [actascientific.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. microsaic.com [microsaic.com]
- 7. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. assayprism.com [assayprism.com]
- 12. System suitability testing | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. ajprui.com [ajprui.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Chloroquinolin-4-ol Characterization
Introduction: The Imperative for Rigorous Analytical Scrutiny
6-Chloroquinolin-4-ol is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, as any deviation can have a cascading effect on the safety and efficacy of the final drug product. In the landscape of drug development, the consistency and reliability of analytical methods are non-negotiable.[1] When data is generated across different laboratories, or when multiple analytical techniques are employed within the same study, cross-validation becomes the cornerstone of data integrity.[1][2][3] This guide provides an in-depth, objective comparison of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for a robust cross-validation study, grounded in established regulatory principles.
The validation of analytical procedures is a critical requirement mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] Guidelines such as ICH Q2(R2) provide a framework for demonstrating that an analytical procedure is fit for its intended purpose, ensuring that the data generated is both reliable and reproducible.[7][8]
Part 1: A Comparative Overview of Core Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific question being asked. For this compound, a multifaceted approach is necessary for comprehensive characterization, from purity assessment to definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its high precision, accuracy, and suitability for non-volatile and thermally labile compounds.[9][10]
Causality Behind Experimental Choices:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected due to the polar nature of this compound. The non-polar stationary phase (C18) will provide sufficient retention and allow for separation from potential non-polar impurities.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) is chosen. The organic modifier allows for the elution of the analyte, while the buffer controls the ionization state of the quinolinol moiety, ensuring consistent retention times and sharp peak shapes.
-
Detector: A Photodiode Array (PDA) detector is employed. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm, a common wavelength for aromatic compounds) but also provides UV spectra, which aids in peak purity assessment and preliminary identification of impurities.[11]
Experimental Protocol: HPLC-PDA Method
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process. Its high sensitivity and the structural information provided by the mass spectrometer make it powerful for impurity profiling.
Causality Behind Experimental Choices:
-
Technique: Direct injection GC-MS is suitable for this compound due to its thermal stability. Derivatization is avoided to maintain a simpler workflow, although it could be an option if thermal degradation were observed.
-
Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is chosen. This provides good general-purpose separation for a wide range of potential impurities with varying polarities.
-
Ionization: Electron Ionization (EI) is used. EI is a hard ionization technique that produces extensive fragmentation, creating a reproducible "fingerprint" mass spectrum that can be compared against spectral libraries (like NIST) for confident identification of unknown impurities.
Experimental Protocol: GC-MS Method
-
Chromatographic System: Agilent 8890 GC coupled with a 5977B MS Detector or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to a concentration of 1 mg/mL.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation
NMR spectroscopy is unparalleled for providing unambiguous structural information. It is the gold standard for confirming the identity of a primary reference standard and for characterizing major impurities or degradation products.
Causality Behind Experimental Choices:
-
Technique: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a complete picture of the molecule's structure. ¹H NMR confirms proton environments and multiplicities, ¹³C identifies the carbon skeleton, and 2D experiments establish connectivity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving this compound and has a high boiling point. The hydroxyl proton is often clearly visible in DMSO-d₆.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with non-overlapping peaks, such as maleic acid, would be added to accurately determine the purity (assay) of the material.
Experimental Protocol: NMR Characterization
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
¹H NMR:
-
Acquire 16 scans.
-
Relaxation delay (d1) of 5 seconds to ensure full relaxation for quantitative analysis.
-
Observe the chemical shifts, integration, and coupling patterns of aromatic and hydroxyl protons.
-
-
¹³C{¹H} NMR:
-
Acquire 1024 scans with proton decoupling.
-
Identify the number of unique carbon environments.
-
-
2D NMR (COSY & HSQC):
-
COSY: To establish proton-proton (H-H) coupling networks within the aromatic rings.
-
HSQC: To correlate protons directly to their attached carbons.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).
Logical Relationship in NMR Structural Elucidation
Caption: Logical relationship in NMR structural elucidation.
Part 2: Designing the Cross-Validation Study
Cross-validation is the process of formally comparing results from different analytical procedures to ensure they are equivalent and reliable.[2][12] This is critical when, for example, an HPLC method is used for routine quality control release testing, but a GC-MS method is used for a stability study. The data from both must be comparable.
Objective: To demonstrate the equivalency and reliability of HPLC, GC-MS, and qNMR methods for the quantitative and qualitative characterization of this compound.
Cross-Validation Protocol:
-
Materials:
-
One batch of this compound Reference Standard (characterized extensively by NMR to be >99.5% pure).
-
One batch of this compound test sample from a pilot synthesis run, expected to contain low levels of process-related impurities.
-
A spiked sample, prepared by adding known quantities (e.g., 0.1% w/w) of two potential impurities (e.g., starting material and a known byproduct) to the Reference Standard.
-
-
Procedure:
-
Analyze the three samples (Reference Standard, test sample, spiked sample) in triplicate using each of the three fully validated analytical methods (HPLC, GC-MS, qNMR).
-
For HPLC and GC-MS, calculate the purity of the main component and the percentage of known and unknown impurities.
-
For qNMR, determine the absolute purity (assay) of the Reference Standard and test sample.
-
For the spiked sample, determine the recovery of the spiked impurities using HPLC and GC-MS.
-
-
Acceptance Criteria (based on ICH Q2(R2) principles[7][13]):
-
Purity/Assay: The purity results for the Reference Standard and test sample from HPLC and GC-MS should be within ±2.0% of the value obtained by qNMR.
-
Impurity Quantification: The levels of the spiked impurities determined by HPLC and GC-MS should be within ±15% of the theoretical value (i.e., accuracy of 85-115% recovery).
-
Precision: The Relative Standard Deviation (RSD) for triplicate measurements for each method should not exceed 5.0% for the main component and 15.0% for impurities.
-
Part 3: Comparative Data and In-Depth Analysis
The following tables summarize hypothetical but realistic results from the cross-validation study.
Table 1: Purity/Assay Results (%) for this compound
| Sample | HPLC-PDA | GC-MS | qNMR (Reference) | % Difference from qNMR (HPLC) | % Difference from qNMR (GC-MS) |
| Reference Standard | 99.72 | 99.68 | 99.80 | -0.08% | -0.12% |
| Test Sample | 98.55 | 98.49 | 98.65 | -0.10% | -0.16% |
Table 2: Impurity Analysis Results (%) for Spiked Sample
| Parameter | Method | Impurity 1 (Spiked at 0.10%) | Impurity 2 (Spiked at 0.10%) | Total Unknown Impurities |
| Quantified Level | HPLC-PDA | 0.098 | 0.103 | 0.05 |
| GC-MS | 0.105 | 0.095 | 0.03 | |
| Accuracy (Recovery) | HPLC-PDA | 98.0% | 103.0% | N/A |
| GC-MS | 105.0% | 95.0% | N/A | |
| Precision (RSD, n=3) | HPLC-PDA | 2.5% | 3.1% | N/A |
| GC-MS | 4.1% | 4.5% | N/A |
Table 3: Comparison of Method Validation Parameters
| Parameter | HPLC-PDA | GC-MS | NMR Spectroscopy |
| Specificity | High (Chromatographic separation + UV spectra) | Very High (Chromatographic separation + Mass fragmentation) | Absolute (Unique chemical shifts and couplings) |
| Primary Use | Quantitative Purity & Assay | Impurity Identification & Quantification | Structural Elucidation & Absolute Quantification |
| LOD / LOQ | ~0.01% / ~0.03% | ~0.001% / ~0.005% | ~0.1% / ~0.3% (for routine analysis) |
| Precision (RSD) | Excellent (<2%) | Very Good (<5%) | Good (<5% for qNMR) |
| Throughput | High | Medium | Low |
Analysis of Results and Field-Proven Insights
The cross-validation data demonstrates a strong correlation between the three analytical methods, confirming their suitability for the characterization of this compound.
-
Quantitative Agreement: The purity results from HPLC and GC-MS are in excellent agreement with the "gold standard" qNMR assay, with differences well within the ±2.0% acceptance criterion. This provides high confidence that the chromatographic methods accurately reflect the true purity of the material.
-
Impurity Profiling:
-
Both HPLC and GC-MS were able to accurately quantify the spiked impurities, with recovery values falling comfortably within the 85-115% range. This validates their use for monitoring specific process impurities.
-
GC-MS demonstrates superior sensitivity (lower LOQ), as evidenced by its ability to detect a lower level of total unknown impurities. This makes it the preferred method for identifying and controlling trace volatile contaminants.
-
-
Method Suitability:
-
HPLC-PDA stands out as the optimal method for routine quality control (QC) due to its high precision, robustness, and high throughput. It is ideal for batch release and stability testing where the primary goal is to confirm purity against a specification.
-
GC-MS is the expert tool for impurity investigations. When an unknown peak appears in the HPLC chromatogram, GC-MS can be used to gain structural information and identify it, provided the impurity is volatile.
-
NMR Spectroscopy remains the definitive method for structural confirmation. It is essential for the initial characterization of the reference standard and for investigating the structure of any significant, non-volatile unknown impurities that can be isolated.
-
Conclusion and Strategic Recommendations
The cross-validation study successfully demonstrates that HPLC, GC-MS, and NMR are complementary and reliable methods for the comprehensive characterization of this compound. No single method is sufficient on its own; instead, a strategic application of each is required to ensure the quality and consistency of this critical pharmaceutical intermediate.
Our recommendation for a robust analytical control strategy is as follows:
-
Reference Standard Characterization: Use a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) for unambiguous structural confirmation and qNMR for an absolute assay value. This establishes the primary standard against which all other measurements are made.
-
Routine QC and Batch Release: Employ the validated HPLC-PDA method for its precision, accuracy, and efficiency in determining purity and assay for routine manufacturing.
-
Impurity Profiling and Stability Studies: Utilize the validated GC-MS method to screen for and identify volatile and semi-volatile impurities. It is particularly valuable during process development and for identifying potential degradants in stability programs.
-
Investigation of Out-of-Specification (OOS) Results: If an unknown impurity is detected above the identification threshold (e.g., >0.10%), a combination of techniques should be used. Isolate the impurity using preparative HPLC, then use NMR and high-resolution mass spectrometry for definitive structural elucidation.
By integrating these validated and cross-validated methods into the analytical lifecycle, researchers, scientists, and drug development professionals can ensure the highest level of data integrity, meet global regulatory expectations, and ultimately safeguard the quality of the final pharmaceutical product.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2015).
- European Bioanalysis Forum.
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Ovid Insights. (2012).
- PharmaGuru. (2025).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- International Council for Harmonis
- ProPharma. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- SlideShare.
- Altabrisa Group. (2025).
- European Medicines Agency. (2011).
- Scribd. HPLC Method Development Protocol. [Link]
- MDPI. (2020).
- PubMed. (2020).
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- National Center for Biotechnology Information. (2014).
- Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- PubMed. (1995).
- Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]
- Impact Factor. (2021).
- Technology Networks. (2025).
- PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. [Link]
- SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
- Pharmaguideline. (2024).
- World Journal of Pharmaceutical and Medical Research. (2023).
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Journal of Spectroscopy. (2018). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
- National Center for Biotechnology Information. 6-Chloro-4-quinolinol PubChem CID 220929. [Link]
- National Center for Biotechnology Information. (2020). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. [Link]
- National Center for Biotechnology Information. (2021).
- MDPI. (2020). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]
- PubMed. (2012). FTIR spectra and normal-mode analysis of chlorin e(6)
- ResearchGate. (2025). FTIR spectra and normal-mode analysis of chlorin e(6)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. wjpmr.com [wjpmr.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. starodub.nl [starodub.nl]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Chloroquinolin-4-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-chloroquinolin-4-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is an organochlorine compound with specific hazards that dictate its disposal pathway.
Chemical and Hazard Profile:
| Property | Value | Source |
| IUPAC Name | 6-chloro-1H-quinolin-4-one | [1] |
| CAS Number | 23432-43-1 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.60 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Hazard Class | Skin Irritant (Category 2)Eye Irritant (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
The Critical Rationale for Segregation: this compound is a halogenated organic compound .[3] This classification is paramount for waste disposal. The presence of chlorine means it cannot be mixed with non-halogenated organic waste. Improper disposal, particularly co-mingling with other waste streams or incineration at facilities not equipped for halogenated compounds, can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins.[4] Therefore, strict segregation is not merely a procedural step but a critical measure to prevent significant environmental harm and ensure compliance with regulations set by bodies like the U.S. Environmental Protection Agency (EPA).[5][6]
Immediate Safety & Pre-Disposal Protocols
Before beginning the disposal process, ensure all immediate safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and being prepared for accidental spills.
Mandatory Personal Protective Equipment (PPE): Based on the compound's hazard profile, the following PPE must be worn at all times when handling this compound or its waste containers:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[8]
-
Protective Clothing: Wear a lab coat. For larger quantities or where there is a risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[7][8]
-
Respiratory Protection: If dust formation is possible or if working outside of a certified chemical fume hood, use a full-face respirator with appropriate cartridges.[7][8]
Minor Spill Management: In the event of a small spill, follow these procedures immediately:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[8][9]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., diatomite, universal binders).[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[8][10]
-
Decontaminate the spill area by scrubbing with alcohol or another suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.[9]
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[8]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the systematic process for collecting and preparing this compound waste for final disposal by a licensed environmental health and safety (EHS) provider.
Step 1: Waste Segregation This is the most critical step. All waste streams containing this compound must be kept separate from other waste categories.
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste." [3][11]
-
Causality: As a chlorinated compound, this compound requires high-temperature incineration with flue gas scrubbing to neutralize the acidic and toxic gases (like HCl) produced.[8] Mixing it with non-halogenated solvents complicates and increases the cost of this process.[12]
Step 2: Container Selection The integrity of the waste container is essential to prevent leaks and exposure.
-
Action: Select a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass carboy). The container must have a screw-top, threaded cap that can be sealed tightly to be "vapor tight" and "spill proof."[5][11]
-
Causality: Using improper containers, such as food-grade jugs, is a regulatory violation and poses a significant risk of chemical degradation of the container, leading to spills.[5] A secure, sealing cap prevents the release of vapors and is a primary requirement from regulatory bodies like the EPA.[5]
Step 3: Waste Labeling Proper labeling is a legal requirement under OSHA and EPA regulations and is crucial for safety.[13][14]
-
Action: Label the waste container before adding any waste.[11] The label must include:
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also essential for the final disposal facility to process the waste correctly and safely.
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely in the laboratory until it is ready for pickup.
-
Action:
-
Causality: Keeping containers closed is one of the most common points of inspection and citation by the EPA, as open containers allow for the evaporation of hazardous vapors into the workspace.[5] Secondary containment minimizes the impact of any potential leaks from the primary container.
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the proper collection and labeling of waste; final disposal is a specialized, regulated process.
-
Action: Once the container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS or EHRS) department to request a waste pickup.[12]
-
Causality: Final disposal must be conducted at a licensed chemical destruction plant or via controlled incineration.[8] This process is governed by strict federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) in the US, and can only be performed by trained and certified professionals.[15][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and handling of waste streams containing this compound.
Caption: Decision workflow for segregating this compound waste.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to the principles of hazard identification, correct segregation as a halogenated organic waste, proper containerization and labeling, and partnership with certified EHS professionals, we uphold our commitment to safety and environmental stewardship. These procedures, grounded in regulatory standards and scientific causality, ensure that our work in the laboratory does not create a legacy of risk for the wider community.
References
- Hazardous Waste Segreg
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Aces. (2021-06-09). [Link]
- 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. (2022-09-13). [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30). [Link]
- Halogenated Solvents in Laboratories.
- This compound, 97% Purity, C9H6ClNO, 100 grams. CP Lab Safety. [Link]
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste - Overview.
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. (2008-10-01). [Link]
- Summary of the Toxic Substances Control Act. U.S. Environmental Protection Agency (EPA). (2025-08-25). [Link]
Sources
- 1. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. bucknell.edu [bucknell.edu]
- 4. p2infohouse.org [p2infohouse.org]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. tcenv.com [tcenv.com]
- 14. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to the Safe Handling of 6-Chloroquinolin-4-ol
Welcome to your essential guide for the safe handling of 6-Chloroquinolin-4-ol. As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This document provides in-depth, practical guidance rooted in established safety principles and field-proven experience. It is designed to empower you with the knowledge to work confidently and safely with this compound, ensuring the integrity of your research and, most importantly, your personal well-being.
Immediate Safety Profile: Understanding the Risks
This compound (CAS No. 23432-43-1) is a quinoline derivative. While comprehensive toxicological data is limited, the available information and structural alerts from similar compounds necessitate a cautious approach. The primary, immediate hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
It is crucial to understand that the absence of extensive toxicity data does not imply safety. Therefore, we must operate under the principle of "as low as reasonably practicable" (ALARP) for all exposures.
Engineering Controls: Your First Line of Defense
Personal protective equipment is essential, but it should never be the sole line of defense. Robust engineering controls are paramount to minimize the risk of exposure.
-
Ventilation: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a well-ventilated area.[2] A certified chemical fume hood is the standard and required engineering control.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
Personal Protective Equipment (PPE): A Comprehensive Approach
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Minimum PPE Requirements | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Safety Goggles with Side Shields or a Face Shield | To prevent skin and eye contact with the solid powder. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Preparing Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Safety Goggles with Side Shields and a Face Shield | Increased risk of splashes during dissolution. A face shield offers broader protection for the entire face. |
| Running Reactions & Work-up | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Safety Goggles with Side Shields | Standard protection against accidental splashes and contact. |
| Cleaning & Decontamination | - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-resistant Gown or Apron- Safety Goggles with Side Shields and a Face Shield- Respiratory Protection (if spill generates dust) | Enhanced protection is necessary when handling potentially contaminated materials and cleaning agents. |
Important Considerations for PPE:
-
Glove Selection: Always use powder-free nitrile gloves. Inspect gloves for any signs of damage before use and change them frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[4]
-
Protective Clothing: Wear a flame-resistant lab coat that is fully buttoned.[5] For larger-scale operations or when there is a significant risk of splashing, consider a chemical-resistant apron over the lab coat.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes, such as preparing solutions or cleaning spills, safety goggles or a full-face shield are strongly recommended.[5]
-
Respiratory Protection: While a fume hood is the primary control for inhalation hazards, if a significant dust cloud is generated (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used by trained personnel.[1][5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks. The following workflow provides a procedural guide for common laboratory tasks.
Preparation and Weighing
-
Designate a Work Area: Before starting, designate a specific area within the chemical fume hood for handling this compound.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems, and place them in the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust by handling the material gently. Use a spatula to transfer the solid.
-
Immediate Cleanup: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe to remove any residual powder. Dispose of the wipe in the designated solid waste container.
Solution Preparation
-
Add Solvent: In the fume hood, add the solvent to the vessel containing the pre-weighed this compound.
-
Dissolution: Cap the vessel and mix by swirling or stirring until the solid is fully dissolved. If heating is required, use a controlled heating mantle and ensure proper condenser setup to prevent vapor release.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Emergency Response: Spill and Exposure Plan
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response
This plan is for minor spills (less than 1 gram or 50 mL of a dilute solution) within a fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, prevent the spread of the spill by containing it with absorbent materials.
-
Personal Protection: Ensure you are wearing the appropriate PPE for cleanup, including double gloves, a lab coat, and safety goggles.
-
Cleanup of Solid Spills:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a sealable plastic bag or container.
-
Wipe the area with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol), working from the outside of the spill area inwards.
-
Place all cleanup materials into the designated hazardous waste container.
-
-
Cleanup of Liquid Spills:
-
Cover the spill with an inert absorbent material like vermiculite or a chemical spill pillow.[2]
-
Once absorbed, scoop the material into a sealable container.
-
Decontaminate the area with a suitable laboratory detergent and water.[6]
-
Place all contaminated materials in a sealed bag for proper disposal.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Compliant Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any residual solid compound. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[2] Do not discharge any material to the sewer system.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the safe handling, emergency, and disposal procedures for this compound.
References
- 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929. (n.d.). PubChem.
- This compound, 97% Purity, C9H6ClNO, 100 grams. (n.d.). CP Lab Safety.
- 6-Chloroquinoline | C9H6ClN | CID 69163. (n.d.). PubChem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- Chemical Spill and Response Guideline. (n.d.). UQ Policy and Procedure Library.
- Personal Protective Equipment. (n.d.). POGO Satellite Manual.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment When Working with chemotherapy Drugs. (n.d.). HALYARD.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
